PEG3-methylamine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[2-[2-(methylamino)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-8-2-4-10-6-7-11-5-3-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIGMRILIXVTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Potential: A Technical Guide to the PEG3-Methylamine Linker
For Researchers, Scientists, and Drug Development Professionals
The field of targeted therapeutics is continuously evolving, demanding sophisticated molecular tools to enhance drug efficacy, specificity, and safety. Among these tools, linkers play a pivotal role, bridging targeting moieties with therapeutic payloads. This in-depth technical guide focuses on the properties and applications of the PEG3-methylamine linker, a versatile building block in modern drug development. This guide will delve into its core properties, experimental applications, and its role in constructing advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Properties of Hydroxy-PEG3-methylamine
Often referred to in literature and by suppliers as this compound, the more precise chemical name for the bifunctional linker featuring both a hydroxyl and a methylamine group is Hydroxy-PEG3-methylamine. This guide will focus on this specific molecule. It is a heterobifunctional linker characterized by a three-unit polyethylene glycol (PEG) chain, which imparts desirable physicochemical properties to the molecules it connects.[1][2]
The key structural features of Hydroxy-PEG3-methylamine include a terminal primary hydroxyl (-OH) group and a secondary methylamine (-NHCH3) group.[3] This dual functionality is central to its utility as a molecular bridge in bioconjugation.[3] The hydrophilic PEG spacer enhances the aqueous solubility of the conjugate and can reduce non-specific binding and immunogenicity.[1][4]
Physicochemical and Commercial Data
The fundamental properties of Hydroxy-PEG3-methylamine are summarized in the tables below. This information is crucial for accurate stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.[1][3]
Table 1: Physicochemical Properties of Hydroxy-PEG3-methylamine
| Property | Value | Source(s) |
| CAS Number | 90430-59-4 | [1][3] |
| Molecular Formula | C9H21NO4 | [3][4] |
| Molecular Weight | 207.27 g/mol | [1][3] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥95% or ≥98% | [1][3] |
| Solubility | Water, DMSO, DMF, DCM | [1][3] |
| Storage Conditions | -20°C, protect from light | [1][3] |
Table 2: Comparative Overview of Commercial Suppliers
| Supplier | Catalog Number | Purity | Available Quantities |
| BroadPharm | BP-22920 | 98% | 250 mg, 500 mg, 1 g |
| AxisPharm | AP11610 | ≥95% | 250 mg, 500 mg |
| MedKoo Biosciences | 572642 | >97% | 250mg, 1g |
Applications in Drug Development and Research
The bifunctional nature of Hydroxy-PEG3-methylamine underpins its utility in several key areas of drug development and biomedical research.[1]
Antibody-Drug Conjugates (ADCs)
PEG linkers are integral to the design of modern ADCs, where they connect a potent cytotoxic payload to a monoclonal antibody (mAb).[3] The inclusion of the PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.[1][5] The methylamine group of Hydroxy-PEG3-methylamine can be readily conjugated to molecules bearing carboxylic acids or activated esters, forming stable amide bonds.[1]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative chimeric molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[6] A linker is essential to connect the target-binding ligand to the E3 ubiquitin ligase-binding ligand.[7] PEG-based linkers like Hydroxy-PEG3-methylamine are valuable in PROTAC design to modulate crucial properties such as solubility and cell permeability.[3][8]
References
An In-depth Technical Guide to PEG3-Methylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of PEG3-methylamine, a heterobifunctional linker critical in the fields of bioconjugation and drug development. The information presented herein is intended to support research and development activities by providing detailed technical data and established experimental methodologies.
Core Structure and Chemical Identity
This compound, systematically named 2-(2-(2-(methylamino)ethoxy)ethoxy)ethan-1-ol, is a discrete polyethylene glycol (dPEG®) derivative. Its structure consists of a three-unit polyethylene glycol chain, providing a hydrophilic spacer, flanked by a terminal secondary methylamine group and a primary hydroxyl group. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules, making it an invaluable tool in constructing complex biomolecular architectures.
The chemical structure of this compound is as follows:
Physicochemical and Technical Data
The properties of this compound are summarized in the table below. This data is essential for designing and executing experimental protocols, including stoichiometric calculations and purification strategies.
| Property | Value |
| Chemical Formula | C₇H₁₇NO₃ |
| Molecular Weight | 163.21 g/mol [1][2] |
| CAS Number | 282551-10-4[1][2] |
| IUPAC Name | 2-(2-(2-(methylamino)ethoxy)ethoxy)ethan-1-ol[3] |
| Physical Form | Reported as both a liquid and a solid, depending on the supplier.[1][3] |
| Boiling Point | 250.0 ± 20.0 °C at 760 mmHg[3] |
| Purity | Typically ≥98%[1][3] |
| Solubility | Soluble in water, DMSO, DMF, and DCM. |
| Storage Conditions | 4°C or -20°C, protect from light.[2][3] |
Applications in Drug Development
The primary application of this compound is as a linker in the synthesis of complex therapeutic molecules, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
-
PROTACs: In PROTAC technology, this compound serves as a flexible, hydrophilic spacer connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[1][2] This trimolecular complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG spacer can enhance the solubility and cell permeability of the PROTAC molecule.[4]
-
ADCs: In the context of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG chain can improve the pharmacokinetic profile of the resulting conjugate.[4]
Experimental Protocols
The following is a representative protocol for the conjugation of a carboxylic acid-containing molecule (e.g., a target protein ligand) to the methylamine group of this compound, a common step in PROTAC synthesis.
Protocol: Amide Bond Formation using EDC/NHS Chemistry
Principle: This protocol utilizes a two-step carbodiimide coupling reaction. First, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid group of the target molecule to form a reactive O-acylisourea intermediate. This intermediate is then stabilized by N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. The NHS ester readily reacts with the methylamine group of this compound to form a stable amide bond.
Materials and Reagents:
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer (pH 5.5-6.0) for activation
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS, pH 7.2-7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC (1.2 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes in 0.1 M MES buffer (pH 5.5-6.0) to facilitate the formation of the NHS-activated ester.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve this compound (1.1 equivalents) in the conjugation buffer (1X PBS, pH 7.2).
-
Add the solution of the activated carboxylic acid molecule to the this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution, such as hydroxylamine, to consume any unreacted NHS esters.
-
Purify the resulting conjugate (Molecule-PEG3-OH) using an appropriate method, such as reverse-phase HPLC, to separate the product from unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of a typical PROTAC synthesis utilizing this compound as a linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using a heterobifunctional this compound linker.
Caption: The chemical reaction pathway for conjugating a carboxylic acid to this compound via EDC/NHS chemistry.
References
An In-depth Technical Guide to PEG3-methylamine Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two distinct chemical entities commonly referred to as "PEG3-methylamine," which serve as critical linkers in the development of advanced therapeutics. Due to the existing ambiguity in nomenclature, this document will clearly differentiate between the two compounds to ensure clarity and precision for research and development applications. The primary focus will be on their physicochemical properties, applications in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and detailed experimental protocols.
Compound Identification and Differentiation
It is crucial to distinguish between two separate molecules that are often generically labeled "this compound." Their distinct molecular weights and CAS numbers are fundamental for accurate sourcing and application.
Compound A: Hydroxy-PEG3-methylamine
-
Systematic Name: 5,8,11-Trioxa-2-azatridecan-13-ol[1]
Compound B: 2-(2-(2-(methylamino)ethoxy)ethoxy)ethan-1-ol
This guide will address both compounds, providing specific data and protocols for each.
Physicochemical and Handling Data
The following tables summarize the key quantitative data for both compounds, facilitating their use in experimental design.
Table 1: Physicochemical Properties of Hydroxy-PEG3-methylamine (CAS: 90430-59-4)
| Property | Value | Source(s) |
| CAS Number | 90430-59-4 | [1][2][3][4] |
| Molecular Formula | C₉H₂₁NO₄ | [2][4][5] |
| Molecular Weight | 207.27 g/mol | [2][5] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [3][5] |
| Storage Conditions | -20°C, protect from light | [3][5] |
Table 2: Physicochemical Properties of 2-(2-(2-(methylamino)ethoxy)ethoxy)ethan-1-ol (CAS: 282551-10-4)
| Property | Value | Source(s) |
| CAS Number | 282551-10-4 | [6] |
| Molecular Formula | C₇H₁₇NO₃ | [6] |
| Molecular Weight | 163.21 g/mol | [6] |
| Appearance | Solid Powder | [6] |
| Purity | Typically ≥98% | [6] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage | [6] |
Core Applications in Drug Development
Both this compound derivatives are primarily utilized as heterobifunctional linkers. Their polyethylene glycol (PEG) nature imparts hydrophilicity, which can enhance the solubility and cell permeability of the final conjugate molecule.[1][2][3]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are novel therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[6][7] These chimeric molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[6][7][8] this compound derivatives are frequently employed as this linker.[1][6][7]
The mechanism of action for a PROTAC is a catalytic process. A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase.[2][8] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[9][10][11] The PROTAC molecule is then released and can induce the degradation of another target protein molecule.[8]
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic agent is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a critical role in the stability and efficacy of the ADC. The hydrophilic PEG spacer of these linkers can improve the solubility and pharmacokinetic profile of the ADC.[5]
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific molecules and experimental setups.
General Protocol for Conjugation of a Carboxylic Acid to this compound Derivatives
This protocol is applicable for conjugating a molecule containing a carboxylic acid (e.g., a protein of interest ligand) to the methylamine group of either this compound derivative.
Materials:
-
Molecule with a carboxylic acid (Molecule-COOH)
-
Hydroxy-PEG3-methylamine (CAS 90430-59-4) or 2-(2-(2-(methylamino)ethoxy)ethoxy)ethan-1-ol (CAS 282551-10-4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Hydroxylamine or Tris-HCl, pH 8.5)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Molecule-COOH (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC (1.2 equivalents) and NHS (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated ester.[5]
-
-
Conjugation Reaction:
-
In a separate vial, dissolve the this compound derivative (1.1 equivalents) in the reaction buffer.
-
Add the solution of the activated Molecule-COOH to the this compound solution.
-
Adjust the pH of the reaction mixture to 7.5-8.0 to facilitate the nucleophilic attack of the amine.[5]
-
Allow the reaction to proceed for 2-12 hours at room temperature with gentle stirring.[5]
-
-
Quenching:
-
Add the quenching solution to consume any unreacted NHS-activated ester.[5]
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
-
Synthesis of Hydroxy-PEG3-methylamine (CAS 90430-59-4) via Boc Deprotection
Hydroxy-PEG3-methylamine can be synthesized by the deprotection of its Boc-protected precursor.
Materials:
-
Boc-NH-PEG3-OH
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Boc-NH-PEG3-OH (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (e.g., 20-50% v/v) to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to 2 hours).
-
Carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until the pH is > 8.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield Hydroxy-PEG3-methylamine.
Conclusion
The this compound derivatives, specifically Hydroxy-PEG3-methylamine (CAS 90430-59-4) and 2-(2-(2-(methylamino)ethoxy)ethoxy)ethan-1-ol (CAS 282551-10-4), are versatile and valuable tools in modern drug development. Their utility as hydrophilic linkers in PROTACs and ADCs is well-established. A clear understanding of their distinct properties and the appropriate experimental protocols is essential for their successful application in the synthesis of novel therapeutics. Researchers are advised to verify the CAS number and molecular weight of their starting materials to ensure the use of the correct compound for their intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydroxy-PEG3-methylamine, 90430-59-4 | BroadPharm [broadpharm.com]
- 4. Hydroxy-PEG3-Methylamine - CD Bioparticles [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. xcessbio.com [xcessbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrophilic Properties of Short-Chain PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core hydrophilic properties of short-chain Polyethylene Glycol (PEG) linkers and their significant impact on drug development. Short-chain PEGs, typically comprising 2 to 12 ethylene glycol units, are instrumental in modifying the physicochemical properties of therapeutic molecules, enhancing their efficacy and safety profiles. This document details their impact on solubility and lipophilicity, outlines experimental protocols for their characterization, and visualizes their role in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Hydrophilic Properties of Short-Chain PEG Linkers
The fundamental characteristic of PEG linkers is their hydrophilicity, which arises from the repeating ethylene oxide units (-CH₂-CH₂-O-). These units can form hydrogen bonds with water molecules, rendering PEG highly soluble in aqueous environments.[1][] This inherent water solubility is a critical attribute that short-chain PEG linkers impart to conjugated molecules.[3][4]
Impact on Solubility and Lipophilicity
The incorporation of short-chain PEG linkers significantly enhances the aqueous solubility of hydrophobic drugs and biomolecules.[5][6] This is a crucial advantage in drug development, as poor water solubility can hinder formulation, administration, and bioavailability. By increasing the overall hydrophilicity of a conjugate, PEG linkers can prevent aggregation, a common issue with hydrophobic molecules, particularly in the context of ADCs with high drug-to-antibody ratios (DARs).
The hydrophilicity of a molecule is often quantified by its partition coefficient (LogP), which measures the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A lower LogP value indicates greater hydrophilicity. Short-chain PEG linkers have negative LogP values, signifying their preference for the aqueous phase. When conjugated to a hydrophobic molecule, they effectively lower the overall LogP of the conjugate.
Table 1: Physicochemical Properties of Short-Chain Ethylene Glycol Oligomers
| Number of Ethylene Glycol Units (n) | Common Name | Molecular Weight ( g/mol ) | LogP (Experimental/Predicted) | Water Solubility |
| 2 | Diethylene glycol | 106.12 | -1.3 to -1.98[7][8] | Miscible[8][9] |
| 3 | Triethylene glycol | 150.17 | -1.6 to -1.98[10][11] | Miscible[11][12][13] |
| 4 | Tetraethylene glycol | 194.23 | -1.3 to -2.3[14] | Completely soluble/miscible[14] |
| 5 | Pentaethylene glycol | 238.28 | Not readily available | Miscible[15][16][17] |
| 6 | Hexaethylene glycol | 282.33 | -1.9[18] | Soluble[19][20][21] |
| 8 | Octaethylene glycol | 370.43 | - | High aqueous solubility[5][6] |
| 12 | Dodecaethylene glycol | 546.64 | - | High aqueous solubility |
Note: LogP values can vary depending on the experimental or computational method used. The water solubility of these short-chain PEGs is consistently reported as being miscible or very high, indicating they readily dissolve in water.
Influence on Pharmacokinetics and Pharmacodynamics
The hydrophilic nature of short-chain PEG linkers has a profound effect on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug. While long-chain PEGylation is well-known to increase the hydrodynamic radius of molecules, thereby reducing renal clearance and extending circulation half-life, the effect of short-chain PEGs can be more nuanced.[1]
Interestingly, some studies have shown that the incorporation of a short PEG linker can lead to faster clearance from the blood compared to their non-PEGylated counterparts, which can be advantageous in applications like immuno-PET imaging where rapid clearance of the unbound agent is desirable for high-contrast images.[5][18][22] The impact on pharmacokinetics is dependent on the specific drug, the length of the PEG chain, and the overall architecture of the conjugate.[23]
From a pharmacodynamic perspective, the flexible and hydrophilic nature of short-chain PEG linkers can act as a spacer, minimizing steric hindrance between the conjugated molecule (e.g., an antibody or a small molecule binder) and its target, thus preserving or even enhancing binding affinity.[24]
Experimental Protocols
Accurate characterization of short-chain PEG linkers and their conjugates is crucial for understanding their properties and ensuring consistency in drug development. The following sections provide detailed methodologies for key experiments.
Determination of Partition Coefficient (LogP)
2.1.1. Shake-Flask Method (OECD 107)
This is the traditional and most reliable method for LogP determination.[6][25]
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of relevant pH, for LogD). The concentration of the compound in each phase is then measured to determine the partition coefficient.
-
Procedure:
-
Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phase in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or LC-MS).
-
Calculation: Calculate the LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
2.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This is a high-throughput alternative to the shake-flask method, particularly useful for compounds with very high or low lipophilicity.[10][26][27]
-
Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a set of reference compounds with known LogP values.
-
Procedure:
-
System Setup: Use a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times.
-
Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Generation of Calibration Curve: Plot the log(k') values of the standards against their known LogP values. A linear regression of this plot provides the calibration equation.
-
Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and log(k').
-
LogP Determination: Use the calibration equation to calculate the LogP of the test compound from its log(k') value.
-
Water Solubility Assay
-
Principle: An excess amount of the compound is equilibrated in an aqueous buffer, and the concentration of the dissolved compound in the saturated solution is determined.
-
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS). The concentration of the saturated solution represents the aqueous solubility.
-
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and purity of PEG linkers and their conjugates.
-
¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Key parameters include the number of scans, relaxation delay, and acquisition time.
-
Data Analysis: The characteristic repeating ethylene glycol protons appear as a prominent signal around 3.6 ppm. The integration of this signal relative to the signals of the terminal functional groups or the conjugated molecule can be used to confirm the structure and estimate the PEG chain length.
-
-
¹³C NMR:
-
Sample Preparation: A higher concentration of the sample (20-50 mg) is typically required.
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Data Analysis: The carbon atoms of the ethylene glycol units typically show a strong signal around 70 ppm, providing further structural confirmation.
-
Characterization by Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and confirming the identity of PEG linkers and their conjugates.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: The sample is first separated by HPLC and then introduced into the mass spectrometer for mass analysis.
-
Procedure:
-
Chromatography: Use a suitable reversed-phase column (e.g., C8 or C18) with a gradient of water and an organic solvent (e.g., acetonitrile), often with an additive like formic acid.
-
Mass Analysis: Electrospray ionization (ESI) is commonly used to generate ions. The mass spectrum will show a series of multiply charged ions.
-
Data Analysis: Deconvolution of the mass spectrum is performed to determine the molecular weight of the intact molecule. For PEGylated compounds, a characteristic distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit) may be observed if the PEG is polydisperse.
-
-
Visualization of Signaling Pathways and Experimental Workflows
Graphviz diagrams are provided to illustrate the role of short-chain PEG linkers in key drug development applications.
PROTAC Mechanism of Action with a Hydrophilic Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. The linker, which connects the target-binding ligand to the E3 ligase-binding ligand, plays a critical role in the formation of a productive ternary complex. A hydrophilic short-chain PEG linker can enhance the solubility of the PROTAC and facilitate the proper orientation of the target protein and the E3 ligase for ubiquitination. The degradation of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a key mediator in inflammatory signaling, is an important therapeutic target for PROTACs.[3][28] The hydrophilic linker is crucial for the efficacy of IRAK4-targeting PROTACs.[3]
Experimental Workflow for ADC Characterization
The characterization of Antibody-Drug Conjugates (ADCs) is a multi-step process to ensure their quality, stability, and efficacy. The hydrophilic PEG linker can influence several of these properties, including aggregation and in vivo performance.
Cellular Uptake and Payload Release of an ADC
The mechanism of action of an ADC involves binding to a target antigen on the cell surface, internalization, and subsequent release of the cytotoxic payload. The linker, which can be cleavable or non-cleavable, plays a crucial role in this process.
Conclusion
Short-chain PEG linkers are indispensable tools in modern drug development, offering a powerful strategy to enhance the hydrophilic properties of therapeutic molecules. Their ability to improve aqueous solubility, modulate pharmacokinetic profiles, and facilitate the design of complex bioconjugates like ADCs and PROTACs makes them a cornerstone of advanced drug delivery systems. A thorough understanding and characterization of their properties, using the experimental approaches outlined in this guide, are essential for the successful development of novel and effective therapies.
References
- 1. chempep.com [chempep.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 5. purepeg.com [purepeg.com]
- 6. medkoo.com [medkoo.com]
- 7. Diethylene Glycol | C4H10O3 | CID 8117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diethylene glycol | 111-46-6 [chemicalbook.com]
- 9. Diethylene glycol - Wikipedia [en.wikipedia.org]
- 10. Triethylene Glycol | C6H14O4 | CID 8172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Triethylene glycol - Wikipedia [en.wikipedia.org]
- 12. univarsolutions.com [univarsolutions.com]
- 13. Triethylene glycol | 112-27-6 [chemicalbook.com]
- 14. univarsolutions.com [univarsolutions.com]
- 15. Pentaethylene glycol | 4792-15-8 [chemicalbook.com]
- 16. PENTAETHYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]
- 17. Cas 4792-15-8,PENTAETHYLENE GLYCOL | lookchem [lookchem.com]
- 18. Hexaethylene Glycol | C12H26O7 | CID 17472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chemimpex.com [chemimpex.com]
- 20. Hexaethylene glycol [webbook.nist.gov]
- 21. Hexaethylene Glycol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 22. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scbt.com [scbt.com]
- 25. benchchem.com [benchchem.com]
- 26. Diethylene glycol diethyl ether - Wikipedia [en.wikipedia.org]
- 27. Triethylene glycol (CAS 112-27-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 28. mdpi.com [mdpi.com]
The Role of PEG3-Methylamine in Enhancing Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The aqueous solubility of drug candidates remains a significant hurdle in pharmaceutical development. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of promising molecules. One effective strategy to address this challenge is the incorporation of hydrophilic moieties into the drug's structure. This technical guide provides an in-depth exploration of the role of PEG3-methylamine, a short-chain polyethylene glycol (PEG) derivative, in improving the solubility of poorly soluble compounds. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the well-established principles of PEGylation and provides illustrative data from similar PEGylated molecules to demonstrate the potential of this approach.
The Fundamental Role of the PEG Spacer in Solubility Enhancement
This compound is a heterobifunctional linker composed of a three-unit polyethylene glycol chain, a terminal methylamine group, and another functional group, such as a hydroxyl group in the case of Hydroxy-PEG3-methylamine.[1] The primary driver of its solubility-enhancing properties is the hydrophilic nature of the PEG chain.[2][3] The repeating ethylene glycol units (-CH2-CH2-O-) readily form hydrogen bonds with water molecules, leading to an increase in the hydrophilicity of the conjugated molecule.[4] This "hydrophilic shielding" can disrupt the intermolecular forces that favor the solid, crystalline state of a poorly soluble drug, thereby promoting its dissolution in aqueous media.[5]
The methylamine group provides a reactive handle for covalent attachment to various functional groups on a drug molecule, most commonly carboxylic acids, to form stable amide bonds.[6] This allows for the permanent integration of the solubility-enhancing PEG chain into the drug's structure.
Applications in Advanced Drug Development
The utility of this compound and similar short-chain PEG linkers is particularly evident in the development of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][7] In these applications, the linker not only connects the different components of the molecule but also plays a crucial role in modulating the overall physicochemical properties of the conjugate, including its solubility.[4][8] Improved solubility of the final ADC or PROTAC is critical for its formulation, administration, and pharmacokinetic profile.
Quantitative Impact of PEGylation on Solubility: Illustrative Data
| Parent Molecule | PEG Derivative Used | Fold Increase in Solubility/Dissolution | Reference |
| Simvastatin | PEG 12000 | ~3-fold increase in dissolution rate | [6] |
| Silybin | Linear PEG | >1300-fold increase in aqueous solubility | [8] |
| Ciprofloxacin | Lauric Acid-PEG (LA-PEG) | ~5.6-fold increase in solubility | [9] |
| Probucol | Lauric Acid-PEG (LA-PEG) | >840-fold increase in solubility | [9] |
This data is illustrative of the general effect of PEGylation and is not specific to this compound. The use of longer PEG chains in some of these examples likely contributes to a more pronounced effect on solubility.
Experimental Protocols
General Protocol for Conjugation of a Carboxylic Acid-Containing Molecule to Hydroxy-PEG3-Methylamine
This protocol describes a typical method for attaching a poorly soluble molecule containing a carboxylic acid to the methylamine group of Hydroxy-PEG3-methylamine using EDC/NHS chemistry.
Materials:
-
Carboxylic acid-containing molecule
-
Hydroxy-PEG3-methylamine[1]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS[6]
-
Activation Buffer: 0.1 M MES, pH 6.0[6]
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4[6]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer. If solubility is an issue, a minimal amount of a co-solvent like DMF or DMSO can be used.
-
Dissolve Hydroxy-PEG3-methylamine in Coupling Buffer.[6]
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.[6]
-
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Add the activated carboxylic acid solution to the solution of Hydroxy-PEG3-methylamine (1.0-1.1 equivalents).[1][6]
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.[6]
-
Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C with stirring.[1][6]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to consume any unreacted NHS-activated ester.[1]
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic method, such as reverse-phase HPLC, to separate the product from unreacted starting materials and byproducts.
-
Standard Protocol for Determining Aqueous Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
Test compound (e.g., this compound conjugate)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Add an excess amount of the test compound to a vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains after equilibration.
-
Add a known volume of the aqueous buffer to the vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaker or incubator at a constant temperature.
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The system is considered to be at equilibrium when the concentration of the dissolved compound in solution does not change over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.
-
-
Sampling and Dilution:
-
Carefully pipette a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of the test compound to accurately quantify the concentration in the samples.
-
-
Calculation:
-
Calculate the solubility of the compound in the aqueous buffer, taking into account the dilution factor. The result is typically expressed in µg/mL or mg/L.
-
Visualizations
Caption: Mechanism of solubility enhancement by this compound conjugation.
Caption: Experimental workflow for the shake-flask solubility assay.
Conclusion
This compound serves as a valuable tool for medicinal chemists and formulation scientists to improve the aqueous solubility of challenging drug candidates. By covalently attaching a short, hydrophilic PEG chain, the overall physicochemical properties of a molecule can be favorably modulated. While direct quantitative data for this compound is sparse, the well-documented success of PEGylation in enhancing drug solubility provides a strong rationale for its application. The experimental protocols provided herein offer a framework for the synthesis and evaluation of this compound conjugates, enabling researchers to systematically investigate its potential in their drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligonucleotides conjugated with short chemically defined polyethylene glycol chains are efficient antisense agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. skemman.is [skemman.is]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PEG Linkers in Drug Development
This guide provides a comprehensive overview of Poly(ethylene glycol) (PEG) linkers in drug development, covering their fundamental principles, quantitative effects, experimental protocols, and applications.
Introduction to PEG Linkers
Poly(ethylene glycol) (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (-CH₂-CH₂-O-).[1] In drug development, they serve as flexible spacers to connect therapeutic molecules to other moieties, such as other drugs, targeting ligands, or delivery vehicles. The process of covalently attaching PEG chains to a molecule is known as PEGylation.[2] The use of PEG in biomedical applications dates back to the 1970s, when it was first conjugated to proteins to extend their circulation time and reduce immunogenicity.[1]
Fundamental Properties of PEG Linkers:
-
Water Solubility: The repeating ethylene oxide units form hydrogen bonds with water, making PEG highly soluble in aqueous environments.[1]
-
Biocompatibility: PEG is non-toxic and has been approved by regulatory agencies for numerous biomedical applications.[2]
-
Low Immunogenicity: PEG is generally considered to have low immunogenicity, though the formation of anti-PEG antibodies has been documented.[1]
-
Flexibility: The C-O bonds in the PEG backbone can rotate freely, providing conformational flexibility to the linker.[1]
-
"Stealth" Properties: PEG creates a hydration shell around the conjugated molecule, which can reduce recognition by the immune system and decrease nonspecific protein adsorption.[1]
-
Tunable Length: The number of ethylene glycol units can be precisely controlled, allowing for the synthesis of PEG linkers with a wide range of molecular weights and lengths.[1]
Core Principles and Advantages of PEGylation
The primary goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.[2] By covalently attaching PEG chains, the resulting conjugate often exhibits significantly enhanced therapeutic efficacy.
Key Benefits of PEGylation:
-
Enhanced Solubility: PEG's hydrophilic nature can dramatically increase the aqueous solubility of hydrophobic drugs, making them more suitable for intravenous administration.[2][3][4][]
-
Increased Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby protecting the conjugated protein or peptide from degradation and increasing its stability in biological fluids.[2][4]
-
Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic volume of the drug molecule, which reduces its renal clearance rate and leads to a significantly longer circulation time in the bloodstream.[2][6][7][8][9]
-
Reduced Immunogenicity: The PEG "shield" can mask antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[2][4][6]
-
Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of the drug, potentially allowing for less frequent dosing.[2][7]
-
Enhanced Tumor Targeting (Passive): For PEGylated nanocarriers and large molecules, the increased circulation time and size can lead to preferential accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[10]
Quantitative Impact of PEGylation
The effects of PEGylation are highly dependent on the molecular weight, structure (linear vs. branched), and number of PEG chains attached to the drug molecule. The following tables summarize some of the quantitative effects of PEGylation.
Table 1: Effect of PEGylation on Drug Half-Life and Clearance
| Drug/Molecule | PEG Linker Size/Type | Change in Half-Life (t½) | Change in Clearance | Citation(s) |
| Interferon-α | 5 kDa linear | - | Decreased from 6.6-29.2 L/hr to 2.5-5 L/hr | [7] |
| Interferon-α | 12 kDa linear | - | Decreased to 0.725 L/hr | [7] |
| Interferon-α | 40 kDa branched | - | Decreased to 0.06-0.10 L/hr | [7] |
| rhTIMP-1 | 20 kDa | 25-fold increase (from 1.1 h to 28 h) | - | [9] |
| PEG Polymer | 6 kDa | 18 minutes | - | [] |
| PEG Polymer | 50 kDa | 16.5 hours | - | [] |
| Liposome | Not specified | 8-fold increase | - | [7] |
Table 2: Impact of PEG Linker Length on Drug Solubility
| Drug/Molecule | PEG Molecular Weight | Observation | Citation(s) |
| Simvastatin | Increased from 4000 to 20000 | Higher phase solubility with increasing PEG MW. | [11] |
| Coumarin-6 (hydrophobic model) | 2,000 Da (in mPEG-PDLLA) | Linear increase in solubility with increasing polymer concentration. | [12] |
Table 3: Comparison of Linear vs. Branched PEG Linkers on Pharmacokinetics
| Parameter | Linear PEG | Branched PEG | Citation(s) |
| Pharmacokinetic Profile | Good | Superior | [13] |
| In Vivo Circulation Half-Life | Increased | More significantly increased compared to linear PEG of the same total MW. | [14][15] |
| Protection from Proteolysis | Effective | More effective due to greater steric hindrance. | [7] |
| Hydrodynamic Volume | Smaller than branched of same total MW. | Larger, leading to more reduced renal clearance. | [15] |
Chemistry of Bioconjugation with PEG Linkers
The covalent attachment of PEG linkers to biomolecules is achieved through various chemical strategies that target specific functional groups on the molecule of interest.
Commonly Targeted Functional Groups:
-
Amines (e.g., lysine residues, N-terminus): This is the most frequent target for PEGylation due to the abundance of lysine residues on the surface of most proteins.[2]
-
Thiols (e.g., cysteine residues): Cysteine residues offer a more site-specific attachment point as they are less abundant than lysines.[2]
-
Carboxylic Acids (e.g., aspartic acid, glutamic acid, C-terminus): These groups can also be targeted for conjugation.[2]
Key PEGylation Chemistries:
-
N-Hydroxysuccinimide (NHS) Ester Chemistry: PEG-NHS esters react with primary amines to form stable amide bonds. This is one of the most widely used methods for PEGylation.[2]
-
Maleimide Chemistry: PEG-maleimide derivatives are highly specific for thiol groups, reacting to form stable thioether bonds.[2][15]
-
Azide-PEG Chemistry: Used in "click chemistry" (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition) for highly specific and efficient conjugation.[4]
-
Hydrazide-PEG Chemistry: Reacts with aldehydes or ketones to form hydrazone bonds, often used for site-specific labeling of oxidized glycans on antibodies.[4]
Experimental Protocols
Protocol 1: NHS Ester-Mediated PEGylation of a Protein
This protocol describes the general procedure for conjugating an NHS-activated PEG linker to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive PEG-NHS ester
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer like PBS at pH 7.2-8.0. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable buffer via dialysis or desalting.[16]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[16] Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis.[16]
-
Conjugation Reaction:
-
Calculate the required amount of PEG-NHS ester. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point.[16]
-
Slowly add the calculated volume of the PEG-NHS ester stock solution to the stirring protein solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[16]
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[16] The optimal reaction time may vary depending on the protein and the desired degree of PEGylation.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any excess PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and other byproducts, and separate the different PEGylated species (e.g., mono-, di-, poly-PEGylated) from the un-PEGylated protein using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[16][]
Protocol 2: Maleimide-Mediated PEGylation of a Thiol-Containing Molecule
This protocol is for the site-specific PEGylation of a molecule with a free thiol group, such as an engineered cysteine on an antibody fragment.
Materials:
-
Thiol-containing molecule in a suitable buffer (e.g., PBS, pH 6.5-7.5, often containing EDTA to prevent disulfide bond formation)
-
Thiol-reactive PEG-Maleimide
-
Anhydrous solvent (e.g., DMSO or DMF)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Molecule Preparation: Dissolve the thiol-containing molecule in a conjugation buffer at a suitable concentration. If the thiol is present as a disulfide bond, it will need to be reduced first using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
PEG-Maleimide Solution Preparation: Immediately before use, prepare a stock solution of PEG-Maleimide in an anhydrous solvent like DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the molecule solution.[9]
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[9]
-
Purification: Purify the PEGylated conjugate from unreacted PEG and starting material using an appropriate chromatographic method such as SEC or hydrophobic interaction chromatography (HIC).[9]
Protocol 3: Characterization of PEGylated Products
A. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is a powerful tool for separating PEGylated species and removing unreacted PEG.[]
Procedure:
-
System Setup: Equilibrate an SEC column (e.g., TSKgel G3000SWXL) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2).[18]
-
Sample Injection: Inject the purified PEGylated protein solution onto the column.
-
Elution and Detection: Elute the sample isocratically at a constant flow rate (e.g., 0.5 mL/min) and monitor the eluent using a UV detector at 280 nm.[18] Different species (un-PEGylated, mono-PEGylated, di-PEGylated, etc.) will elute at different retention times, with larger molecules eluting earlier.
-
Analysis: Analyze the resulting chromatogram to determine the purity and distribution of the PEGylated species.
B. MALDI-TOF Mass Spectrometry
MALDI-TOF MS is used to determine the molecular weight of the PEGylated protein and thus the degree of PEGylation.[19]
Procedure:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 50% acetonitrile/0.1% TFA).[19]
-
Sample Preparation: Mix the PEGylated protein sample with the matrix solution at a 1:1 ratio.
-
Spotting: Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air dry completely.[19]
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear mode for large molecules.[19]
-
Data Analysis: The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one or more PEG chains attached. The mass difference between adjacent major peaks corresponds to the mass of a single PEG chain.
Protocol 4: In Vitro Cytotoxicity Assessment of PEGylated ADCs (MTT Assay)
The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[1]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
PEGylated ADC and control antibodies
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of medium and incubate overnight.[20]
-
ADC Treatment: Prepare serial dilutions of the PEGylated ADC and control antibodies. Add the diluted ADCs to the cells and incubate for a period of 48-144 hours.[20]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well.[1] Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the ADC.
Protocol 5: Detection of Anti-PEG Antibodies (ELISA)
This protocol outlines a direct ELISA for detecting anti-PEG antibodies in serum or plasma.
Materials:
-
PEG-coated microplate
-
Patient/animal serum or plasma samples
-
Blocking buffer (e.g., 1% milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human (or other species) IgG or IgM
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat a high-binding 96-well plate with a PEG-containing reagent (e.g., 0.02 mg/mL NH₂-mPEG₅₀₀₀ in PBS) overnight at room temperature.[2]
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[2][3]
-
Sample Incubation: Dilute serum samples in blocking buffer and add them to the wells. Incubate for 1-2 hours at room temperature.[2][3]
-
Detection Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[3]
-
Development: Wash the wells and add TMB substrate. Incubate in the dark until a color develops (typically 15-30 minutes).[3]
-
Reading: Stop the reaction with stop solution and read the absorbance at 450 nm.[4]
-
Analysis: Determine the presence and relative levels of anti-PEG antibodies by comparing sample absorbance to that of negative and positive controls.[4]
Signaling Pathways and Logical Relationships
General Workflow for PEGylation and Characterization
Caption: General workflow for protein PEGylation and characterization.
JAK-STAT Signaling Pathway (Activated by PEGylated Interferon)
Caption: The JAK-STAT signaling pathway activated by PEGylated interferon.
Wnt/β-catenin Signaling Pathway
Caption: The canonical Wnt/β-catenin signaling pathway.
Applications of PEG Linkers in Drug Development
PEG linkers are integral to the development of various advanced therapeutic modalities:
-
Antibody-Drug Conjugates (ADCs): In ADCs, PEG linkers can connect the cytotoxic payload to the antibody. They can improve the solubility of hydrophobic drugs, reduce aggregation, and potentially allow for a higher drug-to-antibody ratio (DAR).[22]
-
PROTACs (Proteolysis-Targeting Chimeras): PEG linkers are commonly used to connect the two ligands of a PROTAC molecule. The flexibility and hydrophilicity of the PEG linker can be crucial for achieving the optimal orientation for the formation of the ternary complex and for improving the overall physicochemical properties of the PROTAC.
-
Nanoparticle Formulations: PEGylation of nanoparticles, such as liposomes, is a common strategy to increase their circulation time and enable passive targeting to tumors via the EPR effect.[10]
-
Peptide and Protein Drugs: As discussed extensively, PEGylation is a well-established strategy for improving the therapeutic profile of protein and peptide drugs.[8]
Challenges and Future Perspectives
Despite the numerous advantages, PEGylation is not without its challenges:
-
Immunogenicity: The "PEG dilemma" refers to the observation that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies. These antibodies can lead to accelerated blood clearance (ABC) of PEGylated drugs and, in some cases, hypersensitivity reactions.[23]
-
Manufacturing Complexity: The PEGylation process can result in a heterogeneous mixture of products with varying numbers of PEG chains attached at different sites, which can pose a challenge for manufacturing consistency and characterization.[10]
-
Reduced Bioactivity: The steric hindrance from the PEG chain can sometimes interfere with the binding of the drug to its target, leading to a decrease in biological activity.[]
Future innovations in PEGylation technology are focused on overcoming these limitations and include the development of site-specific PEGylation techniques, biodegradable PEG linkers, and alternative polymers to PEG.[8][10]
Conclusion
PEG linkers are a cornerstone of modern drug development, offering a versatile and effective strategy to enhance the therapeutic properties of a wide range of molecules. By improving solubility, stability, and pharmacokinetics, PEGylation has enabled the development of numerous successful drugs and continues to be a critical tool in the design of next-generation therapeutics. A thorough understanding of the chemistry, quantitative effects, and analytical methodologies associated with PEG linkers is essential for researchers and scientists working to advance the field of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002): Novus Biologicals [novusbio.com]
- 4. 4adi.com [4adi.com]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 10. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 13. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. mdpi.com [mdpi.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
The Strategic Application of PEG3-Methylamine in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The PROTAC Revolution and the Central Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action. These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2][3] A PROTAC molecule consists of three essential components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5]
Upon simultaneous binding, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 ligase), bringing the target protein into close proximity with the E3 ligase.[4][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI, marking it for degradation by the 26S proteasome.[4]
Far from being a passive spacer, the linker is a critical determinant of a PROTAC's success. Its length, composition, flexibility, and attachment points profoundly influence the stability of the ternary complex, as well as the molecule's overall physicochemical properties, including solubility, cell permeability, and metabolic stability.[7][8][9] Among the diverse array of linker types, polyethylene glycol (PEG) chains have become a cornerstone of modern PROTAC design.[10][11] This guide focuses specifically on the application of PEG3-methylamine, a short, amine-terminated PEG linker, as a versatile building block in the rational design of novel protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a unique and advantageous set of properties to the PROTAC molecule.
-
Enhanced Solubility : PROTACs often have a high molecular weight and can be lipophilic, leading to poor aqueous solubility. The inherent hydrophilicity of the PEG chain improves the solubility of the final construct, which is crucial for both in vitro assays and in vivo applications.[7][10]
-
Modulation of Cell Permeability : The relationship between PEGylation and cell permeability is complex. While increased polarity can hinder passive diffusion, the flexibility of PEG linkers allows them to adopt folded, "chameleonic" conformations. This folding can shield the PROTAC's polar surface area within the lipophilic environment of the cell membrane, facilitating cellular entry.[11] However, linker properties must be carefully balanced, as excessive length or hydrophilicity can also negatively impact permeability.[12]
-
Conformational Flexibility : The flexible nature of PEG linkers can be advantageous, allowing the warhead and anchor ligands to adopt an optimal orientation for the formation of a stable and productive ternary complex.[12] This adaptability is crucial, as the ideal geometry for ubiquitination is highly dependent on the specific target and E3 ligase pair. However, excessive flexibility can also be detrimental.[12]
-
Metabolic Stability : A key challenge for PEG linkers is their potential susceptibility to metabolic degradation. The ether linkages within the PEG chain can be targets for oxidative metabolism by cytochrome P450 enzymes, which may lead to a short in vivo half-life.[7][12] Strategies to improve stability include incorporating more rigid moieties like piperazine or triazole rings into the linker structure.[9][12]
Quantitative Analysis: Efficacy of PROTACs with PEG3 Linkers
The efficacy of a PROTAC is defined by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum percentage of degradation achieved (Dmax).[13] Optimizing the linker is a key strategy to improve these parameters.
While extensive data specifically for PROTACs using a this compound linker is not broadly published, data from constructs using a closely related 3-unit PEG linker serves as an excellent illustration of the potency that can be achieved. The following case study details a PROTAC that couples a palbociclib warhead (targeting CDK4/6) with a pomalidomide anchor (recruiting the CRBN E3 ligase) via a PEG3 linker.
| Target Protein | PROTAC Construct | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| CDK4 | Palbociclib-PEG3-Pomalidomide | ~15 | >90 | Not Specified | [13] |
| CDK6 | Palbociclib-PEG3-Pomalidomide | ~34.1 | >90 | Not Specified | [13] |
Note: This data is illustrative of the performance of a 3-unit PEG linker in a well-characterized system. Actual DC50 and Dmax values are highly dependent on the specific warhead, E3 ligase ligand, cell line, and experimental conditions.
Key Process Visualizations
Diagrams created with Graphviz provide a clear visual representation of the core concepts and workflows in PROTAC development.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful development and evaluation of novel PROTACs.
Protocol 1: General Synthesis of a PROTAC using a PEG3-Amine Linker
This protocol describes a representative amide coupling strategy to connect a POI ligand (containing a carboxylic acid) to an E3 ligase ligand (e.g., pomalidomide) using a PEG3-amine linker.
Materials:
-
POI ligand with a terminal carboxylic acid
-
4-(amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (pomalidomide amine)
-
Amine-PEG3-amine or a similar bifunctional PEG3 linker
-
Peptide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Purification: Preparative HPLC, Lyophilizer
-
Analysis: LC-MS, NMR, HRMS
Procedure:
-
First Coupling Reaction (POI Ligand to Linker): a. Dissolve the POI ligand (1 equivalent) and a bifunctional linker like Boc-NH-PEG3-COOH (1.1 equivalents) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. c. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor progress by LC-MS. d. Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the resulting POI-linker intermediate by flash chromatography or preparative HPLC.
-
Boc Deprotection: a. Dissolve the purified POI-linker intermediate in DCM. b. Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. c. Remove the solvent and excess TFA under reduced pressure to yield the deprotected POI-linker-amine.
-
Second Coupling Reaction (Linker to E3 Ligase Ligand): a. This step requires an E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative). b. Dissolve the E3 ligase ligand-acid (1 equivalent) and the deprotected POI-linker-amine (1.1 equivalents) in anhydrous DMF. c. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents). d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Purify the final PROTAC product using preparative HPLC.
-
Characterization: a. Confirm the identity and purity (>95%) of the final PROTAC using analytical LC-MS. b. Verify the chemical structure using ¹H and ¹³C NMR spectroscopy and confirm the exact mass by HRMS.[11]
Protocol 2: Western Blot for Protein Degradation Assessment
This is the standard method for quantifying the reduction of a target protein following PROTAC treatment.[14]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
Western blot transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate (e.g., 6- or 12-well) and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 1 µM down to low nM or pM. Include a vehicle control (e.g., 0.1% DMSO). c. Treat the cells with the PROTAC dilutions for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis and Protein Quantification: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. c. Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (total protein extract) to a new tube. e. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 15-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody for the POI overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again, then apply the ECL substrate. j. Image the resulting chemiluminescent signal. k. Repeat the blotting process (stripping and re-probing) for the loading control antibody.
-
Data Analysis: a. Quantify the band intensity for the POI and the loading control in each lane using software like ImageJ. b. Normalize the POI band intensity to its corresponding loading control. c. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13][15]
Protocol 3: Cell Viability Assay (MTT/MTS)
This assay is used to determine if the observed protein degradation leads to a cytotoxic effect.[15]
Materials:
-
Cultured cells
-
96-well plates
-
PROTAC stock solution
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with the same serial dilution of the PROTAC used for the degradation experiment. Include vehicle-only controls and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired time period, typically corresponding to a functional endpoint (e.g., 48 or 72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: If using MTT, add the solubilization solution. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against PROTAC concentration to determine the half-maximal inhibitory concentration (IC50), if significant cytotoxicity is observed.[13]
Conclusion
Short, hydrophilic linkers are indispensable tools in the design of effective PROTACs. Building blocks like this compound provide a synthetically tractable and versatile scaffold that offers a powerful means to enhance solubility and optimize the geometry of the ternary complex for efficient protein degradation. While every PROTAC project requires empirical optimization of the linker, the principles of balancing hydrophilicity, flexibility, and metabolic stability remain constant. As computational modeling and structural biology techniques continue to advance, the rational, structure-guided design of linkers will further accelerate the development of PROTACs with superior potency, selectivity, and drug-like properties, moving this transformative technology closer to the clinic.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Unlocking Advanced Bioconjugates: A Technical Guide to the Bifunctional Nature of Hydroxy-PEG3-Methylamine
For Immediate Release
A Deep Dive into the Core of a Versatile Heterobifunctional Linker for Innovative Drug Development
This technical guide provides an in-depth analysis of Hydroxy-PEG3-methylamine, a heterobifunctional linker pivotal in the fields of advanced bioconjugation and drug development. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core attributes of Hydroxy-PEG3-methylamine, detailing its structure, physicochemical properties, and key applications in creating sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Structure and Bifunctional Nature
Hydroxy-PEG3-methylamine is characterized by a discrete three-unit polyethylene glycol (PEG) chain, which is flanked by a terminal hydroxyl (-OH) group and a methylamine (-NHCH₃) group.[1] This unique structure confers a bifunctional nature that is central to its utility as a molecular bridge in complex bioactive constructs.[2]
The key features of this linker include:
-
Hydrophilic PEG Spacer: The PEG chain enhances the hydrophilicity of the molecules it is conjugated to, which can significantly improve their solubility in aqueous media and reduce non-specific binding.[3][4]
-
Methylamine Reactive Group: The methylamine group acts as a nucleophile, readily reacting with electrophilic groups like carboxylic acids and activated esters (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide bonds.[4]
-
Hydroxyl Reactive Group: The terminal hydroxyl group provides a second, distinct site for conjugation. It can be used for further derivatization or in reactions such as esterification, enabling the attachment of a second molecule of interest.[4]
The strategic inclusion of a short PEG chain is a deliberate design choice to balance improved pharmacokinetic properties with the retained potency of the conjugated molecule.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Hydroxy-PEG3-methylamine is essential for accurate stoichiometric calculations in experimental protocols and for the characterization of the resulting conjugates.
| Property | Value | Source(s) |
| CAS Number | 90430-59-4 | [4][5] |
| Molecular Formula | C₉H₂₁NO₄ | [5][6] |
| Molecular Weight | 207.27 g/mol | [5][6] |
| Appearance | Liquid | [6] |
| Purity | Typically ≥95% or ≥98% | [5] |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [5] |
| Storage Conditions | -20°C, protect from light | [4][5] |
Core Applications in Drug Development
The primary utility of Hydroxy-PEG3-methylamine lies in its capacity to covalently link two different molecules, finding its main applications in drug delivery and bioconjugation.[4]
Antibody-Drug Conjugates (ADCs)
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative chimeric molecules that co-opt the cell's natural protein degradation machinery. They function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A linker is essential to connect the target-binding ligand to the E3 ligase-binding ligand. PEG-based linkers like Hydroxy-PEG3-methylamine are highly valuable in PROTAC design to modulate critical properties such as solubility and cell permeability.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of Hydroxy-PEG3-methylamine conjugates.
Synthesis of Hydroxy-PEG3-methylamine
The primary synthetic route to Hydroxy-PEG3-methylamine involves the deprotection of a Boc-protected precursor, Boc-NH-PEG3-OH.[7]
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve Boc-NH-PEG3-OH (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C.
-
Slowly add TFA (20-50% v/v) to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with a suitable base (e.g., saturated sodium bicarbonate).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield Hydroxy-PEG3-methylamine.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolve Boc-NH-PEG3-OH (1 equivalent) in a minimal amount of methanol or dioxane.
-
Add 4M HCl in dioxane (4-10 equivalents) at room temperature.
-
Stir the reaction and monitor by TLC until completion (typically 1-16 hours).[7]
-
Concentrate the mixture under reduced pressure.
-
Add diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Hydroxy-PEG3-methylamine hydrochloride.[7]
General Protocol for Amide Bond Formation
This protocol outlines the conjugation of a molecule containing a carboxylic acid to the methylamine group of the linker.
Materials:
-
Carboxylic acid-containing molecule
-
Hydroxy-PEG3-methylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Dissolve Hydroxy-PEG3-methylamine (1.0-1.1 equivalents) in the reaction buffer.[4]
-
Add the activated carboxylic acid solution to the Hydroxy-PEG3-methylamine solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the nucleophilic attack of the amine.[4][8]
-
Allow the reaction to proceed for 2-12 hours at room temperature with stirring.[4]
-
-
Quenching:
-
Add a quenching reagent (e.g., hydroxylamine or Tris buffer) to consume any unreacted NHS-activated ester.[4]
-
-
Purification and Characterization:
Potential Side Reactions and Mitigation
The bifunctional nature of Hydroxy-PEG3-methylamine necessitates careful control of reaction conditions to ensure chemoselectivity.
-
Undesired Acylation of the Hydroxyl Group: When targeting the methylamine group, the primary side reaction is the acylation of the terminal hydroxyl group, forming an ester linkage.[8]
-
Mitigation: Maintain the reaction pH between 7 and 8.5, where the amine is sufficiently nucleophilic and the hydroxyl group is largely unreactive. Use a controlled molar ratio of the acylating agent (typically 1:1 to 1.5:1) and avoid prolonged reaction times.[8]
-
-
Formation of N-acylurea Byproduct: When using carbodiimides like EDC, a common side reaction is the formation of a stable N-acylurea byproduct if the reaction with the amine is not efficient.[8]
-
Hydrolysis of the Activated Ester: The NHS ester can be hydrolyzed by moisture.
-
Mitigation: Use anhydrous solvents and prepare the activated ester solution immediately before use.[8]
-
Quantitative Data Summary
The following table provides representative data for a typical peptide conjugation experiment using Hydroxy-PEG3-methylamine. Actual results will vary depending on the specific molecules and reaction conditions.
| Parameter | Value | Notes |
| Molar Ratio (Peptide:EDC:NHS) | 1 : 2 : 5 | A starting point for optimization.[9] |
| Molar Ratio (Peptide:PEG-Amine) | 1 : 20 | Molar excess ensures complete reaction.[9] |
| Activation pH / Time | pH 5.5 / 30 min | Using 0.1 M MES buffer.[9] |
| Conjugation pH / Time | pH 7.2 / 4 hours | Using 1X PBS buffer at room temperature.[9] |
| Post-Purification Yield | 40-70% | Highly dependent on peptide sequence and reaction scale.[9] |
| Post-Purification Purity | >95% | Determined by analytical RP-HPLC.[9] |
Visualizing Workflows and Structures
Diagrams created using Graphviz can help to visualize the structure and reaction workflows involving Hydroxy-PEG3-methylamine.
Caption: Structure of Hydroxy-PEG3-methylamine.
Caption: General ADC Synthesis Workflow.
Caption: PROTAC Synthesis Logical Flow.
References
- 1. Hydroxy-PEG3-methylamine, 90430-59-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydroxy-PEG3-Methylamine - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to PEG3-Methylamine as a Linker in Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction to PEG3-Methylamine in Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[2]
This guide focuses on the use of this compound as a linker in ADCs. This compound is a short, hydrophilic linker composed of a three-unit polyethylene glycol (PEG) spacer with a terminal methylamine group.[3][4] The incorporation of a discrete PEG unit offers several advantages in ADC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can counteract the hydrophobicity of many cytotoxic payloads, improving the solubility and reducing the propensity for aggregation of the final ADC construct.[3][4]
-
Improved Pharmacokinetics: The PEG spacer can favorably modulate the pharmacokinetic properties of an ADC, potentially leading to a longer circulation half-life compared to non-PEGylated counterparts.[4]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.[5]
The terminal methylamine group of the linker provides a reactive handle for conjugation to the payload, typically through the formation of a stable amide bond with a carboxylic acid group on the drug molecule.[6] The other end of the PEG chain is functionalized to react with the antibody, often through conjugation to cysteine or lysine residues.
While direct and comprehensive comparative studies on ADCs utilizing a this compound linker are still emerging in publicly available literature, the principles of PEGylation in ADC design are well-documented.[4] This guide will provide a detailed overview of the synthesis, characterization, and evaluation of ADCs incorporating a this compound linker, using a representative example for data presentation.
Synthesis and Characterization of a Representative ADC: Trastuzumab-PEG3-MMAE
To illustrate the application of a this compound linker, we will consider a representative ADC, "Trastuzumab-PEG3-MMAE," targeting the HER2 receptor, which is overexpressed in various cancers, including breast and gastric cancers. The cytotoxic payload, monomethyl auristatin E (MMAE), is a potent anti-tubulin agent that induces apoptosis.
Synthesis Workflow
The synthesis of an ADC like Trastuzumab-PEG3-MMAE is a multi-step process that involves the preparation of the payload-linker conjugate followed by its conjugation to the antibody.
Experimental Protocols
This protocol describes the synthesis of the payload-linker conjugate where the methylamine of PEG3 is first acylated with MMAE, and the other end of the PEG linker is functionalized with a maleimide group for antibody conjugation.
Materials:
-
Monomethyl auristatin E (MMAE)
-
Hydroxy-PEG3-methylamine[4]
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]
-
N-Hydroxysuccinimide (NHS)[4]
-
Maleimidocaproic acid (MC)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system
Procedure:
-
Activation of MMAE: Dissolve MMAE (1 eq) and NHS (1.2 eq) in anhydrous DMF. Add EDC (1.2 eq) and stir the mixture at room temperature for 2 hours to form the MMAE-NHS ester.[4]
-
Conjugation of MMAE to this compound: To the solution of MMAE-NHS ester, add Hydroxy-PEG3-methylamine (1.1 eq) and DIPEA (2 eq). Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Purification of MMAE-PEG3-OH: Upon completion, dilute the reaction mixture with water and purify the MMAE-PEG3-OH conjugate by reverse-phase HPLC.
-
Activation of Hydroxyl group with Maleimide: Dissolve the purified MMAE-PEG3-OH (1 eq) and maleimidocaproic acid (1.2 eq) in anhydrous DCM. Add DCC (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature for 4 hours.
-
Final Purification: Purify the final product, MMAE-PEG3-Maleimide, by reverse-phase HPLC and characterize by mass spectrometry and NMR.
This protocol details the conjugation of the payload-linker to the antibody via cysteine engineering.
Materials:
-
Trastuzumab
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
MMAE-PEG3-Maleimide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system
-
UV-Vis spectrophotometer
-
LC-MS system
Procedure:
-
Antibody Reduction: Dissolve Trastuzumab in PBS. Add a 2.5-fold molar excess of TCEP to reduce the interchain disulfide bonds. Incubate at 37°C for 2 hours.
-
Conjugation: Add a 5-fold molar excess of MMAE-PEG3-Maleimide (dissolved in a small amount of DMSO) to the reduced antibody solution. Gently mix and incubate at 4°C overnight.
-
Purification: Purify the resulting ADC, Trastuzumab-PEG3-MMAE, from unconjugated payload-linker and antibody using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the payload's absorbance maximum (if applicable), or more accurately by hydrophobic interaction chromatography (HIC) or mass spectrometry (LC-MS).
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC.
-
Endotoxin Levels: Measure endotoxin levels to ensure the suitability of the ADC for in vitro and in vivo studies.
-
In Vitro Characterization and Efficacy
Quantitative Data
The following table summarizes hypothetical but representative quantitative data for our example ADC, Trastuzumab-PEG3-MMAE.
| Parameter | Value | Method | Reference (for methodology) |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) | [7] |
| Purity (monomer) | >95% | Size-Exclusion Chromatography (SEC) | [4] |
| In Vitro Cytotoxicity (IC50) | |||
| - SK-BR-3 (HER2-high) | 15 pM | MTT Assay | [3] |
| - MDA-MB-468 (HER2-low) | >100 nM | MTT Assay | [3] |
| Tubulin Polymerization Inhibition (IC50) | 2.5 nM | Turbidity-based spectrophotometric assay | [8] |
Experimental Protocols
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[3]
Materials:
-
SK-BR-3 (HER2-positive) and MDA-MB-468 (HER2-negative) cell lines
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Trastuzumab-PEG3-MMAE ADC
-
Untreated control, vehicle control, and free MMAE control
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the Trastuzumab-PEG3-MMAE ADC, unconjugated Trastuzumab, and free MMAE for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.[3]
This assay measures the ability of the payload (MMAE) to inhibit the polymerization of tubulin.[8][9]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution
-
Glycerol
-
MMAE
-
Temperature-controlled spectrophotometer
-
Pre-warmed 96-well plate
Procedure:
-
Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with GTP and glycerol on ice. Prepare serial dilutions of MMAE.
-
Assay Initiation: Add the MMAE dilutions to the wells of a pre-warmed 96-well plate. To initiate polymerization, add the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot the change in absorbance over time. Calculate the percentage of inhibition for each MMAE concentration relative to the vehicle control and determine the IC50 value.[8]
In Vivo Efficacy
Quantitative Data
The following table presents hypothetical in vivo efficacy data for Trastuzumab-PEG3-MMAE in a mouse xenograft model.
| Parameter | Value | Animal Model | Reference (for methodology) |
| Tumor Growth Inhibition | >80% at 3 mg/kg | SK-BR-3 xenograft in nude mice | [10][11] |
| Median Survival | Significantly increased vs. controls | SK-BR-3 xenograft in nude mice | [10] |
| Maximum Tolerated Dose (MTD) | >10 mg/kg | Nude mice | [12] |
Experimental Protocol: Xenograft Tumor Model
This protocol describes a typical in vivo efficacy study using a xenograft mouse model.[10][11]
Materials:
-
Athymic nude mice
-
SK-BR-3 cells
-
Matrigel
-
Trastuzumab-PEG3-MMAE ADC
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant SK-BR-3 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, unconjugated Trastuzumab, Trastuzumab-PEG3-MMAE at different doses). Administer a single intravenous (IV) dose of the respective treatment.
-
Efficacy Assessment: Measure tumor volume with calipers twice a week. Monitor body weight as an indicator of toxicity.
-
Endpoint: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Generate Kaplan-Meier survival curves to analyze the effect on survival.
Pharmacokinetics
Quantitative Data
The following table provides representative pharmacokinetic parameters for Trastuzumab-PEG3-MMAE in rats.
| Parameter | Value (for total antibody) | Species | Reference (for methodology) |
| Clearance (CL) | 0.3 mL/h/kg | Rat | [13][14] |
| Volume of Distribution (Vd) | 50 mL/kg | Rat | [13][14] |
| Half-life (t1/2) | ~150 hours | Rat | [13][14] |
Experimental Protocol: Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats.[13][14]
Materials:
-
Sprague-Dawley rats
-
Trastuzumab-PEG3-MMAE ADC
-
Vehicle for injection
-
Blood collection supplies (e.g., EDTA tubes)
-
ELISA or LC-MS/MS for quantification
Procedure:
-
Dosing: Administer a single IV dose of Trastuzumab-PEG3-MMAE to each rat.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 96, 168 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the total antibody (using an ELISA that detects Trastuzumab) and/or the conjugated ADC (using an assay that detects both the antibody and the payload or by LC-MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as clearance, volume of distribution, and half-life from the plasma concentration-time data.
Signaling Pathways
HER2 Signaling Pathway
Trastuzumab, the antibody component of our representative ADC, targets the HER2 receptor. Upon binding, it can inhibit downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
MMAE-Induced Apoptosis Pathway
The cytotoxic payload, MMAE, released from the ADC inside the cancer cell, inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of the intrinsic apoptosis pathway.
Conclusion
The use of a short, hydrophilic linker like this compound in ADC development represents a rational approach to enhancing the therapeutic potential of these targeted therapies. While direct, comprehensive comparative studies for ADCs with this specific linker are not abundant in the literature, the available data on various PEGylated linkers suggest that the inclusion of a short PEG spacer can favorably modulate the physicochemical and pharmacokinetic properties of an ADC.[4] This can lead to improved solubility and stability, and a more desirable in vivo profile compared to non-PEGylated counterparts. The optimal linker design, however, remains highly dependent on the specific antibody, payload, and target indication. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of ADCs containing this compound and their comparison with other linker technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2015057699A2 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Multiscale Modeling of Antibody Drug Conjugates: Connecting tissue and cellular distribution to whole animal pharmacokinetics and potential implications for efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 11. HER2-targeted antibody drug conjugate induces host immunity against cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of PEG3-Amine from a Boc-Protected Precursor: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of a primary amine-terminated polyethylene glycol (PEG) derivative, specifically a PEG3-amine, from its tert-butyloxycarbonyl (Boc)-protected precursor. The removal of the Boc group is a critical step in various bioconjugation and drug development workflows, enabling the subsequent attachment of the PEG linker to proteins, peptides, or other molecules of interest.[1][2] This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by improving solubility, extending circulation half-life, and reducing immunogenicity.[3]
Overview of the Synthesis
The synthesis involves the acid-catalyzed cleavage of the Boc protecting group from the amine terminus of the PEG3 precursor. Two common and effective methods are presented: one utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM) and another employing hydrochloric acid (HCl) in 1,4-dioxane.[1][2] The choice of method may depend on the specific substrate and the desired final salt form of the product.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines. While yields are generally high, optimization for specific substrates may be required.
| Method | Reagent | Solvent | Temperature | Time (h) | Typical Yield (%) | Notes |
| TFA | Trifluoroacetic Acid | Dichloromethane (DCM) | Room Temperature | 1 - 4 | >90 | The reaction is typically clean. Work-up involves neutralizing and removing excess TFA.[1] |
| HCl | 4M HCl in 1,4-dioxane | 1,4-dioxane or Methanol | Room Temperature | 1 - 2 | >90 | The product often precipitates as the hydrochloride salt, which can simplify purification.[1] |
Experimental Protocols
Materials
-
Boc-NH-PEG3-X (where X is the desired end group, e.g., CH2CH2NH2)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
4M HCl in 1,4-dioxane
-
Methanol (optional)
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc group using TFA in DCM to yield the free amine.
-
Dissolution: Dissolve the Boc-protected PEG3 precursor (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (5-10 eq) dropwise at room temperature. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 1-4 hours).[1]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Work-up:
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of CO₂ evolution, which can cause pressure buildup in the separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate it in vacuo to obtain the deprotected amine.
-
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl)
This protocol utilizes a solution of HCl in 1,4-dioxane, which often results in the precipitation of the product as its hydrochloride salt.
-
Dissolution: Dissolve the Boc-protected PEG3 precursor (1.0 eq) in a minimal amount of a suitable solvent like methanol or directly in 4 M HCl in 1,4-dioxane.
-
Acid Addition: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents of HCl).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The hydrochloride salt of the product may precipitate out of solution during this time.
-
Reaction Monitoring: Monitor the reaction for the complete consumption of the starting material using TLC or LC-MS.
-
Product Isolation:
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to further promote the precipitation of the hydrochloride salt.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any non-polar impurities.[1]
-
Dry the product under vacuum to yield the pure PEG3-amine hydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be dissolved in water, basified with a suitable base (e.g., NaOH), and extracted with an organic solvent.
-
Visualizations
The following diagrams illustrate the chemical transformation and a typical experimental workflow for the application of the synthesized PEG3-amine in bioconjugation.
Caption: General synthesis workflow for PEG3-amine from its Boc-protected precursor.
Caption: A typical experimental workflow for the conjugation of a synthesized PEG3-amine to a peptide.[3]
References
Application Note: Standard Protocol for PEG3-Methylamine Conjugation to Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecules.[1] This modification can improve solubility, extend circulation half-life, and reduce immunogenicity.[1][2] This application note provides a detailed protocol for the conjugation of a terminal primary amine, specifically PEG3-methylamine, to a carboxylic acid-containing molecule. The formation of a stable amide bond is typically achieved using carbodiimide chemistry, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[1][3]
The reaction proceeds in two primary steps. First, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][4] This intermediate is then stabilized by the addition of NHS, forming a semi-stable NHS ester. This amine-reactive ester subsequently reacts with the primary amine of this compound to form a stable amide bond.[1][4]
Experimental Protocols
This section details the materials and step-by-step procedures for the conjugation of this compound to a carboxylic acid-containing molecule.
Materials
-
Carboxylic acid-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[4][5]
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5[1][5]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5[5]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4][5]
-
Purification columns (e.g., C18 reverse-phase, size-exclusion)[1][]
-
Analytical instruments (e.g., HPLC, Mass Spectrometer)
Procedure
1. Reagent Preparation:
- Allow EDC, NHS (or sulfo-NHS), and this compound to equilibrate to room temperature before opening the vials to prevent condensation.
- Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.[4][5]
- Dissolve the carboxylic acid-containing molecule in the Activation Buffer. The concentration will depend on the solubility of the molecule, but a starting point of 1-5 mg/mL is common.[1]
- Dissolve the this compound in the Coupling Buffer.
2. Activation of Carboxylic Acid:
- To the solution of the carboxylic acid-containing molecule, add EDC and NHS. A typical starting molar ratio is 1:2:5 (Carboxylic Acid:EDC:NHS).[1] This ratio may require optimization depending on the specific substrates.
- Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[4][5]
3. Conjugation Reaction:
- Immediately add the this compound solution to the activated carboxylic acid solution. A molar excess of this compound (e.g., 10- to 50-fold) is often used to ensure complete conjugation of the carboxylic acid.[1]
- Ensure the pH of the reaction mixture is between 7.2 and 7.5. If necessary, adjust the pH with the Coupling Buffer.[5][7]
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][5] Longer reaction times may be necessary for less reactive molecules.
4. Quenching the Reaction:
- To stop the reaction and quench any unreacted NHS-esters, add the Quenching Solution to a final concentration of 20-50 mM.[4][5]
- Incubate for 15-30 minutes at room temperature.[4][5]
5. Purification of the Conjugate:
- The purification method will depend on the properties of the final conjugate. Common methods include:
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is effective for separating the more hydrophobic PEGylated product from the unreacted hydrophilic starting materials. A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[1]
- Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius and is useful for removing unreacted small molecules like EDC, NHS, and this compound from a larger conjugated product.[]
- Ion-Exchange Chromatography (IEX): This technique can be used to separate molecules based on charge, which may be altered upon conjugation.[]
6. Characterization of the Conjugate:
- Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final conjugate. The expected mass will be the sum of the molecular weights of the carboxylic acid-containing molecule and this compound, minus the mass of a water molecule (18 Da).[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the presence of the PEG moiety and the formation of the amide bond.[8]
- High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the final product.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the conjugation of this compound to a carboxylic acid. Note that these values are starting points and may require optimization for specific applications.
| Parameter | Recommended Range/Value | Reference |
| Molar Ratios | ||
| Carboxylic Acid : EDC : NHS | 1 : 1.5-2 : 1.2-5 | [1][4][5] |
| Carboxylic Acid : PEG3-Amine | 1 : 10-50 (molar excess of amine) | [1] |
| Reaction Conditions | ||
| Activation pH | 5.5 - 6.0 (in MES buffer) | [1][5] |
| Conjugation pH | 7.2 - 7.5 (in PBS buffer) | [1][5] |
| Reaction Temperature | Room Temperature or 4°C | [1][5] |
| Reaction Time | 2 hours to overnight | [1][5] |
| Expected Outcomes | ||
| Post-Purification Yield | 40-70% (highly dependent on substrate and scale) | [1] |
| Post-Purification Purity | >95% (as determined by analytical HPLC) | [1] |
Visualizations
The following diagram illustrates the experimental workflow for the this compound conjugation to a carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilization of PEG3-Methylamine in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG3-methylamine, and more specifically its hydroxylated form, Hydroxy-PEG3-methylamine, is a valuable heterobifunctional linker in bioconjugation and drug development.[1] As a member of the polyethylene glycol (PEG) family, it offers enhanced solubility and stability to conjugated molecules.[1] This document provides detailed application notes and protocols for the use of Hydroxy-PEG3-methylamine, primarily in the context of post-synthesis modification of peptides, a common strategy to improve the therapeutic properties of peptide-based drugs.[2] PEGylation, the covalent attachment of PEG chains, can increase a peptide's hydrodynamic size, leading to improved solubility, extended circulation half-life, and reduced immunogenicity.[2]
Hydroxy-PEG3-methylamine features a short, hydrophilic PEG spacer with a terminal methylamine group and a terminal hydroxyl group.[1][3] The methylamine group serves as a nucleophile that readily reacts with electrophilic groups like carboxylic acids to form stable amide bonds, while the hydroxyl group can be used for further derivatization.[1][3] This linker is particularly relevant in the construction of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][4]
Core Properties of Hydroxy-PEG3-Methylamine
A clear understanding of the physicochemical properties of Hydroxy-PEG3-methylamine is essential for its effective use in experimental protocols.
| Property | Value | Source |
| CAS Number | 90430-59-4 | [1] |
| Molecular Formula | C9H21NO4 | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Storage | -20°C, protect from light | [1] |
Application in Solid-Phase Peptide Synthesis (SPPS)
While direct incorporation of this compound during the automated chain elongation in solid-phase peptide synthesis (SPPS) is not a standard procedure, it can be utilized in a post-synthesis, on-resin modification or, more commonly, after cleavage of the peptide from the resin. The most prevalent application is the conjugation of the peptide's C-terminal carboxylic acid or the side chains of acidic residues (aspartic acid, glutamic acid) to the amine group of the PEG linker.
Post-SPPS Solution-Phase Conjugation Protocol
This protocol details the conjugation of a peptide with available carboxyl groups to Hydroxy-PEG3-methylamine in solution using carbodiimide chemistry.
Principle of the Reaction
The conjugation is a two-step process:
-
Activation of the Peptide Carboxyl Group: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates a carboxyl group on the peptide, forming a highly reactive O-acylisourea intermediate.[2]
-
Stable NHS-Ester Formation and Amine Coupling: N-hydroxysuccinimide (NHS) reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This intermediate then reacts with the primary amine of Hydroxy-PEG3-methylamine to form a stable amide bond.[2] The inclusion of NHS enhances the efficiency of the coupling reaction.[2]
Figure 1. Workflow for peptide conjugation with Hydroxy-PEG3-methylamine.
Materials and Equipment
-
Reagents:
-
Peptide with at least one carboxyl group (C-terminus, Asp, or Glu)
-
Hydroxy-PEG3-methylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5[2]
-
Coupling Buffer: 1X PBS, pH 7.2[2]
-
Quenching Solution (e.g., hydroxylamine or Tris)
-
0.1% Trifluoroacetic acid (TFA) in Water (RP-HPLC Mobile Phase A)[2]
-
0.1% TFA in Acetonitrile (RP-HPLC Mobile Phase B)[2]
-
-
Equipment:
-
Reaction vials
-
Magnetic stirrer
-
pH meter
-
Reverse-phase HPLC (RP-HPLC) system for purification and analysis[2]
-
Mass spectrometer
-
Experimental Protocol
-
Preparation of Reactants:
-
Activation of Peptide Carboxylic Acid:
-
Conjugation Reaction:
-
Immediately following the activation step, add a 10- to 50-fold molar excess of the dissolved Hydroxy-PEG3-methylamine to the activated peptide solution.[2]
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5; adjust with Coupling Buffer if necessary.[3]
-
Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.[2] The reaction can also be performed at 4°C to minimize potential degradation of sensitive peptides, though this may require a longer reaction time.[2]
-
-
Quenching the Reaction:
-
Purification and Characterization:
-
The PEGylated peptide can be purified using reverse-phase HPLC.[2]
-
Column: C18 stationary phase column.[2]
-
Mobile Phase A: 0.1% TFA in Water.[2]
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.[2]
-
Procedure: Acidify the quenched reaction mixture with TFA (to ~pH 2-3) and inject it onto the column.[2] Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).[2] The more hydrophobic, PEGylated peptide will typically elute later than the unreacted peptide.[2]
-
Fraction Collection: Collect fractions and analyze them using analytical HPLC and mass spectrometry to identify those containing the pure conjugate.[2]
-
Quantitative Data Summary
The following table provides representative data for a typical peptide conjugation experiment. Actual results will vary depending on the specific peptide and reaction conditions used.[2]
| Parameter | Value | Notes |
| Reactants | ||
| Peptide Concentration | 1-5 mg/mL | Dependent on peptide solubility.[2] |
| Molar Ratio (Peptide:EDC:NHS) | 1 : 2 : 5 | A starting point for optimization.[2] |
| Molar Ratio (Peptide:PEG-Amine) | 1 : 20 | Molar excess ensures complete reaction.[2] |
| Reaction Conditions | ||
| Activation pH / Time | pH 5.5 / 30 min | Using 0.1 M MES buffer.[2] |
| Conjugation pH / Time | pH 7.2 / 4 hours | Using 1X PBS buffer at room temperature.[2] |
| Outcome | ||
| Post-Purification Yield | 40-70% | Highly dependent on peptide sequence and reaction scale.[2] |
| Post-Purification Purity | >95% | Determined by analytical RP-HPLC.[2] |
C-Terminal Modification of Peptides
C-terminal modification of peptides is a crucial strategy in drug development as it can significantly impact the peptide's activity, stability, hydrophobicity, and membrane permeability.[5][6] While various methods exist for C-terminal modification, the use of amine-containing reagents like this compound post-synthesis is a straightforward approach.
One strategy for synthesizing peptide C-terminal N-alkyl amides on a solid support involves the use of a PAL-PEG-PS resin and the Fukuyama amine synthesis.[7] This method allows for the introduction of the N-alkyl group on the resin prior to peptide chain elongation.[7]
Figure 2. Logical relationship between SPPS and post-synthesis C-terminal PEGylation.
Troubleshooting and Side Reactions
When working with a bifunctional linker like Hydroxy-PEG3-methylamine, chemoselectivity is key. The primary challenge is to selectively react with the methylamine group in the presence of the hydroxyl group.
-
pH Control: Maintaining a reaction pH between 7 and 8.5 ensures the amine group is sufficiently deprotonated and nucleophilic to react with activated esters, while the hydroxyl group remains largely unreactive.[3]
-
Side Reactions: The main side reaction is the undesired acylation of the terminal hydroxyl group, leading to an ester linkage.[3] This is more likely under harsh conditions or with a large excess of the acylating agent.[3] Using carbodiimides like EDC can also lead to the formation of a stable N-acylurea byproduct if the reaction with the amine is not efficient.[3]
By following the detailed protocols and considering the key parameters outlined in this document, researchers can effectively utilize Hydroxy-PEG3-methylamine for the PEGylation of peptides, thereby enhancing their potential as therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEG3-Methylamine in Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of PEG3-methylamine and its derivatives in amide bond formation, a cornerstone of bioconjugation and drug development. This document outlines detailed protocols, reaction conditions, and quantitative data to facilitate the successful synthesis of PEGylated molecules for applications such as antibody-drug conjugates (ADCs) and PROTACs.[1][2]
Introduction
Polyethylene glycol (PEG) linkers are widely employed to enhance the pharmacokinetic and physicochemical properties of therapeutic molecules.[3] Specifically, short, discrete PEG chains like this compound offer a balance of hydrophilicity and defined length, allowing for precise control over the final conjugate's properties.[4] The terminal methylamine group serves as a versatile reactive handle for conjugation to carboxylic acids, forming stable amide bonds.[4][5] This process is frequently utilized to link targeting moieties, payloads, and other functional molecules.
The most common and efficient method for forming an amide bond between a carboxylic acid-containing molecule and this compound involves the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activator like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] This two-step, one-pot reaction proceeds via the formation of a semi-stable NHS ester, which then readily reacts with the methylamine of the PEG linker.[6]
Key Reaction Principle
The fundamental principle of the EDC/NHS coupling reaction involves two main stages:
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis in aqueous solutions.[6]
-
Formation of a Stable NHS Ester and Amine Coupling: NHS is introduced to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This intermediate then efficiently reacts with the primary methylamine of the PEG3-linker to form a stable amide bond, with NHS being released as a byproduct.[6] The inclusion of NHS significantly enhances the efficiency of the coupling reaction.[6]
Experimental Workflows and Diagrams
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound conjugates.
Caption: General workflow for the synthesis of this compound conjugates.
Caption: Workflow for the characterization of purified this compound conjugates.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the conjugation of peptides and other molecules with this compound derivatives. Note that optimal conditions may vary depending on the specific substrates.
Table 1: General Reaction Parameters for EDC/NHS Coupling
| Parameter | Recommended Value/Range | Notes |
| Activation pH | 5.5 - 6.0 | Use of a non-amine buffer like MES is crucial for efficient activation.[5][6] |
| Conjugation pH | 7.2 - 8.0 | Facilitates the nucleophilic attack of the deprotonated amine.[4][5] |
| Temperature | Room Temperature (or 4°C) | Lower temperatures can be used to minimize degradation of sensitive molecules, though reaction times may need to be extended.[6] |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the NHS ester.[5] |
| Reaction Time (Conjugation) | 2 - 12 hours (or overnight) | Reaction progress should be monitored to avoid side reactions.[4][6] |
| Solvents | Anhydrous DMF or DMSO | For dissolving EDC and NHS.[5] Aqueous buffers (e.g., MES, PBS) are used for the reaction itself.[5][6] |
Table 2: Stoichiometry and Representative Yields for Peptide Conjugation
| Reactant Ratio | Recommended Value | Purpose |
| Peptide : EDC : NHS | 1 : 1.5 : 1.5 to 1 : 2 : 5 | A slight excess of coupling reagents ensures efficient activation.[5][6] |
| Peptide : this compound | 1 : 1.0 to 1 : 20 | An excess of the PEG linker can drive the reaction to completion.[5][6] |
| Post-Purification Yield | 40 - 70% | Highly dependent on the peptide sequence and reaction scale.[6] |
| Post-Purification Purity | >95% | As determined by analytical RP-HPLC.[6] |
Detailed Experimental Protocols
Protocol 1: Selective N-acylation of Hydroxy-PEG3-methylamine with a Carboxylic Acid using EDC/NHS
This protocol details the conjugation of a carboxylic acid-containing molecule to the methylamine group of Hydroxy-PEG3-methylamine. The principles are directly applicable to this compound.
Materials:
-
Carboxylic acid-containing molecule
-
Hydroxy-PEG3-methylamine[5]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[5]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS[5]
-
Activation Buffer: 0.1 M MES, pH 6.0[5]
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4[5]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine[4][5]
-
Anhydrous DMSO or DMF[5]
-
Purification system (e.g., HPLC, size exclusion chromatography)[5]
Procedure:
-
Preparation of Reagents:
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Add the activated carboxylic acid solution to the solution of Hydroxy-PEG3-methylamine (1.0 equivalent).[5]
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.[5]
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.[5]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, size exclusion chromatography, or reverse-phase HPLC.[5]
-
Protocol 2: Characterization of the Conjugate
1. Mass Spectrometry (MS):
-
Utilize ESI-MS or MALDI-TOF to confirm the molecular weight of the final conjugate.[5]
-
The expected mass will be the sum of the molecular weights of the carboxylic acid-containing molecule and the this compound, minus the mass of water (18 Da).[5]
2. High-Performance Liquid Chromatography (HPLC):
-
Use reverse-phase HPLC to assess the purity of the conjugate and to separate it from unreacted starting materials and byproducts.[5]
-
A typical setup for peptide conjugates involves a C18 column with a gradient of acetonitrile in water with 0.1% TFA.[6]
Troubleshooting and Optimization
Issue: Low Yield
-
Cause: Inefficient activation of the carboxylic acid.
-
Solution: Ensure the activation step is performed at a slightly acidic pH (4.5-6.0) using a non-amine buffer like MES.[5]
-
-
Cause: Presence of primary amines in the buffer (e.g., Tris).
-
Solution: Use non-amine containing buffers such as PBS or borate buffer for the conjugation step.[5]
-
-
Cause: Hydrolysis of the activated ester.
-
Solution: Use the activated carboxylic acid immediately and ensure anhydrous conditions when preparing EDC/NHS solutions.
-
Issue: Side Reactions
-
Cause: O-acylation of the hydroxyl group (for Hydroxy-PEG3-methylamine).
-
Solution: Strictly control the pH to be below 8.5, use a minimal excess of the acylating agent, and keep the reaction time as short as possible.[5]
-
-
Cause: Formation of N-acylurea byproduct (with EDC coupling).
-
Solution: The use of NHS or sulfo-NHS as an additive minimizes this by converting the O-acylisourea intermediate to a more stable amine-reactive ester.[5]
-
-
Cause: Di-PEGylation of the target molecule.
-
Solution: Adjust the stoichiometry of the PEG linker to the target molecule to control the degree of PEGylation.[5]
-
References
- 1. Amine-PEG3-carboxylic acid | CAS:127457-79-8 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-PEG3-COOH, 784105-33-5 - Biopharma PEG [biochempeg.com]
- 5. Amino-PEG3-acid, 784105-33-5 | BroadPharm [broadpharm.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Application Notes and Protocols for Protein PEGylation with PEG3-methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein. This modification can significantly improve the therapeutic properties of proteins by increasing their solubility, extending their in-vivo circulation half-life, and reducing their immunogenicity.[1][2][3] The attachment of PEG increases the hydrodynamic radius of the protein, which reduces its renal clearance and shields it from proteolytic enzymes and the immune system.[1]
This document provides a detailed guide for the PEGylation of a protein using PEG3-methylamine. The protocol described herein involves the conjugation of the primary amine group of this compound to the carboxylic acid groups present on the protein (e.g., the side chains of aspartic and glutamic acid residues, or the C-terminus). This reaction is facilitated by the use of carbodiimide chemistry, specifically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[4]
Principle of the Reaction
The PEGylation of a protein with this compound via EDC/NHS chemistry is a two-step process:
-
Activation of Protein Carboxyl Groups: EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[4]
-
Formation of a Stable NHS-Ester and Amine Coupling: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This intermediate then readily reacts with the primary amine of this compound to form a stable amide bond, releasing NHS. The inclusion of NHS enhances the efficiency of the coupling reaction.[4]
Experimental Workflow
The general workflow for PEGylating a protein with this compound is depicted below. It involves the preparation of reagents, the PEGylation reaction itself, and subsequent purification and characterization of the conjugated protein.
Caption: General experimental workflow for protein PEGylation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific protein and desired degree of PEGylation.
Materials and Reagents
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification columns (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)
-
Analytical instruments (e.g., SDS-PAGE system, HPLC, Mass Spectrometer)
Procedure
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris) or carboxyl groups that could compete with the reaction. If necessary, perform a buffer exchange.
-
-
Reagent Preparation:
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use. A common starting concentration is 100 mM for each.
-
Dissolve this compound in the Conjugation Buffer.
-
-
Activation of Protein Carboxyl Groups:
-
PEGylation Reaction:
-
Immediately after the activation step, add the dissolved this compound to the activated protein solution. A molar excess of this compound (e.g., 10- to 50-fold) is recommended to drive the reaction to completion.[4]
-
Adjust the pH of the reaction mixture to 7.2-7.4 by adding the Conjugation Buffer if necessary.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature, or at 4°C for sensitive proteins.[4]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters and quench the EDC.[4]
-
-
Purification of the PEGylated Protein:
-
The purification strategy will depend on the properties of the protein and the PEGylated conjugate. Common methods include:
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted, low molecular weight PEG and reagents, and for separating PEGylated protein from the native protein due to the increased hydrodynamic radius of the conjugate.[][6]
-
Ion Exchange Chromatography (IEX): Can separate proteins based on the degree of PEGylation, as the PEG chains can shield the surface charges of the protein.[]
-
Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary purification step.[][7]
-
Reverse Phase Chromatography (RPC): Useful for analytical scale separation and identification of PEGylation sites.[]
-
-
-
Characterization of the PEGylated Protein:
-
SDS-PAGE: A simple and rapid method to confirm successful PEGylation. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.[1]
-
Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the PEGylated protein, allowing for the determination of the number of attached PEG molecules (degree of PEGylation).[8][9]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to separate different PEGylated species.[10]
-
NMR Spectroscopy: Can be used to determine the degree of PEGylation.[11]
-
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for protein PEGylation. These values should be used as a starting point for optimization.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Dependent on protein solubility. |
| Molar Ratio (Protein:EDC:NHS) | 1 : 2 : 5 | Starting point for optimization. |
| Molar Ratio (Protein:PEG-Amine) | 1 : 10 to 1 : 50 | Molar excess ensures a more complete reaction. |
| Activation pH | 5.5 - 6.0 | Using 0.1 M MES buffer. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Conjugation pH | 7.2 - 7.4 | Using 1X PBS buffer. |
| Conjugation Time | 2 - 16 hours | At room temperature or 4°C. |
Table 2: Typical Post-Purification Outcomes
| Parameter | Typical Result | Method of Determination |
| Yield | 40-70% | Highly dependent on the protein and reaction scale. |
| Purity | >95% | Analytical RP-HPLC or SEC-HPLC. |
| Degree of PEGylation | Variable | Determined by Mass Spectrometry or NMR. |
Visualizing the Reaction
The following diagram illustrates the chemical reaction for the PEGylation of a protein's carboxylic acid group with this compound using EDC and NHS.
Caption: Chemical reaction of protein PEGylation with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: EDC/NHS Coupling with PEG3-methylamine for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development and bioconjugation.[1] This modification can significantly enhance the therapeutic properties of peptides, proteins, and small molecules by improving solubility, extending circulation half-life, and reducing immunogenicity.[1][2] The EDC/NHS coupling protocol is a widely used and efficient method for forming stable amide bonds between a carboxyl group on a target molecule and a primary amine.[3][4] This document provides a detailed guide for the conjugation of carboxyl-containing molecules with PEG3-methylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Hydroxy-PEG3-methylamine is a short, hydrophilic, heterobifunctional linker. It features a three-unit PEG spacer that enhances the solubility and stability of the conjugated molecule.[5][6] The terminal methylamine group readily reacts with activated carboxylic acids to form a stable amide bond, while the terminal hydroxyl group can be used for further derivatization.[7][8]
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process that maximizes conjugation efficiency while minimizing side reactions.[1]
-
Activation of the Carboxylic Acid: EDC activates a carboxyl group on the target molecule to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[3][4]
-
Formation of a Stable NHS-ester and Amine Coupling: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[4][9] This semi-stable intermediate then readily reacts with the primary amine of this compound to form a stable covalent amide bond, with NHS being released as a byproduct.[1] The inclusion of NHS significantly increases the efficiency of the coupling reaction.[3][10]
Data Presentation
Table 1: Recommended Reagent Molar Ratios for Optimal Coupling
| Molecule to be PEGylated | Target Molecule : EDC : NHS | Target Molecule : this compound | Reference |
| General Carboxylic Acid | 1 : 1.5 : 1.5 | 1 : 1 | [7] |
| Peptide | 1 : 2 : 5 | 1 : 20 | [1] |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Recommended Conditions | Notes | Reference |
| Activation Step | |||
| pH | 4.5 - 6.0 | Most efficient for EDC activation. | [11][12][13] |
| Buffer | 0.1 M MES | Non-amine, non-carboxylate buffer is crucial. | [7][13][14] |
| Time | 15 - 30 minutes | [7][11][12] | |
| Temperature | Room Temperature | [7][11][12] | |
| Conjugation Step | |||
| pH | 7.2 - 8.5 | Optimal for reaction with primary amines. | [7][11][14] |
| Buffer | 0.1 M Phosphate-buffered saline (PBS) | Avoid buffers with primary amines (e.g., Tris, glycine). | [7][13][14] |
| Time | 2 hours to overnight | Longer times may be needed at 4°C. | [1][7] |
| Temperature | Room Temperature or 4°C | 4°C can minimize degradation of sensitive molecules. | [1][13] |
| Quenching | |||
| Reagent | 1 M Tris-HCl, pH 8.0 or 10mM Hydroxylamine | To block unreacted NHS esters. | [7][11][12] |
| Time | 15 - 30 minutes | [1][13] | |
| Expected Outcome | |||
| Post-Purification Yield | 40 - 70% | Highly dependent on the specific molecule and reaction scale. | [1] |
| Post-Purification Purity | >95% | Determined by analytical RP-HPLC. | [1] |
Experimental Protocols
Protocol 1: Selective N-acylation of a Carboxylic Acid-Containing Molecule with this compound
This protocol details the activation of a carboxylic acid with EDC and NHS, followed by conjugation to the methylamine group of this compound.
Materials:
-
Carboxylic acid-containing molecule
-
Hydroxy-PEG3-methylamine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0[7]
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4[7]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 10mM Hydroxylamine[7][11]
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
1. Preparation of Reagents: a. Dissolve the carboxylic acid-containing molecule in the Activation Buffer at a desired concentration (e.g., 1-10 mg/mL).[14] b. Dissolve the Hydroxy-PEG3-methylamine in the Coupling Buffer.[7] c. Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF.[7][11] EDC solutions are unstable and should be used promptly.[14]
2. Activation of Carboxylic Acid: a. To the solution of the carboxylic acid-containing molecule, add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.5 equivalents).[7] b. Incubate for 15-30 minutes at room temperature with gentle stirring.[7][12]
3. Conjugation Reaction: a. Option A (Two-pot reaction - Recommended): To prevent unwanted side reactions, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.[12][13] Immediately add the activated molecule solution to the this compound solution. b. Option B (One-pot reaction): Add the activated carboxylic acid solution to the solution of Hydroxy-PEG3-methylamine (1.0 equivalent).[7] Ensure the final pH of the reaction mixture is between 7.2 and 7.5 by adjusting with the Coupling Buffer if necessary.[7][11] c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][7]
4. Quenching the Reaction: a. Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.[12] b. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[1][13]
5. Purification and Characterization: a. Purify the PEGylated product from excess reagents and unreacted molecules using appropriate chromatographic techniques, such as size-exclusion chromatography or reversed-phase HPLC (RP-HPLC). For peptides, a C18 column is often used.[1] b. Characterize the final conjugate to confirm successful PEGylation and determine purity. Common analytical methods include:
- RP-HPLC: To assess purity. The PEGylated product will typically have a longer retention time than the unreacted molecule.[1]
- Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[15][16]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. idosi.org [idosi.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hydroxy-PEG3-methylamine - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Characterization of PEG3-Methylamine Conjugates by HPLC and MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3] Specifically, short, discrete PEG linkers like PEG3-methylamine are of significant interest in the construction of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5][6][7] The hydrophilic nature of the PEG spacer can improve the solubility and bioavailability of the conjugated molecule.[2][3][5] Accurate and robust analytical methods are crucial for the characterization of these conjugates to ensure their identity, purity, and stability.
This application note provides a detailed protocol for the characterization of small molecule-PEG3-methylamine conjugates using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We will cover the experimental setup, data analysis, and interpretation of results.
Principle
The characterization of this compound conjugates relies on the combination of HPLC for separation and MS for detection and identification.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating molecules based on their hydrophobicity.[1] In the context of this compound conjugates, RP-HPLC can effectively separate the final conjugate from the more polar unreacted this compound and potentially less polar starting materials. The addition of the hydrophilic PEG3-linker will typically result in a change in retention time compared to the unconjugated small molecule.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including PEGylated compounds.[8][9] ESI-MS allows for the accurate determination of the molecular weight of the conjugate, confirming the successful coupling of the this compound linker to the target molecule. The high resolution of modern mass spectrometers enables the differentiation of the conjugate from starting materials and byproducts.
Experimental Workflow
The overall workflow for the characterization of a this compound conjugate is depicted in the following diagram.
Caption: Workflow for the characterization of this compound conjugates.
Materials and Reagents
-
This compound conjugate sample
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Methanol (for sample preparation)
-
Formic acid (LC-MS grade)
Instrumentation
-
HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and a UV detector.
-
HPLC Column: A C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is recommended.
-
Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurate mass measurements.
Experimental Protocols
Sample Preparation
-
Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with Mobile Phase A to a final concentration of approximately 10 µg/mL.
-
Vortex the sample to ensure homogeneity.
-
Transfer the diluted sample to an HPLC vial for analysis.
HPLC Method
| Parameter | Condition |
| Column | C18 Reverse-Phase, 2.1 x 150 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm (or wavelength appropriate for the chromophore) |
| Gradient | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Mass Spectrometry Method
The following are typical starting parameters for an ESI-MS system and may require optimization for the specific instrument and conjugate being analyzed.[8]
| Parameter | Setting |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.2 kV |
| Cone Voltage | 60 V |
| Desolvation Temperature | 300 °C |
| Desolvation Gas Flow | 700 L/h |
| Source Temperature | 150 °C |
| Mass Range | 100 - 2000 m/z |
Data Analysis and Results
HPLC Data
The HPLC chromatogram is used to assess the purity of the conjugate. The purity is calculated based on the peak area of the conjugate relative to the total peak area of all components in the chromatogram. A successful conjugation reaction should show a major peak corresponding to the product, with minimal peaks for the starting materials. The retention time of the conjugate is expected to be different from the unconjugated small molecule.
Table 1: Representative HPLC Data for a Hypothetical Small Molecule-PEG3-Methylamine Conjugate
| Compound | Retention Time (min) | Peak Area (%) |
| Unreacted Small Molecule (API) | 12.5 | 2.1 |
| Unreacted this compound | 3.2 | 1.5 |
| Small Molecule-PEG3-conjugate | 10.8 | 96.4 |
Mass Spectrometry Data
The mass spectrum provides confirmation of the identity of the conjugate. The expected molecular weight of the conjugate is the sum of the molecular weight of the small molecule and the this compound linker, minus the mass of a water molecule that is lost during amide bond formation.
Table 2: Representative Mass Spectrometry Data for a Hypothetical Small Molecule-PEG3-Methylamine Conjugate
| Compound | Theoretical Mass (Da) | Observed m/z ([M+H]⁺) | Mass Error (ppm) |
| Small Molecule (API) | 450.21 | 451.22 | - |
| This compound | 163.21 | 164.22 | - |
| Small Molecule-PEG3-conjugate | 595.33 | 596.34 | 1.7 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the characterization process, from the chemical structures to the analytical output.
Caption: Logical flow from molecular components to analytical confirmation.
Conclusion
The combination of HPLC and MS provides a robust and reliable method for the characterization of this compound conjugates. The detailed protocols and representative data presented in this application note serve as a comprehensive guide for researchers in the field of drug development. Accurate characterization of these conjugates is a critical step in ensuring the quality and efficacy of novel therapeutics. The use of discrete PEG linkers, such as this compound, simplifies the analytical characterization compared to traditional polydisperse PEG reagents, leading to more straightforward data interpretation.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. heterobifunctional pegs [jenkemusa.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC PEG LINKERS - JenKem Technology USA [jenkemusa.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enovatia.com [enovatia.com]
Application Notes and Protocols for PEG3-Methylamine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Hydroxy-PEG3-methylamine as a heterobifunctional linker in the development of targeted drug delivery systems. This document outlines the core principles, experimental protocols, and expected outcomes when formulating and characterizing these advanced therapeutic platforms. While "PEG3-methylamine" is a general term, in the context of bioconjugation for drug delivery, the heterobifunctional linker "Hydroxy-PEG3-methylamine" is often utilized due to its terminal hydroxyl and methylamine groups, which allow for sequential conjugation reactions.[1][2][3]
Introduction to Hydroxy-PEG3-Methylamine in Targeted Drug Delivery
Hydroxy-PEG3-methylamine is a short-chain polyethylene glycol (PEG) derivative that serves as a flexible and hydrophilic spacer.[4] Its primary role in targeted drug delivery is to covalently link targeting moieties (e.g., antibodies, peptides, aptamers) to the surface of drug-loaded nanocarriers, such as liposomes or nanoparticles.[5][6] The PEG component of the linker offers several advantages, including:
-
Reduced Immunogenicity: The hydrophilic PEG chains can shield the nanocarrier from recognition by the immune system, prolonging its circulation time in the bloodstream.[7][8]
-
Improved Solubility and Stability: PEGylation enhances the aqueous solubility and colloidal stability of the drug delivery system, preventing aggregation.[7][9]
-
Platform for Bioconjugation: The terminal reactive groups (hydroxyl and methylamine) provide handles for the covalent attachment of targeting ligands and drug molecules.[2][3]
Data Presentation: Physicochemical Properties and Representative Formulation Data
The following tables summarize the key physicochemical properties of Hydroxy-PEG3-methylamine and provide representative data for drug delivery systems formulated with short-chain PEGylated lipids, which can serve as a reference for systems developed using Hydroxy-PEG3-methylamine.
Table 1: Physicochemical Properties of Hydroxy-PEG3-Methylamine [2][3][4]
| Property | Value |
| Chemical Formula | C9H21NO4 |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 90430-59-4 |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Water, DMSO, DMF, DCM |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C, protected from light |
Table 2: Representative Data for PEGylated Nanoparticle Formulations
Data presented here is illustrative for nanoparticles functionalized with short-chain PEGs and may vary depending on the specific formulation parameters.
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Reference |
| Hydrodynamic Diameter (nm) | 150 ± 10 | 184 ± 15 | [10] |
| Polydispersity Index (PDI) | 0.25 ± 0.05 | 0.15 ± 0.03 | [10] |
| Zeta Potential (mV) | -25 ± 5 | -10 ± 3 | [11] |
| Drug Loading Efficiency (%) | 75 ± 8 | 68.8 ± 7 | [12] |
| Drug Release at 24h (%) | 60 ± 5 | 40 ± 6 | [1] |
| In Vivo Circulation Half-life (h) | < 1 | ~5-10 | [7][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of Hydroxy-PEG3-methylamine in the development of targeted drug delivery systems.
Protocol 1: Formulation of PEGylated Lipid Nanoparticles (LNPs)
This protocol describes the formulation of lipid nanoparticles incorporating a lipid-PEG3-amine conjugate using a microfluidic mixing method for the encapsulation of a model drug.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
Hydroxy-PEG3-methylamine pre-conjugated to a lipid anchor (e.g., DSPE-PEG3-amine)
-
Model drug (e.g., Doxorubicin)
-
Anhydrous ethanol
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dialysis tubing (MWCO 10 kDa)
-
0.22 µm sterile filter
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and DSPE-PEG3-amine in anhydrous ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mM.[5]
-
Prepare Aqueous Drug Solution: Dissolve the model drug in the aqueous buffer to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:ethanolic phase).[5]
-
Nanoparticle Formation: Pump the lipid-ethanol solution and the aqueous drug solution through the microfluidic mixer. The rapid mixing will induce the self-assembly of lipids into drug-loaded nanoparticles.[5]
-
Purification: Purify the resulting nanoparticle suspension by dialysis against PBS (pH 7.4) for 24 hours with buffer changes every 4-6 hours to remove ethanol and unencapsulated drug.[5]
-
Sterilization: Sterilize the final nanoparticle formulation by passing it through a 0.22 µm filter.[5]
-
Storage: Store the purified nanoparticles at 4°C.
Protocol 2: Conjugation of a Targeting Peptide to PEGylated Nanoparticles
This protocol outlines the conjugation of a targeting peptide with a terminal carboxylic acid group to the amine-functionalized surface of the PEGylated nanoparticles formulated in Protocol 1.
Materials:
-
Amine-functionalized PEGylated nanoparticles from Protocol 1
-
Targeting peptide with a C-terminal carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (0.1 M MES, pH 5.5)
-
Coupling Buffer (PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Centrifugal filter units (MWCO 100 kDa)
Procedure:
-
Activate Peptide Carboxyl Group:
-
Conjugation Reaction:
-
Add the activated peptide solution to the amine-functionalized PEGylated nanoparticle suspension in Coupling Buffer. A typical molar ratio is a 10- to 50-fold molar excess of the activated peptide to the surface amine groups on the nanoparticles.[14]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[14]
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.[2]
-
Purification: Purify the targeted nanoparticles from unreacted peptide and coupling reagents using centrifugal filter units. Wash the nanoparticles three times with PBS (pH 7.4).
-
Characterization and Storage: Resuspend the purified targeted nanoparticles in PBS and characterize for size, zeta potential, and targeting ligand density. Store at 4°C.
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway for targeted drug delivery.
References
- 1. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydroxy-PEG3-Methylamine - CD Bioparticles [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Synthesis of PROTACs Using a PEG3-Methylamine Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. The linker component of a PROTAC, which connects the target-binding ligand (warhead) and the E3 ligase ligand, is a critical determinant of its efficacy. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1] This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a PEG3-methylamine linker, a versatile building block for constructing effective protein degraders.
Introduction
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
The choice of linker is crucial for optimal PROTAC activity, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[1][3] PEG linkers, like this compound, offer a desirable balance of flexibility and hydrophilicity, which can improve the pharmacokinetic profile of the resulting PROTAC.[4]
This guide details the synthetic strategy for incorporating a this compound linker to conjugate a warhead and an E3 ligase ligand, typically through sequential amide bond formations.
Data Presentation
The following tables summarize representative quantitative data for PROTACs synthesized with PEG linkers of varying lengths. This data highlights the impact of linker length on degradation efficiency and cellular activity.
Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [5]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Table 2: Degradation Potency of TBK1-Targeting PROTACs with Different Linker Lengths [5]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Table 3: Synthesis Yields of PROTACs Employing Different Coupling Chemistries [6][7]
| PROTAC Synthesis Step | Coupling Chemistry | Reported Yield Range |
| Ligand-Linker Conjugation | Amide Coupling | 70-85% (crude) |
| Final PROTAC Assembly | Click Chemistry (CuAAC) | 55-90% |
Experimental Protocols
The synthesis of a PROTAC using a this compound linker is typically performed in a two-step sequential manner. This ensures the selective conjugation of the warhead and the E3 ligase ligand to the bifunctional linker.
Protocol 1: First Amide Coupling - Conjugation of Warhead to this compound Linker
This protocol describes the coupling of a warhead containing a carboxylic acid functional group to the primary amine of the this compound linker.
Materials:
-
Warhead-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the warhead-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.[7]
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product (Warhead-PEG3-methylamine) can be purified by flash column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Second Amide Coupling - Conjugation of E3 Ligase Ligand to the Intermediate
This protocol describes the coupling of an E3 ligase ligand containing a carboxylic acid to the secondary methylamine of the Warhead-PEG3-methylamine intermediate.
Materials:
-
Warhead-PEG3-methylamine intermediate (1.0 eq)
-
E3 Ligase Ligand-COOH (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the Warhead-PEG3-methylamine intermediate (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the E3 Ligase Ligand-COOH (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by reverse-phase preparative HPLC (RP-HPLC) to achieve high purity.[7]
Mandatory Visualizations
Caption: Mechanism of Action of a PROTAC.
Caption: PROTAC Synthesis Experimental Workflow.
Caption: Estrogen Receptor Signaling and PROTAC Action.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Hydroxy-PEG3-methylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Hydroxy-PEG3-methylamine in bioconjugation and other applications. Find troubleshooting tips, frequently asked questions, and detailed protocols to help you avoid common side reactions and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxy-PEG3-methylamine and what are its primary applications?
Hydroxy-PEG3-methylamine is a hydrophilic, bifunctional linker molecule.[1] It contains a terminal hydroxyl (-OH) group and a methylamine (-NHCH₃) group, connected by a three-unit polyethylene glycol (PEG) spacer.[1] Its primary use is in bioconjugation and drug delivery. The methylamine group allows for the covalent attachment to molecules with carboxylic acids or activated esters (like NHS esters) to form stable amide bonds.[1] The hydroxyl group can be used for further modifications or to enhance the hydrophilicity of the final conjugate.[1]
Q2: What is the difference between PEG3-methylamine and Hydroxy-PEG3-methylamine?
While the term "this compound" is sometimes used, "Hydroxy-PEG3-methylamine" is the more chemically precise name for the bifunctional linker containing a hydroxyl group. The presence of the hydroxyl group is crucial for many of its applications, offering a secondary site for conjugation or to improve solubility. In most research contexts and commercial products, "this compound" implicitly refers to the hydroxyl-containing molecule.
Q3: What are the most common side reactions when using Hydroxy-PEG3-methylamine?
The bifunctional nature of Hydroxy-PEG3-methylamine can lead to several side reactions, primarily depending on which functional group is being targeted.
-
When targeting the methylamine group (e.g., for amide bond formation):
-
O-acylation of the hydroxyl group: The most common side reaction is the undesired acylation of the terminal hydroxyl group, which results in an ester linkage.[1] This is more likely under harsh reaction conditions or with a large excess of the acylating agent.[1]
-
Di-PEGylation: If the target molecule has multiple reactive sites (e.g., multiple carboxylic acid groups), more than one Hydroxy-PEG3-methylamine molecule may attach.[1]
-
N-acylurea formation: When using carbodiimide coupling agents like EDC, a common side reaction is the formation of a stable N-acylurea byproduct if the reaction with the amine is not efficient.[1]
-
-
When targeting the hydroxyl group:
-
The methylamine group can react if inappropriate coupling chemistry is used.[1]
-
Q4: How can I selectively react with the methylamine group?
Achieving chemoselectivity for the methylamine group is critical. The key is to leverage the difference in nucleophilicity between the amine and the hydroxyl group. The following strategies are recommended:
-
pH Control: Maintain the reaction pH between 7.0 and 8.5.[1] In this range, the amine group is sufficiently deprotonated and nucleophilic to react efficiently with activated esters, while the hydroxyl group remains largely unreactive.[1]
-
Stoichiometry: Use a controlled molar ratio of your acylating agent to Hydroxy-PEG3-methylamine, typically between 1:1 and 1.5:1.[1] A large excess of the acylating agent increases the risk of hydroxyl group acylation.[1]
-
Reaction Time: Keep the reaction time as short as possible to minimize the occurrence of side reactions.[1]
Q5: What are the recommended storage conditions for Hydroxy-PEG3-methylamine?
For long-term storage (months to years), it is recommended to store Hydroxy-PEG3-methylamine at -20°C, protected from light.[2][3] For short-term storage (days to weeks), 0-4°C is acceptable.[3] The compound is typically shipped at ambient temperature as it is stable for a few weeks under these conditions.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient activation of the carboxylic acid (if using EDC/NHS). | The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-6.0). Perform this step in a suitable buffer (e.g., MES buffer) before adding the Hydroxy-PEG3-methylamine and adjusting the pH for the coupling reaction.[1] |
| Presence of primary amines in the buffer (e.g., Tris). | Tris and other amine-containing buffers will compete with the methylamine for reaction. Switch to a non-amine containing buffer like PBS or borate buffer.[1] | |
| Steric hindrance at the reaction site. | Consider using a longer PEG linker to reduce steric hindrance. | |
| Hydrolysis of activated ester. | Activated esters (e.g., NHS esters) are susceptible to hydrolysis. Prepare them fresh and use them immediately. Avoid aqueous buffers with high pH during the activation step. | |
| Presence of Side Products | O-acylation of the hydroxyl group. | Strictly control the pH to be below 8.5. Use a minimal excess of the acylating agent. Keep the reaction time as short as possible.[1] |
| Di-PEGylation of the target molecule. | Adjust the stoichiometry of the PEG linker to the target molecule to control the degree of PEGylation.[1] | |
| N-acylurea formation. | Use NHS or Sulfo-NHS to convert the highly reactive O-acylisourea intermediate to a more stable amine-reactive ester, which is less prone to rearrangement. Perform the reaction at a lower temperature.[4] | |
| Difficulty in Product Purification | Product is highly water-soluble. | After basification, saturate the aqueous layer with NaCl to decrease the solubility of the product and improve extraction efficiency. Consider using reverse-phase column chromatography for purification. |
| Unreacted starting materials and byproducts co-elute. | Optimize the purification method (e.g., gradient, column type). Consider alternative purification techniques like size-exclusion chromatography or ion-exchange chromatography depending on the properties of the conjugate. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Selective N-acylation
| Parameter | Recommended Range | Rationale |
| Activation pH (EDC/NHS) | 4.5 - 6.0 | Maximizes the efficiency of carboxylic acid activation with EDC.[1] |
| Conjugation pH | 7.0 - 8.5 | Ensures the amine is deprotonated and nucleophilic while minimizing hydroxyl reactivity.[1] |
| Molar Ratio (Acylating Agent:PEG) | 1:1 to 1.5:1 | Minimizes side reactions like di-acylation.[1] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can reduce the rate of side reactions and degradation of sensitive molecules.[1] |
| Reaction Time | 2 hours to overnight | Shorter times can minimize side product formation. Longer times may be needed for less reactive molecules or at lower temperatures.[1] |
Table 2: Representative Yields and Purity in PEGylation Reactions
| Product | Reaction Scale | Post-Purification Yield | Post-Purification Purity |
| PEGylated Peptide | Micromole | 40-70% | >95% (by RP-HPLC) |
| Mono-PEGylated Protein | Manufacturing | ~72% | Not Specified |
| Mono-PEGylated Protein (Optimized) | Manufacturing | ~79% | Not Specified |
Note: Yields are highly dependent on the specific molecules being conjugated and the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Conjugating a Carboxylic Acid to Hydroxy-PEG3-methylamine using EDC/NHS
Materials:
-
Carboxylic acid-containing molecule
-
Hydroxy-PEG3-methylamine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Dissolve Hydroxy-PEG3-methylamine in Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.[1]
-
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Add the activated carboxylic acid solution to the solution of Hydroxy-PEG3-methylamine (1.0 equivalent).[1]
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.[1]
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.[1]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, size exclusion chromatography, or reverse-phase HPLC.[1]
-
Protocol 2: Characterization of the Conjugate
-
Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm the molecular weight of the final conjugate. The expected mass will be the sum of the molecular weights of the starting materials minus the mass of water (18 Da).[1]
-
High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC to assess the purity of the conjugate and to separate it from unreacted starting materials and byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the formation of the amide bond and to check for the presence of the ester side product.[1]
Visualizations
Caption: General workflow for the selective N-acylation of Hydroxy-PEG3-methylamine, highlighting the key steps and potential side reactions.
Caption: Troubleshooting workflow for low conjugation yield when using Hydroxy-PEG3-methylamine.
References
Troubleshooting low yield in PEG3-methylamine conjugation reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in PEG3-methylamine conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
A1: this compound is a short, hydrophilic linker with a terminal methylamine group.[1] This amine group is a nucleophile that readily reacts with electrophilic groups like activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds.[1][2] A common strategy involves activating a carboxylic acid on your molecule of interest using carbodiimide chemistry (e.g., EDC and NHS) to create an NHS ester, which then efficiently reacts with the methylamine of this compound.[3][4]
Q2: What is the optimal pH for the conjugation of an NHS-activated molecule to this compound?
A2: The reaction of an NHS ester with a primary amine, such as the one on this compound, is most efficient at a pH range of 7.0 to 8.5.[5] The optimal pH is typically between 8.3 and 8.5.[2] In this pH range, the amine group is sufficiently deprotonated and nucleophilic to attack the NHS ester.[5] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or borate buffer, to avoid competition with the desired reaction.[4][6]
Q3: How does temperature and reaction time influence the conjugation efficiency?
A3: The conjugation reaction can typically be performed at room temperature for 2 to 12 hours or at 4°C overnight.[1][5] Lower temperatures may be necessary to minimize the degradation of sensitive molecules, though this may require a longer reaction time.[3] It is advisable to monitor the reaction progress to determine the optimal time and avoid potential side reactions that can occur with prolonged incubation.[5]
Q4: What are the most common causes of low yield in this compound conjugation reactions?
A4: Low conjugation efficiency can arise from several factors, including:
-
Hydrolysis of the activated ester: NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that increases at higher pH.[2][7]
-
Suboptimal pH: If the pH is too low, the amine on this compound will be protonated and less reactive. If it's too high, the rate of hydrolysis of the NHS ester increases significantly.[5]
-
Inappropriate buffer choice: Buffers containing primary amines, such as Tris or glycine, will compete with this compound for the activated molecule.[4][6]
-
Reagent quality and handling: Improper storage or handling of reagents can lead to their degradation. NHS esters are particularly moisture-sensitive.[6][7]
-
Incorrect stoichiometry: The molar ratio of the reactants is critical. An insufficient excess of one reagent can lead to an incomplete reaction.[5]
Q5: How can I confirm that the conjugation has been successful?
A5: The success of the conjugation can be confirmed using various analytical techniques. Mass spectrometry (ESI-MS or MALDI-TOF) is a direct way to verify the molecular weight of the final conjugate.[5] The expected mass will be the sum of the molecular weights of your molecule and this compound, minus the mass of water (18 Da) for a condensation reaction.[5] Chromatographic methods like reverse-phase HPLC can also be used to separate the conjugated product from the unreacted starting materials.[3]
Troubleshooting Guide for Low Yield
When encountering low yields in your this compound conjugation, a systematic approach to troubleshooting is essential. The following guide outlines potential problems, their probable causes, and recommended solutions.
Summary of Troubleshooting Strategies
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Conjugate Formation | 1. Hydrolysis of NHS Ester: The activated molecule is no longer reactive.[7] 2. Suboptimal Reaction pH: The amine on this compound is not sufficiently nucleophilic, or the NHS ester is rapidly hydrolyzed.[5] 3. Inactive Reagents: Degradation of EDC, NHS, or the this compound.[7] 4. Inappropriate Buffer: The buffer contains primary amines that compete with the reaction.[4][6] | 1. Prepare fresh solutions of EDC and NHS immediately before use. Minimize the time the activated molecule is in an aqueous solution before adding this compound.[6] 2. Ensure the conjugation reaction pH is between 7.0 and 8.5. Use a calibrated pH meter.[5] 3. Use fresh, high-quality reagents. Store reagents according to the manufacturer's instructions, especially moisture-sensitive ones like NHS esters.[6][7] 4. Use amine-free buffers such as PBS or borate buffer.[4] |
| Incomplete Reaction | 1. Incorrect Stoichiometry: Insufficient molar excess of one of the reactants. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.[5] 3. Low Reagent Concentration: Reactant concentrations are too low, slowing down the reaction rate. | 1. Optimize the molar ratio of the reactants. A molar excess of either the activated molecule or the this compound may be necessary.[3] 2. Increase the reaction time or consider performing the reaction at room temperature instead of 4°C if the molecules are stable.[5] 3. Increase the concentration of the reactants if possible. |
| Presence of Side Products | 1. Acylation of Hydroxyl Groups: If your molecule or PEG reagent has a hydroxyl group, it can be acylated under harsh conditions.[5] 2. Di-PEGylation: If your target molecule has multiple reactive sites, you may get multiple additions of the PEG linker.[5] | 1. Strictly control the pH to be below 8.5 and use a minimal excess of the acylating agent.[5] 2. Adjust the stoichiometry of the PEG linker to the target molecule to control the degree of PEGylation.[5] |
Experimental Protocols
General Protocol for Conjugation of a Carboxylic Acid-Containing Molecule to this compound
This protocol describes a two-step process: the activation of a carboxylic acid with EDC and NHS, followed by conjugation to this compound.
Materials:
-
Molecule with a carboxylic acid group
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0[5]
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4[5]
-
Quenching Solution: 1 M Tris-HCl or hydroxylamine, pH 8.0[1][5]
-
Anhydrous DMSO or DMF[5]
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Dissolve the this compound in the Conjugation Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.[6]
-
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Add the activated carboxylic acid solution to the solution of this compound (1.0-1.2 equivalents).
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Conjugation Buffer if necessary.[5]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[5]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.[5]
-
Visualizations
Reaction Pathway
Caption: Amide bond formation via EDC/NHS activation and subsequent amine coupling.
Experimental Workflow
References
Technical Support Center: Optimizing Reactions with PEG3-methylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the selective reaction of PEG3-methylamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an activated ester (e.g., NHS ester)?
A1: The optimal pH for the reaction between the primary amine of this compound and an N-hydroxysuccinimide (NHS) ester is between 7.0 and 8.5.[1] For most protein and peptide conjugations, a pH range of 7.2 to 7.5 is recommended to ensure the amine group is sufficiently deprotonated and nucleophilic for an efficient reaction, while minimizing the hydrolysis of the NHS ester.[1][2]
Q2: I am coupling this compound to a carboxylic acid using EDC/NHS chemistry. Should I run the reaction at a single pH?
A2: For optimal results, a two-step pH process is recommended. The activation of the carboxylic acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0, using a buffer such as MES (2-(N-morpholino)ethanesulfonic acid).[1][2] Following the activation step, the pH should be raised to 7.2-8.5 for the conjugation reaction with this compound, using a buffer like phosphate-buffered saline (PBS).[2][3][4][5]
Q3: What are the most common side reactions to be aware of when using this compound?
A3: The most common side reactions include:
-
Hydrolysis of the activated ester: NHS esters are susceptible to hydrolysis, especially at higher pH values, which can reduce conjugation efficiency.[2]
-
Reaction with buffers: Buffers containing primary amines, such as Tris or glycine, will compete with this compound for the activated ester.[1][6]
-
Formation of N-acylurea byproduct: This can occur during EDC/NHS chemistry if the reaction with the amine is not efficient.[1]
-
For Hydroxy-PEG3-methylamine: At a pH above 9, there is an increased risk of the hydroxyl group deprotonating and reacting, leading to undesired ester formation.[1]
Q4: Can this compound react with aldehydes or ketones? What is the optimal pH for this reaction?
A4: Yes, the methylamine group of this compound can react with aldehydes and ketones through a process called reductive amination. This reaction typically involves two steps: the formation of an imine (Schiff base), followed by its reduction to a stable secondary amine. The initial imine formation is generally favored under mildly acidic conditions, around pH 4-5.[7][8] The subsequent reduction is carried out using a reducing agent like sodium cyanoborohydride (NaBH3CN).[7][9]
Q5: Why is my conjugation yield low?
A5: Low conjugation yield can be attributed to several factors:
-
Suboptimal pH: Ensure the pH is within the optimal range for the specific reaction (7.0-8.5 for NHS ester coupling).[1]
-
Hydrolyzed reagents: Use fresh, high-quality EDC and NHS, and prepare solutions immediately before use as they are moisture-sensitive.[1][2]
-
Presence of competing amines: Avoid buffers like Tris and glycine.[1][6]
-
Steric hindrance: If the molecule you are conjugating to is sterically hindered, the reaction may be slower, requiring longer reaction times or optimization of stoichiometry.[1]
Troubleshooting Guides
Low Conjugation Yield with EDC/NHS Chemistry
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify the pH of your buffers. For the activation step with EDC/NHS, use a pH of 4.5-6.0 (e.g., in MES buffer). For the coupling step with this compound, adjust the pH to 7.2-8.5 (e.g., in PBS buffer).[1][2] |
| Hydrolysis of Reagents | Prepare fresh solutions of EDC and NHS immediately before use. Ensure all solvents are anhydrous.[1][2] Proceed with the coupling step immediately after activating the carboxylic acid.[2] |
| Competing Amines in Buffer | Use non-amine containing buffers such as PBS, HEPES, or borate buffer for the conjugation step.[1][6] |
| Inefficient Activation | Ensure the correct stoichiometry of EDC and NHS (typically 1.2-1.5 equivalents of each relative to the carboxylic acid).[10] Allow sufficient time for the activation step (15-60 minutes at room temperature).[10] |
| Steric Hindrance | Increase the reaction time for the coupling step or consider a slight excess of this compound. |
Unexpected Side Products
| Side Product | Potential Cause | Recommended Solution | | :--- | :--- | | N-acylurea | Inefficient reaction of the activated carboxylic acid with the amine. | Ensure the amine is in its nucleophilic, unprotonated state by maintaining the correct pH (7.2-8.5).[1][2] | | Di-PEGylation | Target molecule has multiple reactive sites. | Adjust the stoichiometry of this compound to the target molecule to control the degree of PEGylation.[1] | | Reaction with Hydroxyl Group (for Hydroxy-PEG3-methylamine) | Reaction pH is too high. | Strictly control the pH to be below 8.5.[1] |
pH Optimization for Selective Reactions
| Reaction Type | Target Functional Group | Recommended pH Range | Common Buffers | Key Considerations |
| Amide Bond Formation | Carboxylic Acid (via EDC/NHS) | Activation: 4.5 - 6.0Conjugation: 7.2 - 8.5 | Activation: MESConjugation: PBS, Borate | Two-step pH process is optimal. Avoid amine-containing buffers.[1][2][3] |
| Amide Bond Formation | Activated Ester (e.g., NHS) | 7.0 - 8.5 | PBS, Borate, HEPES | Higher pH increases NHS ester hydrolysis rate.[1][11][12] |
| Reductive Amination | Aldehyde or Ketone | Imine Formation: ~4.0 - 5.0Reduction: ~pH ≤ 7 | Acetate Buffer | Requires a reducing agent (e.g., NaBH3CN).[7][9] |
Experimental Protocols
General Protocol for Amide Bond Formation via EDC/NHS Chemistry
This protocol describes the activation of a carboxylic acid with EDC and NHS, followed by conjugation to this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2-7.5
-
Quenching Solution (e.g., 1 M Hydroxylamine)
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Dissolve this compound in Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the Quenching Solution to consume any unreacted activated esters.
-
-
Purification:
-
Purify the conjugate using an appropriate method, such as HPLC or column chromatography.
-
Visualizations
Caption: Workflow for EDC/NHS coupling of this compound to a carboxylic acid.
Caption: General workflow for reductive amination with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. broadpharm.com [broadpharm.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of PEG3-Methylamine Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of PEG3-methylamine and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying reaction mixtures containing this compound or its conjugates?
The main difficulties arise from the physicochemical properties of the PEG linker itself. Common issues include:
-
High Polarity: The hydrophilic nature of the PEG chain makes the molecule highly polar. This can lead to issues like streaking and poor separation during normal-phase chromatography on silica gel.[1][2]
-
High Water Solubility: The product's affinity for water can complicate extraction procedures from aqueous layers.[3]
-
Lack of a Strong UV Chromophore: The basic PEG structure does not absorb strongly in the UV-Vis spectrum, which can make detection by standard HPLC methods challenging unless the conjugated molecule has a chromophore.[2]
-
Presence of Similar Impurities: Reaction mixtures often contain unreacted starting materials, excess reagents, and byproducts (e.g., di-PEGylated species or products of side reactions) that have similar polarities to the desired product, making separation difficult.[1][4]
Q2: How can I effectively monitor the progress of my reaction and the purity of my fractions?
Thin-Layer Chromatography (TLC) is a quick and effective method. However, due to the high polarity of PEG compounds, you will likely need a highly polar mobile phase (e.g., Dichloromethane/Methanol or Chloroform/Methanol mixtures). Streaking is a common problem.[1] To visualize spots on the TLC plate, you can use stains like potassium permanganate or Dragendorff reagent, as PEG compounds are often not UV-active. For quantitative analysis, High-Performance Liquid Chromatography (HPLC), especially with detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), is recommended.[2][5]
Q3: My PEGylated compound streaks badly during silica gel column chromatography. What can I do to improve the separation?
Streaking on silica is a frequent issue with polar and basic compounds like PEG-amines.[1][2] Here are several strategies to mitigate this:
-
Solvent System Modification: Avoid conventional ethyl acetate/hexane systems. Use more polar solvent systems like Dichloromethane (DCM)/Methanol or Chloroform/Ethanol/Isopropanol. A slow gradient of the polar solvent is often more effective.[1]
-
Basic Modifier: The basicity of the amine group can cause tailing on acidic silica gel. Pre-treating the silica with a base like triethylamine (TEA) or adding a small percentage (0.1-1%) of TEA or ammonia to your mobile phase can significantly improve peak shape and recovery.[2]
-
Reverse-Phase Chromatography: If normal-phase continues to be problematic, reverse-phase chromatography (e.g., using a C18 column) is an excellent alternative for purifying polar PEGylated compounds.[6]
Q4: What is the best general approach for purifying a crude reaction mixture after a conjugation reaction with this compound?
A multi-step approach is often most effective:
-
Initial Workup/Extraction: Perform a liquid-liquid extraction to remove water-soluble reagents and byproducts. If your product is highly water-soluble, saturating the aqueous layer with salt (e.g., NaCl) can help "salt out" the product, improving extraction efficiency into an organic solvent like DCM.[3][7]
-
Precipitation: For larger PEG derivatives, precipitation can be a simple and effective initial purification step. This involves dissolving the crude mixture in a good solvent (e.g., methanol, water) and then adding a non-polar anti-solvent (e.g., cold diethyl ether, hexane) to precipitate the PEGylated compound, leaving smaller impurities in the solution.[7][8]
-
Chromatography: The final purification is typically achieved by column chromatography. Reverse-phase HPLC is often the method of choice for achieving high purity.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Purification | Product lost during workup: The PEGylated product may be highly water-soluble and remain in the aqueous layer during extraction. | - Ensure the aqueous layer is saturated with NaCl before extraction to reduce the product's solubility.[3]- Use a more polar organic solvent for extraction, such as a mixture of DCM and methanol.[3] |
| Product sticking to the column: The basic amine group can interact strongly with acidic silica gel, leading to poor recovery.[2] | - Use a mobile phase containing a basic modifier like 0.1-1% triethylamine or ammonia.[2]- Consider using reverse-phase chromatography where this interaction is less of an issue.[6] | |
| Impure Fractions After Column Chromatography | Poor separation of product and impurities: Impurities (e.g., unreacted starting material, di-PEGylated byproduct) have similar polarity to the desired product. | - Optimize the chromatographic method. For silica gel, try a very slow, shallow gradient with a different solvent system (e.g., Chloroform/Ethanol/IPA).[1]- Switch to a different chromatography mode, such as reverse-phase (RPC) or size-exclusion chromatography (SEC), which separates based on different properties (hydrophobicity and size, respectively).[11][] |
| Product Appears as a Broad Streak Instead of a Spot on TLC | High polarity and/or basicity: PEG compounds are known to streak on silica plates.[1] | - Use a highly polar mobile phase (e.g., 10-20% MeOH in DCM).- Add a small amount of triethylamine or ammonia to the mobile phase to neutralize acidic sites on the silica. |
| Difficulty Removing Unreacted this compound | High polarity and small size: The unreacted starting material can co-elute with the product in some systems. | - An acidic wash during the workup can protonate the amine, moving it into the aqueous layer.- If the conjugate is significantly larger, size-exclusion chromatography (SEC) can be very effective at separating the larger product from the smaller unreacted this compound.[] |
Quantitative Data Summary
The following table summarizes typical parameters used in the purification of PEGylated compounds. Note that optimal conditions will vary based on the specific properties of the conjugated molecule.
| Purification Method | Column/Stationary Phase | Typical Mobile Phase / Solvents | Purity Achieved | Key Application |
| Reverse-Phase HPLC (RP-HPLC) | C18 or C4 | Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid | >95% | High-resolution separation of product from non-PEGylated precursors and impurities.[5][6] |
| Normal-Phase Column Chromatography | Silica Gel | Dichloromethane/Methanol (gradient, e.g., 0-20% MeOH) or CHCl₃/EtOH/IPA (gradient, e.g., 1-10%).[1] Often requires 0.1-1% triethylamine.[2] | Variable, often lower than RP-HPLC | Removal of less polar impurities. |
| Size-Exclusion Chromatography (SEC) | BioSep SEC 2000 or similar | Isocratic elution with an aqueous buffer (e.g., Phosphate-Buffered Saline) | Effective for removing species of different sizes | Separating mono-PEGylated products from native proteins or unreacted PEG.[11][] |
| Liquid-Liquid Extraction | Water / Dichloromethane or Chloroform | N/A | Crude purification | Initial workup to remove water-soluble salts and highly polar reagents. |
| Precipitation/Trituration | N/A | Solvent: Water, MeOH, or DCM.Anti-solvent: Diethyl ether or hexane.[7][8] | Variable | Rapid, scalable initial purification to remove small molecule impurities. |
Experimental Protocols
Protocol 1: General Workup with Liquid-Liquid Extraction
Objective: To perform an initial cleanup of the reaction mixture to remove water-soluble impurities.
Methodology:
-
Concentrate the reaction mixture under reduced pressure to remove volatile organic solvents.
-
Re-dissolve the residue in Dichloromethane (DCM) or Chloroform (50 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M HCl solution (2 x 25 mL) to remove any unreacted this compound.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to neutralize the organic layer.
-
Wash with brine (saturated NaCl solution) (1 x 25 mL). To improve recovery of a highly polar product, the aqueous layers can be back-extracted with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To purify the crude product using normal-phase chromatography, with modifications for PEG compounds.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM). Add triethylamine (TEA) to the slurry to a final concentration of 0.5% (v/v) and mix well.
-
Column Packing: Pack the column with the TEA-treated silica slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 1-2% Methanol in DCM, with 0.1% TEA). Gradually and slowly increase the polarity (e.g., increase MeOH percentage by 1-2% every few column volumes). A slow gradient is critical for separating PEGylated compounds.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC using a highly polar mobile phase and a suitable stain (e.g., potassium permanganate).
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)
Objective: To achieve high-purity separation of the target conjugate using reverse-phase chromatography.
Methodology:
-
Sample Preparation: Dissolve the crude or partially purified product in a minimal amount of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Development: If possible, first develop a separation method on an analytical scale to determine the optimal gradient. A typical gradient runs from 5% to 95% Acetonitrile (Solvent B) in Water with 0.1% TFA (Solvent A) over 20-30 minutes.
-
Preparative Run: Inject the sample onto a preparative C18 column.
-
Elution and Fraction Collection: Run the preparative gradient and collect fractions corresponding to the target product peak, which is monitored by a UV detector (if applicable) or by MS.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.
-
Product Recovery: Combine the pure fractions. If a volatile buffer like trifluoroacetic acid (TFA) or ammonium acetate was used, the solvent can be removed by lyophilization (freeze-drying) to yield the final product.[2]
Visualizations
Caption: General purification workflow for this compound conjugates.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN111936549A - Process for the purification of monodisperse polyethylene glycol containing trityl groups - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. WO2004035657A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]
- 8. How are PEG derivatives purified? - Blog [shochem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Common byproducts in PEG3-methylamine reactions and how to remove them
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with PEG3-methylamine. The following information addresses common byproducts and their removal to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in a conjugation reaction with an activated ester (e.g., NHS ester)?
When conjugating this compound with an activated ester, several side reactions can occur, leading to a mixture of products and byproducts. The most common side reactions include:
-
Hydrolysis of the Activated Ester: Activated esters, such as N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis in aqueous solutions. This reaction regenerates the original carboxylic acid and releases the activating group (e.g., NHS), competing with the desired amidation reaction.[1][2]
-
Reaction with Buffers: Buffers containing primary amines, such as Tris, can compete with this compound for the activated ester, leading to the formation of buffer-conjugated byproducts.[1]
-
Formation of N-Acylurea Byproducts: When using carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to create the activated ester in situ, a common side reaction is the formation of a stable N-acylurea byproduct if the reaction with the amine is not efficient.[1]
Q2: I see an unexpected product with the same mass as my desired product. What could it be?
If you are using a this compound derivative that contains another nucleophilic group, such as a hydroxyl group (i.e., Hydroxy-PEG3-methylamine), an unexpected product with the same mass could be an isomer where the acylation has occurred at the alternative site. For instance, with Hydroxy-PEG3-methylamine, acylation can occur at the hydroxyl group, forming an ester linkage instead of the desired amide bond at the methylamine.[1] This can be more prevalent with a large excess of the acylating agent or under harsh reaction conditions.[1]
Q3: How can I minimize the formation of byproducts in my this compound reaction?
Minimizing byproduct formation is crucial for obtaining a high yield of the desired conjugate. Here are some key strategies:
-
pH Control: The reaction between an amine and an NHS ester is most efficient at a pH between 7 and 9.[2] For selective reaction with the methylamine group in the presence of a hydroxyl group, maintaining a pH between 7.0 and 8.5 is recommended.[1]
-
Stoichiometry: Use a controlled molar ratio of your acylating agent to this compound. A large excess of the acylating agent can increase the likelihood of side reactions.[1]
-
Buffer Selection: Avoid buffers with primary amines, such as Tris. Instead, use non-amine-containing buffers like phosphate-buffered saline (PBS) or borate buffer.[1]
-
Fresh Reagents: Prepare solutions of activated esters immediately before use to minimize hydrolysis.[1]
Q4: What are the recommended methods for removing unreacted this compound and other byproducts after the reaction?
Several purification techniques can be employed to isolate the desired conjugate from unreacted starting materials and byproducts:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. It is effective for separating the larger conjugate from smaller molecules like unreacted this compound and NHS.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for purifying the conjugate and separating it from unreacted starting materials and byproducts based on differences in hydrophobicity.[1][3]
-
Dialysis: For larger conjugates, dialysis can be used to remove small molecule impurities.[1]
-
Quenching: Before purification, it is advisable to "quench" the reaction to consume any unreacted activated esters. This can be done by adding a quenching reagent like Tris, hydroxylamine, or glycine.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Conjugate | Hydrolysis of the activated ester. | Prepare activated ester solution immediately before use. Ensure solvents are anhydrous.[1] |
| Inefficient activation of the carboxylic acid (if using EDC/NHS). | Perform the activation step at a slightly acidic pH (4.5-6.0) in a suitable buffer like MES before adding the this compound and adjusting the pH for coupling.[1] | |
| Presence of primary amines in the buffer (e.g., Tris). | Switch to a non-amine containing buffer like PBS or borate buffer.[1] | |
| Suboptimal pH for conjugation. | Ensure the reaction pH is between 7.0 and 8.5 for efficient N-acylation with NHS esters.[1] | |
| Presence of Multiple Products | Non-specific reactions (e.g., acylation of a hydroxyl group on a this compound derivative). | Control the stoichiometry of reactants and monitor the reaction time to avoid promoting side reactions.[1] |
| Reaction with impurities in the starting materials. | Ensure the purity of your this compound and acylating agent. | |
| Difficulty in Purification | Product is highly water-soluble. | For smaller molecules, consider reverse-phase column chromatography. For larger conjugates, dialysis or SEC are suitable.[1][5] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Carboxylic Acid using EDC/NHS
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Dissolve this compound in Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid-containing molecule, add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.5 equivalents).
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Add the activated carboxylic acid solution to the solution of this compound (1.0 equivalent).
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, size exclusion chromatography, or reverse-phase HPLC.[1]
-
Protocol 2: Purification of PEG3-Conjugate using RP-HPLC
Objective: To purify the PEGylated product from unreacted starting materials and byproducts.
Materials and Equipment:
-
RP-HPLC system with a UV detector
-
C18 stationary phase column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Crude reaction mixture
Procedure:
-
Sample Preparation: After quenching the reaction, dilute a small aliquot of the crude reaction mixture with Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Set the UV detector to a wavelength appropriate for detecting your molecule of interest (e.g., 214 nm for peptide bonds or 280 nm for aromatic residues).
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the peaks observed on the chromatogram. The desired PEGylated product is typically more hydrophobic and will elute at a higher concentration of Mobile Phase B than the unreacted this compound.
-
Analysis: Analyze the collected fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the desired conjugate.[1]
Visual Guides
References
How to improve the efficiency of PEG3-methylamine coupling
Welcome to the technical support center for PEG3-methylamine coupling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound coupling to a carboxylic acid-containing molecule?
A1: The most common method for coupling this compound to a molecule with a carboxylic acid group (like a peptide or protein) is through a two-step carbodiimide crosslinker chemistry.[1] First, a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions. To improve efficiency and stability, N-hydroxysuccinimide (NHS) is added to react with the intermediate, creating a more stable, amine-reactive NHS ester.[1] This NHS ester then readily reacts with the primary amine of this compound to form a stable amide bond.[1]
Q2: What are the most common side reactions, and how can they be minimized?
A2: Common side reactions include:
-
Hydrolysis of the activated ester: The NHS ester can hydrolyze in aqueous solutions. To minimize this, use the activated molecule promptly and maintain an optimal pH.
-
Formation of N-acylurea byproduct: This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine. Using NHS helps to reduce this side reaction by converting the unstable intermediate into a more stable NHS ester.[2]
-
Acylation of the terminal hydroxyl group: If you are using a this compound with a terminal hydroxyl group, there is a risk of acylating this group, leading to an ester linkage. This is more likely under harsh conditions or with a large excess of the acylating agent.[2] To favor amine reactivity, it is crucial to control the pH.[2]
-
Di-PEGylation: If your target molecule has multiple carboxylic acid groups, you may see the addition of multiple PEG linkers. This can be controlled by adjusting the stoichiometry of the PEG linker to the target molecule.[2]
Q3: Why is pH control so critical for this reaction?
A3: pH is a critical factor for both steps of the reaction. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0.[3] However, the subsequent reaction of the NHS-activated molecule with the primary amine of this compound is most efficient at a pH of 7.2-8.5.[2][4] Therefore, a two-step buffering system is often recommended, with activation in a buffer like MES at pH 5.5-6.0, followed by an adjustment to pH 7.2-7.5 for the coupling step with a buffer like PBS.[1][3][4] Using buffers that do not contain primary amines, such as Tris or glycine, is essential to avoid competing reactions.[4]
Q4: Can I use alternative coupling reagents to EDC/NHS?
A4: Yes, other coupling reagents can be used for amide bond formation, including dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and various phosphonium and uronium salts like PyBOP, HBTU, and HATU.[5][6] The choice of reagent may depend on the specific molecules being coupled, solubility, and desired reaction conditions. For instance, EDC and its urea byproduct are water-soluble, which simplifies their removal by aqueous extraction, making it a popular choice for bioconjugations.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Suboptimal pH: Incorrect pH for activation or coupling.[2] 2. Hydrolysis of Activated Ester: Delay between activation and coupling.[2] 3. Inactive Reagents: EDC or NHS may have degraded due to moisture. 4. Steric Hindrance: The coupling site on the molecule is not easily accessible.[2] 5. Incorrect Molar Ratios: Insufficient excess of coupling reagents or PEG-amine. | 1. Optimize pH: Use a two-buffer system: activation at pH 5.5-6.0 (e.g., 0.1 M MES buffer) and coupling at pH 7.2-7.5 (e.g., 1X PBS buffer).[1][3] 2. Immediate Use: Add the this compound to the activated molecule solution immediately after the activation step.[1] 3. Use Fresh Reagents: Prepare fresh solutions of EDC and NHS immediately before use, preferably in anhydrous DMSO or DMF.[2][4] 4. Increase Reaction Time/Temperature: Consider increasing the reaction time or slightly raising the temperature, while monitoring for side product formation.[2] 5. Optimize Molar Ratios: Start with a Peptide:EDC:NHS molar ratio of 1:2:5 and a 10- to 50-fold molar excess of this compound.[1] These ratios may need to be optimized for your specific system. |
| Presence of N-acylurea Byproduct | Inefficient Trapping of O-acylisourea Intermediate: The intermediate is rearranging before reacting with the amine. | Increase NHS Concentration: Ensure a sufficient molar excess of NHS is used to efficiently convert the O-acylisourea intermediate to the more stable NHS ester.[1] |
| Multiple PEGylations Detected | Multiple Reactive Sites: The target molecule has more than one carboxylic acid group. | Adjust Stoichiometry: Reduce the molar ratio of the PEG linker to the target molecule to control the degree of PEGylation.[2] |
| Product has the Correct Mass but is Impure | Formation of Isomers: Acylation may have occurred at an undesired site (e.g., a hydroxyl group). | Strict pH Control: Maintain the coupling reaction pH between 7.0 and 8.5 to favor N-acylation.[2] Optimize Stoichiometry: Use a minimal excess of the acylating agent.[2] Reduce Reaction Time: Monitor the reaction to keep the time as short as possible to minimize side reactions.[2] |
| Difficulty in Purification | Similar Properties of Product and Reactants: The PEGylated product may have similar chromatographic behavior to the starting material or byproducts. | Optimize HPLC Gradient: For reverse-phase HPLC, use a shallow gradient of the organic mobile phase to improve separation. The more hydrophobic PEGylated product typically elutes later.[1] Consider Alternative Methods: Explore other purification techniques like size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) based on the properties of your conjugate. |
Experimental Protocols
Protocol 1: EDC/NHS Coupling of this compound to a Peptide
This protocol details the activation of a peptide's carboxylic acid groups and subsequent conjugation to this compound.
Materials:
-
Peptide with at least one carboxyl group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 5.5[1]
-
Coupling Buffer: 1X PBS, pH 7.2[1]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Reverse-phase HPLC (RP-HPLC) system for purification
Procedure:
-
Reagent Preparation:
-
Activation of Peptide Carboxyl Groups:
-
Conjugation Reaction:
-
Immediately following the activation step, add a 10- to 50-fold molar excess of the dissolved this compound to the activated peptide solution.[1]
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.[2]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][2] Longer reaction times may be needed for sensitive peptides at lower temperatures.[1]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS-ester.[2] Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Characterization:
Quantitative Data Summary
| Parameter | Recommended Starting Condition | Range for Optimization | Reference |
| Peptide Concentration | 1-5 mg/mL | Dependent on peptide solubility | [1] |
| Molar Ratio (Peptide:EDC:NHS) | 1 : 2 : 5 | 1:1.5:1.5 to 1:5:10 | [1][2] |
| Molar Ratio (Peptide:PEG-Amine) | 1 : 20 | 1:10 to 1:50 | [1] |
| Activation pH | 5.5 | 4.5 - 6.0 | [1][3] |
| Activation Time | 30 min | 15 - 60 min | [1][2] |
| Conjugation pH | 7.2 | 7.0 - 8.5 | [1][2] |
| Conjugation Time | 4 hours at RT | 2 hours to overnight | [1] |
| Post-Purification Yield | 40-70% | Highly dependent on the system | [1] |
| Post-Purification Purity | >95% | >95% | [1] |
Visualizations
Caption: Workflow for this compound coupling using EDC/NHS chemistry.
Caption: Decision tree for troubleshooting low this compound coupling efficiency.
References
Addressing solubility issues of PEG3-methylamine conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG3-methylamine conjugates. The following information is designed to help address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of solubility issues with this compound conjugates?
A1: While the short PEG3 linker is designed to enhance hydrophilicity, the overall solubility of the conjugate is heavily influenced by the properties of the molecule it is attached to (e.g., a hydrophobic small molecule drug, a peptide, or a protein). Aggregation and precipitation can occur when the conjugate's concentration exceeds its solubility limit in a given solvent system, which can be affected by factors such as pH, ionic strength, and temperature.[1][2]
Q2: How does pH affect the solubility of my this compound conjugate?
A2: The pH of the solution can significantly impact the solubility of your conjugate, especially if the conjugated molecule has ionizable groups. For peptides and proteins, solubility is often lowest at their isoelectric point (pI), where the net charge is zero, leading to increased aggregation.[3][4] Adjusting the pH away from the pI can increase the net charge and improve solubility. The methylamine group in the linker itself has a pKa and its charge state will be pH-dependent.
Q3: Can the choice of buffer impact my experiment?
A3: Yes, buffer selection is critical. It is advisable to use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers for conjugation reactions to avoid competition with the methylamine group of the linker.[5][] For solubilizing the final conjugate, the buffer components should be chosen to maintain a pH that favors solubility and to avoid any unwanted interactions with the conjugate.
Q4: Is it advisable to use organic co-solvents to dissolve my conjugate?
A4: Yes, using a minimal amount of a water-miscible organic co-solvent can be an effective strategy to dissolve poorly soluble this compound conjugates.[7][8][9] Common choices include dimethyl sulfoxide (DMSO), ethanol, and acetonitrile.[10] It is crucial to first dissolve the conjugate in the organic solvent and then slowly add the aqueous buffer with gentle mixing. The final concentration of the organic solvent should be kept as low as possible to avoid denaturation of proteins or other sensitive molecules.
Q5: My conjugate precipitates during the purification step. What can I do?
A5: Precipitation during purification, such as size-exclusion chromatography (SEC), can be due to the high concentration of the conjugate in the elution fractions. Consider using a purification buffer that is optimized for solubility (e.g., by adjusting pH or adding a low percentage of a co-solvent). It may also be beneficial to perform purification at a lower concentration if possible.
Troubleshooting Guide
Problem: Precipitate forms immediately upon dissolving the conjugate in an aqueous buffer.
| Potential Cause | Recommended Solution |
| Low Intrinsic Solubility | The conjugate of the hydrophobic molecule is poorly soluble in aqueous media. |
| Solution 1: Prepare a concentrated stock solution of the conjugate in a water-miscible organic solvent (e.g., DMSO, DMF) and add it dropwise to the aqueous reaction mixture with gentle stirring. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation. | |
| Solution 2: Experiment with different aqueous buffers and pH values. For peptide or protein conjugates, avoid the isoelectric point (pI). | |
| High Local Concentration | Adding the solid conjugate directly to the buffer can create localized high concentrations, leading to precipitation before it has a chance to fully dissolve. |
| Solution: First, create a slurry of the conjugate in a small amount of the buffer, then gradually add more buffer while vortexing or sonicating to ensure uniform mixing. |
Problem: The conjugate solution becomes cloudy or forms a precipitate over time.
| Potential Cause | Recommended Solution |
| Aggregation | The conjugate molecules are self-associating and aggregating over time. This is more common at higher concentrations. |
| Solution 1: Optimize the storage buffer. This may include adjusting the pH, ionic strength, or adding stabilizing excipients like arginine or a non-ionic surfactant (e.g., Polysorbate 20). | |
| Solution 2: Store the conjugate at a lower concentration. If a high concentration is required for an experiment, prepare it fresh from a more dilute stock solution. | |
| Solution 3: Store frozen in aliquots to minimize freeze-thaw cycles, which can promote aggregation. | |
| Temperature Effects | The solubility of the conjugate may be temperature-dependent. |
| Solution: Check for precipitation after storage at 4°C or room temperature. Some conjugates may be more soluble at one temperature than another. |
Data Presentation
The following table provides illustrative data on the solubility of a hypothetical hydrophobic small molecule-PEG3-methylamine conjugate under various conditions. This data is intended to demonstrate the principles of solubility enhancement and should not be considered as experimentally verified results for a specific compound.
Table 1: Illustrative Solubility of a Hypothetical Small Molecule-PEG3-Methylamine Conjugate
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 7.0 | 25 | < 0.1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 0.2 |
| PBS with 5% DMSO | 7.4 | 25 | 2.5 |
| PBS with 10% Ethanol | 7.4 | 25 | 1.8 |
| Acetate Buffer | 5.0 | 25 | 1.5 |
| Borate Buffer | 8.5 | 25 | 1.2 |
| PBS | 7.4 | 4 | 0.1 |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a this compound Conjugate
-
Initial Assessment: Begin by attempting to dissolve a small amount of the conjugate in the primary aqueous buffer (e.g., PBS, pH 7.4).
-
pH Adjustment: If solubility is low, test the solubility in buffers with different pH values (e.g., acetate buffer pH 5.0, borate buffer pH 8.5). This is particularly important for conjugates of molecules with ionizable groups.
-
Co-solvent Addition: a. Weigh a small amount of the conjugate into a microcentrifuge tube. b. Add a minimal volume of a water-miscible organic co-solvent (e.g., DMSO) to fully dissolve the conjugate. c. With gentle vortexing, slowly add the desired aqueous buffer to the dissolved conjugate solution to reach the final desired concentration. d. Observe the solution for any signs of precipitation. If precipitation occurs, a higher percentage of the co-solvent may be needed, or a different co-solvent could be tested.
-
Sonication: If the conjugate forms a suspension, sonicate the sample in a water bath for 5-10 minutes to aid dissolution.
-
Centrifugation: Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved material. Carefully collect the supernatant.
Protocol 2: Screening for Optimal Solubility Conditions
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of the this compound conjugate in 100% DMSO (e.g., 50 mg/mL).
-
Prepare a panel of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).
-
Prepare stock solutions of co-solvents (e.g., Ethanol, Acetonitrile).
-
-
Set up Screening Plate: In a 96-well plate, add the different buffers to the wells.
-
Add Conjugate: Add a small, fixed amount of the conjugate stock solution to each well.
-
Add Co-solvents: In separate wells for each buffer condition, create a matrix by adding varying concentrations of the co-solvents (e.g., final concentrations of 2%, 5%, 10%).
-
Incubate and Observe: Seal the plate and incubate at room temperature with gentle shaking for 1-2 hours. Visually inspect each well for precipitation. A nephelometer can also be used for a more quantitative assessment of turbidity.
-
Identify Optimal Conditions: The conditions that result in a clear solution with the lowest amount of organic co-solvent are the optimal starting point for scaling up.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues of this compound conjugates.
Caption: General experimental workflow for the synthesis of this compound conjugates.
References
- 1. labinsights.nl [labinsights.nl]
- 2. purepeg.com [purepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. adcreview.com [adcreview.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
Technical Support Center: Controlling PEGylation with PEG3-methylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the degree of PEGylation using PEG3-methylamine. It includes frequently asked questions, a detailed troubleshooting guide, and standardized experimental protocols to address common challenges encountered during bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a hydrophilic, bifunctional linker that contains a terminal methylamine (-NHCH₃) group and a hydroxyl (-OH) group, connected by a three-unit polyethylene glycol (PEG) spacer.[1][2] Its main use is in bioconjugation and drug delivery.[1][3] The methylamine group allows for covalent attachment to molecules with activated esters (like NHS esters) or carboxylic acids to form stable amide bonds, while the hydroxyl group can improve the hydrophilicity of the final conjugate or be used for further modifications.[1][2]
Q2: How do I control the degree of PEGylation when using an amine-reactive PEG?
A2: The degree of PEGylation (the number of PEG molecules attached to a single protein or molecule) is a critical parameter that can be controlled by carefully optimizing several reaction conditions.[4][5] The most influential factors include:
-
Molar Ratio: The ratio of the PEGylation reagent to the target molecule is a primary determinant.[4][6] Increasing the molar excess of the PEG reagent generally leads to a higher degree of PEGylation.
-
pH: The reaction pH is crucial for amine-reactive PEGylation, which typically targets lysine residues and the N-terminal amine group.[1][7] A pH range of 7-9 is generally optimal for reacting with primary amines.[6][7]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the extent of PEGylation, but must be balanced to avoid protein degradation or side reactions.[1][8]
-
Protein Concentration: Higher concentrations can favor intermolecular cross-linking if the PEG reagent is bifunctional, while lower concentrations may be required for controlled modification.
Q3: How can I selectively react with the methylamine group of this compound and not the hydroxyl group?
A3: Selective reaction with the methylamine group is achieved by leveraging the difference in nucleophilicity between the amine and the hydroxyl group. The key is to control the reaction pH.[1] By maintaining a pH between 7.0 and 8.5, the methylamine group is sufficiently deprotonated and nucleophilic to react efficiently with activated esters (e.g., NHS esters), while the hydroxyl group remains largely unreactive.[1] At a pH above 9, the risk of deprotonating the hydroxyl group increases, which could lead to undesired O-acylation.[1]
Q4: What are the main benefits of PEGylating a therapeutic protein?
A4: PEGylation is a widely established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[9][10] Key benefits include:
-
Increased Serum Half-Life: The larger hydrodynamic size of the PEGylated protein reduces renal clearance, allowing it to circulate in the bloodstream for longer.[9][10]
-
Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, making it less likely to be recognized by the immune system.[9][11]
-
Enhanced Stability: PEGylation can protect proteins from degradation by proteolytic enzymes.[9][12]
-
Improved Solubility: Attaching the highly soluble PEG polymer can enhance the solubility of proteins that are prone to aggregation.[9][11]
Q5: What are the potential drawbacks of PEGylation I should be aware of?
A5: While advantageous, PEGylation has potential drawbacks. A significant challenge is the potential for reduced biological activity if the PEG chain sterically hinders the protein's active site or binding domains.[9][13] Other challenges include the formation of heterogeneous mixtures with varying degrees of PEGylation, which complicates purification, and the potential for some patients to develop anti-PEG antibodies.[11][14][15] Very high molecular weight PEGs may also be cleared slowly from the body, raising considerations for long-term treatment regimens.[12]
Troubleshooting Guide
This guide addresses common problems encountered during PEGylation experiments with this compound and similar amine-reactive PEGs.
| Problem | Potential Cause | Recommended Solution |
| Low or No PEGylation | Suboptimal pH: The reaction buffer pH is too low, causing protonation of the primary amines and reducing their nucleophilicity.[1] | Ensure the reaction buffer pH is between 7.2 and 8.5. Use non-amine-containing buffers like phosphate-buffered saline (PBS) or borate buffer.[1] |
| Hydrolyzed/Inactive PEG Reagent: The activated PEG reagent (e.g., PEG-NHS ester) has hydrolyzed due to moisture.[1][16] | Prepare the PEG reagent solution immediately before use. Ensure all solvents are anhydrous.[1] Store PEG reagents under desiccation at the recommended temperature.[16] | |
| Presence of Competing Amines: The reaction buffer (e.g., Tris) or other sample components contain primary amines that compete with the target molecule.[1] | Switch to a non-amine-containing buffer system. If necessary, perform a buffer exchange on the protein sample before the reaction.[16] | |
| Inefficient Carboxylic Acid Activation (for EDC/NHS coupling): The activation of a carboxyl group on the target molecule is incomplete. | The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-6.0). Perform this as a separate first step before adding the this compound and adjusting the pH for the coupling reaction.[1] | |
| High Polydispersity (Mixture of PEGylation degrees) | Incorrect Molar Ratio: The molar ratio of PEG reagent to the target molecule is not optimized, leading to a broad distribution of PEGylated species.[4][6] | Systematically vary the molar ratio of the PEG reagent to the protein to find the optimal condition for the desired degree of PEGylation. Start with a molar excess of PEG (e.g., 5:1, 10:1, 20:1).[8] |
| Reaction Time Too Long: Extended reaction times can lead to continued, non-specific PEGylation.[1] | Monitor the reaction over time using SDS-PAGE or HPLC to determine the optimal endpoint before significant side products form. Quench the reaction to stop it.[8] | |
| Presence of Unexpected Side Products | O-acylation of the hydroxyl group: The side product has the same mass as the desired product. This can occur if the pH is too high or if there is a large excess of the acylating agent.[1] | Strictly control the pH to be below 8.5.[1] Use a minimal excess of the acylating agent and keep the reaction time as short as possible.[1] The side product can be identified by MS/MS fragmentation.[1] |
| Di-PEGylation or Cross-linking: The target molecule has multiple reactive sites, leading to the attachment of more than one PEG linker. | This can be identified by a significant mass increase in mass spectrometry or a higher molecular weight band on SDS-PAGE.[1] To control this, carefully adjust the stoichiometry, lowering the molar ratio of the PEG linker to the target molecule.[1] | |
| Difficulty Purifying the PEGylated Product | Similar Properties of Species: The unreacted protein, desired product, and multi-PEGylated species have similar sizes or charges, making separation difficult. | Use a combination of purification techniques. Size Exclusion Chromatography (SEC) is effective at removing unreacted low molecular weight PEG, while Ion Exchange Chromatography (IEX) can separate species based on the degree of PEGylation, as each attached PEG shields a positive charge (e.g., on a lysine).[14][][18] Hydrophobic Interaction Chromatography (HIC) can also be a useful supplementary method.[] |
Diagrams
Caption: General experimental workflow for protein PEGylation.
Caption: Troubleshooting decision tree for low PEGylation yield.
Experimental Protocols
Protocol 1: PEGylation of a Model Protein (e.g., BSA) with an NHS-activated PEG
This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS) ester-functionalized PEG to a protein, which is a common way to utilize the amine group of a linker like this compound after it has been attached to a payload with a carboxyl group. The principles apply directly to controlling the reaction with the protein's amines.
Materials:
-
Model Protein (e.g., Bovine Serum Albumin, BSA)
-
Amine-reactive PEG-NHS ester
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 20 mM sodium phosphate, 150 mM NaCl, pH 7.5.[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification columns (e.g., Size Exclusion Chromatography)
-
Centrifugal filters for buffer exchange/concentration[8]
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[8] If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange into the Reaction Buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[16] The NHS-ester is susceptible to hydrolysis, so this step must be done quickly.[1]
-
Conjugation Reaction: a. Add the calculated amount of the dissolved PEG reagent stock solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of PEG over the protein.[8] b. The final concentration of the organic solvent (DMSO) should ideally be less than 10% of the total reaction volume to avoid protein denaturation.[16] c. Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight with gentle stirring.[8]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.[8] This will consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Remove excess, unreacted PEG reagent and quenching reagent using Size Exclusion Chromatography (SEC) or dialysis.[16][19][20] SEC is highly effective for separating the high-molecular-weight PEGylated protein from smaller molecules.[][18] b. To separate proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated), Ion Exchange Chromatography (IEX) is often used.[][19]
-
Storage: Store the purified PEGylated protein under the same conditions as the original, unmodified protein, or as empirically determined.[16]
Protocol 2: Characterization and Quantification of PEGylation Degree
Confirmation of successful PEGylation and determination of the degree of modification is an essential final step.[9]
| Method | Principle | Information Obtained | Considerations |
| SDS-PAGE | Separation by molecular weight. PEGylation increases the hydrodynamic radius, causing a shift to a higher apparent molecular weight.[9] | Qualitative confirmation of PEGylation. Estimation of PEGylation extent (mono-, di-, poly-). | The band shift is often greater than the actual mass increase. Provides an estimate, not a precise measurement. |
| Mass Spectrometry (MS) | Measures the precise mass of the molecule. The mass difference between the native and modified protein reveals the number of attached PEG molecules.[21][22] | Accurate determination of the degree of PEGylation and distribution of species. Can identify specific sites of modification (with MS/MS).[23] | The heterogeneity of some PEG reagents can complicate spectra. Requires specialized instrumentation and software for deconvolution.[22] |
| HPLC (SEC, IEX, RP) | Chromatographic separation based on size (SEC), charge (IEX), or hydrophobicity (Reversed-Phase).[4][24] | Quantifies the amount of unreacted protein versus PEGylated products. Can separate different PEGylated forms for quantification. | Charged aerosol detection (CAD) may be needed as PEG lacks a strong UV chromophore.[4][6] Method development is required for each specific protein. |
| ¹H NMR Spectroscopy | Quantitatively determines the degree of PEGylation by comparing the integral of the PEG methylene proton signal to a signal from the protein.[25][26] | Provides a quantitative measure of the average number of PEG chains per protein.[25] | Requires high concentrations of pure sample and specialized equipment. May be complex for very large proteins.[25] |
Example Calculation (from Mass Spectrometry):
-
Mass of unmodified protein = 50,000 Da
-
Mass of PEG reagent = 5,000 Da
-
Observed mass of major PEGylated product = 55,000 Da
-
Mass Increase: 55,000 Da - 50,000 Da = 5,000 Da
-
Degree of PEGylation: 5,000 Da / 5,000 Da = 1 (Mono-PEGylated)[21]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PEGylation - Wikipedia [en.wikipedia.org]
- 11. betalifesci.com [betalifesci.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. lifetein.com [lifetein.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 18. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. creativepegworks.com [creativepegworks.com]
- 22. enovatia.com [enovatia.com]
- 23. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 24. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
PEG3-Methylamine vs. Other PEG Linkers for Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their ability to enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of the short-chain PEG3-methylamine linker with other PEG alternatives, supported by experimental data, to aid in the rational design of next-generation ADCs.
The Role of PEG Linkers in ADCs
The incorporation of PEG chains into ADC linkers offers several advantages. Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation, reduced solubility, and rapid clearance from circulation.[1] Hydrophilic PEG linkers can mitigate these issues by creating a "hydration shell" around the payload, thereby improving the overall physicochemical properties of the ADC.[2][3] This can lead to a higher achievable Drug-to-Antibody Ratio (DAR), prolonged plasma half-life, and potentially reduced immunogenicity.[1][2]
The length of the PEG chain is a key parameter that can be modulated to fine-tune the properties of an ADC. Shorter PEG linkers, such as those derived from this compound, offer a balance between improved hydrophilicity and minimal steric hindrance, while longer PEG chains can provide more significant shielding of the payload and a greater impact on pharmacokinetics.[4][5]
Performance Comparison of PEG Linkers in ADCs
The selection of a PEG linker requires careful consideration of its impact on various aspects of ADC performance, from manufacturability to in vivo efficacy. While direct head-to-head studies comparing a comprehensive panel of PEG linkers are limited, the available data allows for the elucidation of general trends.
Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, as it dictates the amount of payload delivered to the target cell. The hydrophobicity of the payload can often limit the achievable DAR due to aggregation issues. The inclusion of a hydrophilic PEG linker can facilitate the conjugation of more drug molecules per antibody.
Table 1: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| Linker Type | Typical Achievable DAR | Observations |
| Non-PEGylated | Variable, often lower with hydrophobic payloads | Hydrophobic interactions can lead to aggregation and reduced conjugation efficiency.[4] |
| Short-Chain PEG (e.g., PEG2, PEG3, PEG4) | Generally allows for higher and more consistent DAR | The hydrophilic PEG spacer improves the solubility of the payload-linker complex, facilitating a more efficient conjugation process.[4] |
| Long-Chain PEG (e.g., PEG8 and longer) | Can sometimes lead to lower DAR | Longer PEG chains may introduce steric hindrance, potentially impeding the conjugation reaction.[4] |
This table summarizes general trends observed in ADC development and is not based on a single direct comparative study of all linker types.
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a primary indicator of its potency. The linker can influence this by affecting the ADC's stability and the efficiency of payload release within the target cell.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker Length | Typical IC50 Range | General Trend |
| No PEG Linker | Variable | Can be highly potent, but may be limited by poor solubility.[4] |
| Short PEG Linkers (e.g., PEG2, PEG3, PEG4) | Often exhibits high potency (low nM to pM range) | Shorter linkers can lead to efficient payload delivery and potent cytotoxic effects.[4] |
| Long PEG Linkers (e.g., PEG8 and longer) | May show a decrease in potency (higher IC50) | Longer PEG chains can sometimes hinder the interaction of the ADC with the target cell or the release of the payload, leading to reduced cytotoxicity.[4] |
This table represents generalized findings from various studies. Actual IC50 values are highly dependent on the specific antibody, payload, and cell line used.
In Vivo Pharmacokinetics
The pharmacokinetic profile of an ADC is a critical determinant of its in vivo efficacy and tolerability. PEGylation is a well-established strategy to extend the circulation half-life of therapeutic molecules.
Table 3: Influence of PEG Linker Length on In Vivo Pharmacokinetics
| Linker Length | Typical Half-Life | Key Observations |
| No PEG Linker | Shorter | More susceptible to clearance from the body.[4] |
| Short PEG Linkers (e.g., PEG3, PEG4) | Moderately extended | Provides a balance between improved pharmacokinetics and retaining high potency.[4] |
| Long PEG Linkers (e.g., PEG8 and longer) | Significantly extended | Can lead to greater tumor accumulation but may also alter biodistribution and potentially increase exposure in healthy tissues.[6] |
This table illustrates general principles of PEGylation and its impact on pharmacokinetics.
Experimental Protocols
To enable a thorough comparison of different PEG linkers, standardized experimental protocols are essential. Below are outlines of key experimental procedures typically employed in the development and characterization of ADCs.
Synthesis of Antibody-Drug Conjugates (General Protocol)
-
Antibody Modification (for Cysteine Conjugation):
-
Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The degree of reduction can be controlled by varying the concentration of TCEP, reaction time, and temperature.
-
Remove excess TCEP by buffer exchange using a desalting column.
-
-
Preparation of Linker-Payload:
-
Activate the cytotoxic payload if necessary (e.g., converting a carboxylic acid to an NHS ester).
-
React the activated payload with the amine group of this compound (or other amino-PEG linkers) to form a stable amide bond.
-
Functionalize the other end of the PEG linker with a reactive group for antibody conjugation (e.g., maleimide for reaction with thiols).
-
Purify the linker-payload construct using chromatography (e.g., reversed-phase HPLC).
-
-
Conjugation:
-
Add the purified linker-payload to the reduced antibody solution.
-
Allow the conjugation reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specified time.
-
The reaction is typically monitored by analytical techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the DAR.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unconjugated linker-payload and antibody using techniques like size-exclusion chromatography (SEC) or protein A chromatography.
-
Characterize the final ADC product for purity, aggregation, DAR, and endotoxin levels.
-
In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers in cell culture media. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
In Vivo Efficacy Study (Xenograft Model)
-
Xenograft Model Establishment:
-
Subcutaneously implant human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, ADC with PEG3 linker, ADC with a longer PEG linker).
-
Administer the ADCs intravenously at a predetermined dose and schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare the tumor growth inhibition between the different treatment groups.
-
Pharmacokinetic analysis can also be performed by collecting blood samples at various time points after ADC administration.
-
Mandatory Visualizations
ADC Mechanism of Action
References
- 1. adcreview.com [adcreview.com]
- 2. labinsights.nl [labinsights.nl]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The In Vivo Profile of PEG3-Methylamine Versus Longer PEG Chains: A Comparative Analysis for Drug Development
For researchers, scientists, and drug development professionals, the choice of Polyethylene Glycol (PEG) chain length is a critical decision in optimizing the in vivo performance of therapeutic molecules. This guide provides an objective comparison of PEG3-methylamine, a short-chain PEG linker, against longer PEG chains, supported by experimental data from various studies. While direct head-to-head in vivo comparisons are limited, this guide synthesizes available data to highlight the key differences in pharmacokinetics, biodistribution, and immunogenicity.
The strategic inclusion of PEG chains, or PEGylation, is a widely utilized method to enhance the therapeutic index of drugs by improving their solubility, stability, and circulation half-life. The length of the PEG chain is a pivotal parameter that dictates these properties, creating a trade-off between prolonged circulation and potential hindrances in cellular uptake and biodistribution.
At a Glance: Key Performance Differences
| Feature | This compound (Short-Chain PEG) | Longer PEG Chains (e.g., PEG2000, PEG5000) |
| Pharmacokinetics (PK) | Shorter circulation half-life, faster clearance. | Longer circulation half-life, slower clearance. |
| Biodistribution | Wider distribution to tissues, potential for renal clearance. | Predominant accumulation in the liver and spleen (reticuloendothelial system). |
| Immunogenicity | Generally considered to have lower immunogenic potential. | Higher potential to elicit anti-PEG antibodies, especially with repeated dosing. |
| Cellular Uptake | May facilitate better receptor binding and cellular uptake due to less steric hindrance. | Can sterically hinder receptor binding and cellular internalization. |
| Solubility Enhancement | Provides moderate improvement in aqueous solubility. | Offers significant improvement in aqueous solubility, especially for hydrophobic molecules. |
In-Depth Analysis:
Pharmacokinetics: The Balancing Act of Circulation and Clearance
The molecular weight of the PEG chain is a primary determinant of a drug's pharmacokinetic profile.
-
Short-Chain PEGs (like this compound): Conjugates with shorter PEG chains are generally cleared more rapidly from circulation. For molecules below the renal filtration threshold (typically <40 kDa), renal clearance is a significant route of elimination. This can be advantageous for applications where a shorter duration of action is desired or to minimize long-term accumulation.
-
Longer-Chain PEGs: Increasing the PEG chain length significantly prolongs the circulation half-life by reducing renal clearance and shielding the molecule from enzymatic degradation and uptake by the reticuloendothelial system (RES).[1][2] This "stealth" effect is a cornerstone of PEGylation, allowing for sustained drug exposure. However, this prolonged circulation can also lead to off-target accumulation.
Biodistribution: Where the Drug Goes Matters
The distribution of a PEGylated drug within the body is heavily influenced by the PEG chain length.
-
Short-Chain PEGs: Due to their smaller hydrodynamic radius, molecules conjugated with short-chain PEGs can exhibit broader tissue distribution.[3][4] Their faster clearance profile suggests less long-term accumulation in organs like the liver and spleen compared to their long-chain counterparts.[5]
-
Longer-Chain PEGs: A well-documented characteristic of long-chain PEGylated nanoparticles and proteins is their significant accumulation in the liver and spleen.[6][7][8] This is a critical consideration for drug design, as it can lead to organ-specific toxicity or, conversely, be exploited for liver-targeted therapies. Studies have shown that as PEG molecular weight increases, accumulation in these RES organs becomes more pronounced.
Immunogenicity: The Anti-PEG Antibody Response
A growing body of evidence indicates that PEG itself can be immunogenic, leading to the formation of anti-PEG antibodies. This can result in accelerated blood clearance (ABC) of the PEGylated drug upon subsequent administrations and, in some cases, hypersensitivity reactions.[9]
-
Short-Chain PEGs: While data specifically on this compound is scarce, shorter PEG chains are generally considered to be less immunogenic than longer chains.[10]
-
Longer-Chain PEGs: The immunogenicity of PEG appears to be dependent on its molecular weight, with higher molecular weight PEGs being more likely to elicit an immune response.[9] The formation of anti-PEG antibodies can significantly impact the efficacy and safety of a PEGylated therapeutic, particularly for drugs that require chronic dosing.
Cellular Uptake and Receptor Interaction: The Steric Hindrance Dilemma
The "stealth" properties conferred by long PEG chains can also present a challenge.
-
Short-Chain PEGs: A shorter PEG linker like this compound may provide a more favorable balance between improved hydrophilicity and minimal steric hindrance.[11] This can be crucial for targeted therapies where the conjugated molecule needs to interact with a specific cell surface receptor for internalization and subsequent action.[11]
-
Longer-Chain PEGs: The flexible and hydrated nature of long PEG chains can create a steric barrier that hinders the binding of the therapeutic moiety to its target receptor, potentially reducing its biological activity.[12] This "PEG dilemma" necessitates careful optimization of PEG chain length to maximize circulation time without compromising efficacy.
Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Evaluation
The following diagram illustrates a typical workflow for the in vivo comparison of PEGylated compounds.
Caption: Workflow for in vivo comparison of PEGylated compounds.
Relevant Signaling Pathways in Drug Delivery
The ultimate goal of many targeted therapies is to modulate specific intracellular signaling pathways. The choice of PEG linker can influence the efficiency of drug delivery to the target cell, thereby impacting these pathways. For instance, in cancer therapy, pathways such as NF-κB, EGFR, and MAPK are often targeted.[13] The ability of a PEGylated drug to reach its intracellular target and exert its effect is indirectly influenced by the PEG chain's impact on cellular uptake.
Caption: Influence of drug delivery on cellular signaling.
Experimental Protocols
Representative In Vivo Pharmacokinetic Study Protocol
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.[7]
-
Drug Formulation: The PEGylated compounds (this compound conjugate and longer-chain PEG conjugates) are dissolved in a suitable vehicle (e.g., sterile saline).
-
Administration: A single dose (e.g., 5 mg/kg) is administered via intravenous (IV) injection into the tail vein.[7]
-
Blood Sampling: Blood samples (approx. 200 µL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Quantification: The concentration of the PEGylated drug in plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd), are calculated using appropriate software.
Representative In Vivo Biodistribution Study Protocol
-
Animal Model: BALB/c mice bearing tumors are often used for cancer-related studies.[6]
-
Drug Formulation and Administration: As described in the pharmacokinetic study. Radiolabeling the compound (e.g., with Iodine-125) is a common method for tracking its distribution.[6]
-
Tissue Harvesting: At selected time points post-administration (e.g., 1, 4, 24, and 48 hours), mice are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.) are harvested.
-
Quantification: The amount of the drug in each organ is quantified. For radiolabeled compounds, this is done using a gamma counter. For non-labeled compounds, tissue homogenization followed by LC-MS analysis is performed.
-
Data Analysis: The concentration of the drug in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
The selection of PEG chain length is a critical optimization step in drug development. This compound, as a short-chain PEG linker, offers potential advantages in terms of reduced steric hindrance for receptor binding and potentially lower immunogenicity. This may be particularly beneficial for targeted therapies where efficient cellular uptake is paramount. In contrast, longer PEG chains provide the significant advantage of prolonged circulation time, which is desirable for many systemic therapies. The optimal choice will ultimately depend on the specific therapeutic application, the nature of the conjugated molecule, and the desired in vivo performance characteristics. The experimental frameworks provided here offer a basis for the systematic evaluation of different PEGylation strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Weight-Dependent Diffusion, Biodistribution, and Clearance Behavior of Tetra-Armed Poly(ethylene glycol) Subcutaneously Injected into the Back of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation is effective in reducing immunogenicity, immunotoxicity, and hepatotoxicity of α-momorcharin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Strategic Advantage of Brevity: A Comparative Guide to Short PEG Linkers like PEG3-methylamine
In the intricate world of drug development, particularly in the design of bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical decision that profoundly influences the therapeutic's efficacy, stability, and pharmacokinetic profile. While long-chain polyethylene glycol (PEG) linkers are widely recognized for their ability to enhance solubility and prolong circulation half-life, shorter, discrete PEG linkers such as PEG3-methylamine offer a unique set of advantages. This guide provides an objective comparison of short PEG linkers with their longer-chain counterparts, supported by experimental insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Advantages of Short PEG Linkers
Short PEG linkers, characterized by a precise number of repeating ethylene glycol units, provide a crucial balance between hydrophilicity and compact structure. This balance translates into several key benefits in bioconjugation.
Enhanced Solubility with Minimal Bulk: One of the primary reasons for incorporating PEG linkers is to improve the aqueous solubility of hydrophobic drug payloads.[1][2][3][4] A short linker like PEG3 is sufficiently hydrophilic to counteract the insolubility of many potent cytotoxic agents, facilitating easier formulation and administration without adding significant molecular weight.[5][]
Reduced Steric Hindrance: While PEGylation is intended to act as a spacer, excessively long and flexible PEG chains can sometimes wrap around the conjugated molecule, physically obstructing the active site or binding domain.[7][8] This phenomenon, known as steric hindrance, can diminish the biological activity of the therapeutic.[8][9] Short, well-defined linkers like PEG3 provide adequate spacing while minimizing the risk of such interference, helping to preserve the parent molecule's potency.[3][10]
Structural Precision and Homogeneity: this compound is a monodisperse or discrete PEG (dPEG®) linker, meaning it has an exact, unvarying length and molecular weight.[7][11] This contrasts with polydisperse PEGs, which are mixtures of various chain lengths.[11][12] The use of a discrete linker results in a more homogenous final bioconjugate, which is a critical attribute for therapeutic applications where batch-to-batch consistency and a well-defined molecular entity are required for regulatory approval.[7]
Favorable Pharmacokinetics and Biodistribution: The length of a PEG linker significantly influences the pharmacokinetic profile of a bioconjugate.[13] While very long PEG chains are known to dramatically increase circulation time, this is not always desirable and can lead to accumulation in organs like the liver and spleen.[2] Short PEG linkers can offer a more balanced pharmacokinetic profile, providing sufficient hydrophilicity to reduce non-specific binding while allowing for efficient clearance and potentially better tumor penetration.[12][14][15]
Comparative Analysis: Short vs. Long PEG Linkers
The decision between a short and a long PEG linker depends on the specific goals of the drug design. A summary of their contrasting properties is presented below.
| Feature | Short PEG Linker (e.g., PEG3) | Long PEG Linker (e.g., PEG24, PEG2000) | Rationale & References |
| Structure | Monodisperse, defined length and molecular weight. | Often polydisperse, a mixture of chain lengths. | Short linkers offer homogeneity, crucial for consistent therapeutic performance.[7][11][12] |
| Solubility Enhancement | Sufficient for many hydrophobic payloads. | High; very effective for extremely insoluble molecules. | PEG's inherent hydrophilicity improves the solubility of conjugated molecules.[3][4][16] |
| Steric Hindrance | Minimal; less likely to interfere with binding. | Higher potential to wrap around and block active sites. | Shorter linkers provide spacing without excessive flexibility that can lead to steric clash.[7][9][10] |
| Pharmacokinetics | Can provide a balanced profile of circulation and clearance. | Significantly extends circulation half-life, reduces renal clearance. | Longer PEG chains increase the hydrodynamic radius, slowing clearance but potentially altering biodistribution.[11][13][17] |
| Immunogenicity | Generally low. | Low, but repeated use may trigger anti-PEG antibodies. | PEG is considered non-immunogenic, but longer chains present a larger entity to the immune system.[4][10] |
| Impact on Potency | Often preserves the parent molecule's potency. | May reduce activity due to steric hindrance. | The linker should not interfere with the drug's ability to bind its target.[14][18][19] |
Key Applications of this compound
The versatile, heterobifunctional nature of linkers like Hydroxy-PEG3-methylamine, which features a terminal methylamine and a hydroxyl group, makes them valuable tools in advanced therapeutic modalities.[1][5]
-
Antibody-Drug Conjugates (ADCs): In ADCs, a linker connects a highly potent cytotoxic drug to a monoclonal antibody that targets cancer cells.[5] The PEG3 component enhances the solubility and stability of the ADC, while the methylamine group provides a reactive handle for conjugation to the drug payload.[1][14]
-
PROTACs: PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[20][21] A linker is essential to connect the target-binding and E3 ligase-binding moieties. Short PEG linkers are frequently used to modulate the solubility, cell permeability, and spatial orientation of the two ends of the PROTAC.[5][]
Experimental Data and Protocols
Quantitative data from various studies highlights the impact of linker choice on the performance of bioconjugates.
In Vitro Cytotoxicity Comparison
The potency of an ADC is a key measure of its effectiveness. The following table presents illustrative IC50 values for ADCs constructed with different linker types.
| Linker Type | Antibody-Payload | Cell Line | IC50 (pM) | Reference |
| Short-Chain PEG (Illustrative) | Trastuzumab-MMAE | SK-BR-3 | ~10-50 | Hypothetical, based on similar constructs[14] |
| Non-PEGylated (mc-VC-PABC) | Brentuximab-MMAE | Karpas-299 | 16 | [14] |
| Affibody-MMAE (No PEG) | ZHER2:2891-MMAE | NCI-N87 | 4,940 | [19] |
| Affibody-4kDa PEG-MMAE | ZHER2:2891-PEG4k-MMAE | NCI-N87 | 31,900 | [19] |
| Affibody-10kDa PEG-MMAE | ZHER2:2891-PEG10k-MMAE | NCI-N87 | 111,300 | [19] |
This data illustrates that while PEGylation can sometimes reduce in vitro potency, a well-designed conjugate with a short PEG linker can maintain high efficacy. In the case of the affibody conjugates, increasing PEG length had a negative effect on direct cytotoxicity, though it improved in vivo performance.
Pharmacokinetic Data Comparison
The linker's impact on how a drug behaves in vivo is critical. The table below shows how PEG length can affect the clearance of ADCs in animal models.
| Linker Type | ADC | Clearance Rate (in mice) | Reference |
| Pendant PEG12 (Branched) | Trastuzumab-DM1 | Slower clearance | [14] |
| Linear PEG24 | Trastuzumab-DM1 | Faster clearance | [14] |
This suggests that not only the length but also the spatial arrangement of the PEG linker can significantly influence the pharmacokinetic properties of an ADC.[14]
Detailed Experimental Protocols
Protocol 1: General Procedure for Conjugating a Carboxylic Acid-Containing Payload to an Antibody using Hydroxy-PEG3-methylamine
This protocol describes a two-step process: first, activating the payload, and second, conjugating it to the linker and then to the antibody.
Materials:
-
Payload with a carboxylic acid group
-
Hydroxy-PEG3-methylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reaction buffers (e.g., MES for activation, PBS for conjugation)
-
Purification system (e.g., HPLC, Size Exclusion Chromatography)
Procedure:
-
Activation of Payload:
-
Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the payload solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester. The activation is most efficient at a slightly acidic pH (4.5-6.0).[14][22]
-
-
Conjugation of Linker to Payload:
-
In a separate vial, dissolve Hydroxy-PEG3-methylamine in an appropriate solvent.
-
Add the activated payload solution to the linker solution. The methylamine group of the linker will react with the NHS ester to form a stable amide bond.[14]
-
Monitor the reaction progress using LC-MS or TLC.[14]
-
Once the reaction is complete, purify the payload-linker conjugate using reverse-phase HPLC.[14]
-
-
Activation of Payload-Linker for Antibody Conjugation:
-
The terminal hydroxyl group of the PEG linker must be activated for reaction with the antibody. A common method is to convert it to a maleimide group, which can react with reduced cysteine residues on the antibody.[14] This involves further chemical synthesis steps specific to the desired reactive group.
-
-
Conjugation to Antibody:
-
Reduce the antibody using a reducing agent like TCEP or DTT to expose free sulfhydryl groups on cysteine residues.
-
Remove the reducing agent.
-
Add the maleimide-activated payload-linker to the reduced antibody solution in a suitable buffer (e.g., PBS, pH 7.2-7.4).[14]
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[7]
-
-
Purification and Characterization:
-
Purify the final ADC conjugate using size exclusion chromatography (SEC) or another appropriate method to remove excess payload-linker.
-
Characterize the final product by Mass Spectrometry to confirm the molecular weight and by HPLC to assess purity.[22]
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the IC50 of the newly synthesized ADC.
Procedure:
-
Cell Seeding: Seed cancer cells that express the target antigen in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant control (e.g., unconjugated antibody). Add the dilutions to the cells. Include untreated cells as a control for 100% viability.[14]
-
Incubation: Incubate the plates for a period sufficient for the ADC to internalize and induce cell death (typically 72-96 hours).[14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the MTT into formazan crystals.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each ADC concentration. Plot the results and determine the IC50 value (the concentration at which 50% of cells are killed).
Mandatory Visualizations
Caption: Workflow for ADC synthesis using a heterobifunctional PEG3 linker.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. precisepeg.com [precisepeg.com]
- 11. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 12. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]
- 13. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. interchim.fr [interchim.fr]
- 17. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PEG-interferon conjugates: effects of length and structure of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. xcessbio.com [xcessbio.com]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to Validating PEG3-Methylamine Conjugation Efficiency by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry techniques for validating the conjugation efficiency of PEG3-methylamine, a discrete polyethylene glycol (PEG) linker. We will explore its performance in relation to other alternatives and provide supporting experimental protocols for accurate characterization of bioconjugates.
Introduction to this compound Conjugation
This compound is a short, hydrophilic, heterobifunctional linker increasingly used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Its structure, featuring a discrete three-unit PEG chain, a terminal methylamine group, and a hydroxyl group, offers a balance of hydrophilicity and reactive functionality.[2][3] The methylamine group is typically used to form a stable amide bond with a carboxylic acid group on a target molecule, such as a peptide, protein, or payload.[3]
Validating the efficiency of this conjugation is critical for ensuring the quality, consistency, and efficacy of the final bioconjugate. Mass spectrometry (MS) stands out as a robust and precise analytical tool for this purpose, providing direct evidence of successful conjugation and allowing for quantification of the product.[4][5]
The Conjugation Pathway
The primary reaction involves the coupling of the methylamine group of this compound with a carboxyl group on the target molecule. This is typically achieved using a carbodiimide activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate, which then reacts with the amine.[3][6]
Mass Spectrometry for Validation: A Workflow Overview
Mass spectrometry confirms conjugation by detecting the precise mass increase in the target molecule corresponding to the addition of the this compound linker (Molecular Weight: ~163.21 g/mol , minus the mass of water).[7] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), are the methods of choice.[3][4]
The general workflow involves analyzing the starting material, monitoring the reaction, and characterizing the purified product.
Comparison of Mass Spectrometry Techniques
Both MALDI-TOF and ESI-LC-MS are powerful tools for analyzing PEGylated molecules, but they offer different advantages. The use of a discrete PEG (dPEG®) linker like this compound simplifies spectral analysis compared to traditional, polydisperse PEG reagents.[8]
| Feature | MALDI-TOF MS | ESI-LC-MS |
| Principle | Analyzes molecules from a crystalline matrix via laser desorption/ionization. | Analyzes molecules in solution via electrospray ionization. |
| Ionization | "Soft" ionization, typically produces singly charged ions ([M+H]+). | Very "soft" ionization, produces a series of multiply charged ions ([M+nH]n+). |
| Mass Information | Provides an accurate average molecular weight of the conjugate population.[4] | Provides molecular weight and can resolve species with different degrees of PEGylation.[8] |
| Coupling | Typically used as a standalone technique for rapid screening. | Easily coupled with liquid chromatography (LC) for separation prior to analysis.[4][5] |
| Sample Prep | Requires co-crystallization with a matrix; can be sensitive to buffer components. | More tolerant to buffers, but requires optimization of solvent systems.[9] |
| Throughput | High throughput, suitable for screening multiple reaction conditions. | Lower throughput due to the chromatography step, but provides richer data.[8] |
| Best For | Rapid confirmation of conjugation and determination of average molecular weight.[4] | Detailed characterization, quantification, purity assessment, and analysis of complex mixtures.[5] |
Comparison with Alternative Linkers
The choice of linker impacts not only the biological activity of the conjugate but also the complexity of its analytical characterization.
| Linker Type | Example | Key Characteristics | MS Validation Considerations |
| Short, Discrete PEG | This compound | Hydrophilic, monodisperse, adds a defined spacer.[1] | Straightforward analysis; a single, sharp mass shift is expected.[8] |
| Longer, Discrete PEG | PEG12-Maleimide | Increased hydrophilicity and spacer length compared to PEG3. | Similar to PEG3, but with a larger, defined mass shift. |
| Polydisperse PEG | 20 kDa mPEG-NHS | High hydrophilicity, increases hydrodynamic radius significantly. | Complex spectra with a distribution of peaks, each corresponding to a different number of ethylene glycol units. Requires deconvolution.[4][10] |
| Non-PEGylated | mc-VC-PABC | Often used in ADCs; contains a cleavable linker for payload release.[1] | Analysis is straightforward; mass shift is well-defined. Stability and cleavage products may require MS/MS analysis. |
Experimental Protocols
Protocol 1: Conjugation of a Peptide with this compound
This protocol describes the conjugation of a peptide containing a carboxylic acid group (e.g., at the C-terminus or on an aspartic/glutamic acid residue) with this compound.
Materials:
-
Peptide with a carboxyl group
-
Hydroxy-PEG3-methylamine[6]
-
EDC and NHS (or Sulfo-NHS)[6]
-
Activation Buffer: 0.1 M MES, pH 6.0[3]
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4[3]
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5[6]
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation: Dissolve the peptide in Activation Buffer to a concentration of 1-5 mg/mL. Separately, dissolve this compound in Coupling Buffer. Prepare fresh solutions of EDC and NHS in anhydrous DMSO/DMF immediately before use.[3][6]
-
Activation of Carboxylic Acid: To the peptide solution, add 1.5 equivalents of EDC and 1.5 equivalents of NHS. Incubate for 15-30 minutes at room temperature with gentle stirring.[3]
-
Conjugation Reaction: Add the activated peptide solution to the this compound solution (a 10- to 50-fold molar excess of PEG-amine is recommended). Adjust the final pH to 7.2-7.5 if necessary. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[3][6]
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes at room temperature.[6]
-
Purification: Purify the PEGylated peptide using a suitable method, such as reversed-phase HPLC (RP-HPLC) on a C18 column.[6]
Protocol 2: Validation by ESI-LC-MS
This protocol outlines the analysis of the purified conjugate to confirm its identity and assess purity.
Materials & Equipment:
-
Purified PEGylated peptide from Protocol 1
-
Unconjugated peptide standard
-
LC-MS system (e.g., Q-TOF or Orbitrap mass spectrometer coupled to a UPLC/HPLC system)[8][9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Analytical Column: C18, suitable for peptide separations
Procedure:
-
Sample Preparation: Dilute the purified conjugate and the unconjugated peptide standard in Mobile Phase A to a suitable concentration (e.g., 0.1 mg/mL).
-
LC Separation: Inject the samples onto the LC system. Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes). The more hydrophobic PEGylated peptide will typically elute later than the unconjugated peptide.[6]
-
MS Data Acquisition: Acquire mass spectra across the elution profile in positive ion mode. Ensure the mass range is set to encompass the expected m/z values for both the unconjugated and conjugated peptides.
-
Data Analysis:
-
Extract the mass spectrum for the peak corresponding to the unconjugated peptide and deconvolute the multiply charged ion series to obtain its zero-charge mass.[8]
-
Extract the mass spectrum for the new, later-eluting peak corresponding to the conjugate.
-
Deconvolute the multiply charged ion series for this peak to determine its zero-charge mass.
-
Validation: Confirm that the mass difference between the conjugated and unconjugated peptide is equal to the mass of the this compound moiety minus the mass of a water molecule (approx. 145.2 Da).[3]
-
Purity Assessment: Calculate the purity of the conjugate by integrating the peak area of the product relative to the total area of all peptide-related peaks in the chromatogram.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. enovatia.com [enovatia.com]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. sciex.com [sciex.com]
Cleavable vs. Non-Cleavable PEG Linkers: A Comparative Analysis for Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation, particularly for antibody-drug conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. Polyethylene glycol (PEG) linkers, prized for their ability to improve solubility and reduce immunogenicity, are broadly categorized into cleavable and non-cleavable variants. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual pathways to inform rational drug design.
The fundamental difference between these two classes of linkers lies in their stability. Cleavable linkers are designed with a labile bond that breaks under specific physiological conditions, enabling controlled release of a payload. In contrast, non-cleavable linkers form a stable covalent bond, releasing the payload only after the complete degradation of the carrier molecule.[1][][3] This distinction has profound implications for a drug conjugate's mechanism of action, pharmacokinetic profile, and therapeutic window.
Comparative Analysis of Key Performance Attributes
The selection of a cleavable or non-cleavable PEG linker directly impacts the performance of a bioconjugate. The following table summarizes the key attributes and performance differences based on preclinical and clinical data.
| Feature | Cleavable PEG Linkers | Non-Cleavable PEG Linkers |
| Mechanism of Release | Triggered by specific conditions (low pH, high glutathione concentration, or specific enzymes).[4][5] | Relies on the degradation of the antibody in the lysosome.[3][6] |
| Payload Release | Releases the unmodified, potent payload.[7] | Releases the payload with an attached amino acid residue from the antibody.[6] |
| Plasma Stability | Generally lower stability, with a risk of premature payload release.[7][8] | High plasma stability, minimizing off-target toxicity.[6][9] |
| Bystander Effect | Can induce a "bystander effect," killing neighboring antigen-negative tumor cells due to the release of a membrane-permeable payload.[5][10] | Limited to no bystander effect as the released payload is typically charged and less membrane-permeable.[9][10] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[10] | May be less effective against antigen-negative cells within a tumor.[10] |
| Therapeutic Window | Can be narrower due to the potential for off-target toxicity from premature payload release.[7] | Generally wider due to higher stability and reduced off-target effects.[6] |
| Toxicity Profile | Higher potential for systemic toxicity if the linker is unstable.[3][8] | Generally a better safety profile with lower off-target toxicity.[5][6] |
Quantitative Performance Data
Direct head-to-head comparisons of ADCs with cleavable and non-cleavable linkers using the same antibody and payload in the same experimental model are limited in publicly available literature. However, data from various studies provide a comparative overview.
In Vitro Cytotoxicity
The following table presents a compilation of in vitro cytotoxicity data (IC50 values) for ADCs utilizing the payload monomethyl auristatin E (MMAE) with different linker types.
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 | HER2 | Not explicitly stated, but used as a comparator for efficacy. |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 | HER2 | More potent than Herceptin-MMAE. |
Data compiled from multiple sources for comparative purposes.[10]
In Vivo Efficacy
While direct comparative in vivo efficacy data is scarce, a meta-analysis of clinical trial data provides insights into the systemic toxicity of ADCs based on linker cleavability. Composite adverse events of grade 3 or higher occurred in 47% of patients treated with cleavable linker-based ADCs compared to 34% in those treated with non-cleavable linker-based ADCs.[8] This suggests a generally more favorable safety profile for non-cleavable linkers in a clinical setting.
One preclinical study directly comparing a cleavable (Val-Cit) and a non-cleavable linker on a non-internalizing antibody-MMAE conjugate in a human epidermoid carcinoma xenograft model found that the cleavable linker construct was potently active, while the non-cleavable version was not.[11] This highlights that the choice of linker is highly context-dependent on the antibody's properties.
Experimental Protocols
Robust and standardized experimental protocols are essential for the accurate evaluation and comparison of cleavable and non-cleavable PEG linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ADC constructs (cleavable and non-cleavable)
-
Control antibody
-
Free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC constructs, control antibody, and free payload.
-
Remove the culture medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Plasma Stability Assay (LC-MS Method)
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC constructs
-
Human or animal plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunoaffinity capture
-
Digestion enzyme (e.g., papain or IdeS)
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Incubate the ADC constructs in plasma at 37°C.
-
At various time points, collect aliquots of the plasma samples.
-
Capture the ADC from the plasma using protein A or G beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC or digest the captured ADC on-bead to release the payload or antibody fragments.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC, free payload, and different drug-to-antibody ratio (DAR) species over time.
-
Calculate the half-life of the ADC in plasma.
Visualizing the Mechanisms of Action
The choice of linker dictates the pathway of payload release and subsequent cellular effects. The following diagrams illustrate these processes.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
The following diagrams detail the distinct payload release mechanisms for cleavable and non-cleavable linkers.
Caption: Payload release mechanism for a cleavable PEG linker.
Caption: Payload release mechanism for a non-cleavable PEG linker.
Signaling Pathways of Common ADC Payloads
The cytotoxic payloads released from ADCs exert their effects by interfering with critical cellular signaling pathways.
Caption: Signaling pathways affected by common ADC payloads.
Conclusion
The decision between a cleavable and a non-cleavable PEG linker is a critical juncture in the design of targeted therapeutics. Cleavable linkers offer the potential for potent, unmodified payload release and the beneficial bystander effect, which can be particularly advantageous in treating heterogeneous tumors. However, this comes with the inherent risk of lower plasma stability and potential off-target toxicity. Non-cleavable linkers provide superior stability, leading to a more favorable safety profile and a wider therapeutic window. The trade-off is a lack of a bystander effect and a complete dependence on lysosomal degradation for payload release.
Ultimately, the optimal choice is not universal but is dictated by the specific therapeutic context, including the nature of the target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety. A thorough understanding of the comparative performance and mechanisms, supported by robust experimental data, is paramount for the rational design of the next generation of effective and safe bioconjugate therapies.
References
- 1. purepeg.com [purepeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. purepeg.com [purepeg.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEG3-Methylamine Linkers on ADC Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). Among the various linker technologies, hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG) chains, have garnered significant attention for their ability to improve the overall physicochemical and pharmacological properties of ADCs.[1] This guide provides an objective comparison of ADCs synthesized with short-chain hydrophilic linkers, exemplified by the PEG3-methylamine linker, against other linker classes, supported by experimental data.
The incorporation of a short, hydrophilic PEG spacer like this compound is a rational design choice aimed at enhancing the therapeutic potential of ADCs.[2] This structure imparts increased solubility, which is particularly beneficial when conjugating hydrophobic payloads.[2] The inclusion of a short PEG chain aims to strike a balance between improved pharmacokinetics and retained potency.[2]
Enhancing ADC Properties through Hydrophilicity
The conjugation of potent, often hydrophobic, cytotoxic payloads to large, hydrophilic antibodies can lead to significant stability and solubility challenges.[3][4] Hydrophilic linkers, such as those containing PEG moieties, address these issues by:
-
Increasing Solubility and Reducing Aggregation: The repeating ethylene oxide units of a PEG chain create a hydration shell around the ADC, improving its water solubility and preventing the hydrophobic interactions that lead to aggregation.[3][5] ADC aggregation can compromise efficacy and induce immunogenicity.[1]
-
Improving Pharmacokinetics: The hydrophilic nature of PEG linkers can shield the ADC from premature clearance by the reticuloendothelial system.[1] This leads to a longer circulation half-life and increased accumulation in tumor tissues.[1][5] Studies have consistently shown that ADCs with greater hydrophilicity exhibit slower plasma clearance.[1][6][7]
-
Enabling Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation issues associated with hydrophobic payloads, hydrophilic linkers can allow for the conjugation of a higher number of drug molecules per antibody, potentially leading to enhanced efficacy.[1][8]
Comparative Pharmacokinetic Data
The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the pharmacokinetic properties of an ADC. While direct comparative data for a this compound linker is not extensively available in the reviewed literature, the following table summarizes the general trends observed with varying PEG linker lengths compared to non-PEGylated linkers.
| Linker Type | Key Pharmacokinetic Effects | References |
| Non-PEGylated (e.g., mc-VC-PABC) | Prone to aggregation with hydrophobic payloads, leading to faster plasma clearance. | [9][10] |
| Short-Chain PEG (e.g., PEG3, PEG4, PEG8) | Improves solubility and stability, reduces aggregation, and leads to slower clearance and longer half-life compared to non-PEGylated ADCs.[1][3][4][11] | [1][3][4][11] |
| Long-Chain PEG (e.g., PEG12, PEG24) | Significantly increases circulation half-life due to a larger hydrodynamic radius, which further reduces renal clearance.[3][9] However, very long chains may potentially impede tumor penetration.[3] | [3][9][12] |
Note: The data presented is a qualitative summary based on trends reported in multiple studies. Direct quantitative comparisons should be made within the context of specific antibody, payload, and experimental model systems.
Experimental Protocols
A thorough evaluation of the impact of a linker on ADC pharmacokinetics involves a series of well-defined experiments.
In Vivo Pharmacokinetics Study
Objective: To determine the circulation half-life and clearance rate of an ADC.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Administration: The ADC is administered intravenously via the tail vein at a specific dosage (e.g., 5.0 mg/kg).[13]
-
Blood Sampling: Blood samples are collected at various time points (e.g., 3, 60, 120, 240, 360, 600, and 1440 minutes) from the orbital sinus or another appropriate site.[13]
-
Plasma Separation: Plasma is separated from whole blood by centrifugation.[13]
-
Quantification: The concentration of the ADC in the plasma samples is determined using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Stability Analysis (Size Exclusion Chromatography)
Objective: To quantify the extent of aggregation of an ADC.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column (SEC).
-
Mobile Phase: A buffered saline solution (e.g., phosphate-buffered saline).
-
Sample Preparation: The ADC sample is diluted to an appropriate concentration in the mobile phase.
-
Analysis: The sample is injected onto the SEC column. The separation is based on the hydrodynamic radius of the molecules, with larger aggregates eluting earlier than the monomeric ADC.
-
Detection: The eluting species are detected by UV absorbance at 280 nm.
-
Data Analysis: The peak areas corresponding to the monomer, dimer, and higher-order aggregates are integrated to determine the percentage of each species.[3]
Visualizing ADC Mechanisms and Workflows
To better understand the processes involved in ADC development and function, the following diagrams illustrate a generalized mechanism of action and a typical experimental workflow.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Caption: Typical experimental workflow for ADC development and evaluation.
Conclusion
The use of hydrophilic linkers, such as the this compound linker, represents a significant advancement in ADC technology.[1] By improving the physicochemical properties and pharmacokinetic profile of ADCs, these linkers contribute to enhanced stability, reduced clearance, and a longer circulation half-life.[1][5][6] This ultimately leads to a wider therapeutic window and the potential for improved anti-tumor efficacy. The continued development and optimization of linker technologies, including the careful selection of PEG chain length, will be crucial in realizing the full therapeutic potential of antibody-drug conjugates in oncology and beyond.[]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [research.unipd.it]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Cytotoxicity of PEGylated Antibody-Drug Conjugates
The strategic incorporation of polyethylene glycol (PEG) linkers in the design of antibody-drug conjugates (ADCs) plays a pivotal role in modulating their physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of the in vitro cytotoxicity of various PEGylated ADCs, offering a valuable resource for researchers, scientists, and professionals in drug development. By presenting key experimental data, detailed protocols, and visual representations of underlying mechanisms, this document aims to facilitate a deeper understanding of how PEGylation impacts ADC efficacy at the cellular level.
Data Presentation: Comparative In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity, primarily measured as the half-maximal inhibitory concentration (IC50), of different PEGylated ADCs against various cancer cell lines. A lower IC50 value indicates higher cytotoxic potency. The data highlights a general trend where increasing the size of the PEG linker can lead to a decrease in in vitro cytotoxicity.[1][2] This is often considered a trade-off for potentially improved in vivo properties like extended half-life and reduced immunogenicity.[]
| ADC Construct | PEG Linker Size | Payload | Target Antigen | Cell Line | IC50 (nM) |
| ZHER2-SMCC-MMAE (HM) | None | MMAE | HER2 | NCI-N87 (gastric) | 4.94 |
| BT-474 (breast) | 2.48 | ||||
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | MMAE | HER2 | NCI-N87 (gastric) | 31.9 |
| BT-474 (breast) | 26.2 | ||||
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | MMAE | HER2 | NCI-N87 (gastric) | 111.3 |
| BT-474 (breast) | 83.5 | ||||
| Non-PEGylated ADC | None | MMAE | (Non-targeting) | N/A | (Used as baseline for toxicity studies) |
| PEG4-ADC | 4-unit PEG | MMAE | (Non-targeting) | N/A | (Focus on PK and tolerability) |
| PEG8-ADC | 8-unit PEG | MMAE | (Non-targeting) | N/A | (Focus on PK and tolerability) |
| PEG12-ADC | 12-unit PEG | MMAE | (Non-targeting) | N/A | (Focus on PK and tolerability) |
| Ctx–Pt–PEG–CPT | Not Specified | Camptothecin (CPT) | EGFR | MDA-MB-468 (high EGFR) | (118-fold more potent than on low EGFR cells) |
| Tra–Pt–PEG–CPT | Not Specified | Camptothecin (CPT) | HER2 | SK-BR-3 (high HER2) | (327-fold more potent than on low HER2 cells) |
Data synthesized from multiple sources.[1][4][5]
Visualizing ADC Mechanisms and Workflows
To better understand the processes involved in ADC efficacy and its evaluation, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
The diagram above illustrates the multi-step process by which an antibody-drug conjugate targets and eliminates a cancer cell.[2][][6] The process begins with the ADC binding to a specific antigen on the cell surface, followed by internalization and release of the cytotoxic payload, ultimately leading to programmed cell death.[][6][7]
This flowchart outlines the key steps of a typical in vitro cytotoxicity assay, such as the MTT or XTT assay, used to determine the potency of ADCs.[1][8][9] This systematic process ensures the generation of reliable and reproducible data for comparing the efficacy of different ADC constructs.[1]
Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Method)
The following is a generalized protocol for determining the in vitro cytotoxicity of PEGylated ADCs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9]
Materials:
-
Target cancer cell lines (e.g., HER2-positive BT-474, EGFR-positive MDA-MB-468)
-
Appropriate complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
PEGylated ADCs and non-PEGylated control ADCs
-
Free cytotoxic payload
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell lines until they reach approximately 80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Dilute the cells in fresh culture medium to a predetermined optimal seeding density (typically 1,000-10,000 cells/well).[8][9] d. Seed 50 µL of the cell suspension into each well of a 96-well plate.[8] e. Include wells for blanks (medium only), untreated controls (cells + medium), and vehicle controls. f. Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]
-
ADC Treatment: a. Prepare serial dilutions of each PEGylated ADC, non-PEGylated control ADC, and the free payload in culture medium. b. Carefully add 50 µL of the prepared solutions to the appropriate wells, resulting in a final volume of 100 µL per well.[8] c. Add 50 µL of fresh medium to the untreated control and blank wells.[8]
-
Incubation: a. Incubate the plate for a period that allows for ADC internalization and payload-induced cell death, typically ranging from 48 to 144 hours.[8] The incubation time should be consistent across all experiments for valid comparison.
-
MTT Assay: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[8] b. Incubate the plate for an additional 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8] c. Carefully remove the medium from each well. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate first. d. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][8] e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[1]
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background noise.[1] b. Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells. c. Plot the percent viability against the logarithm of the ADC concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of PEG3-Methylamine on Immunogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has long been a cornerstone strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing hydrodynamic size and shielding from proteolytic enzymes and immune recognition, PEGylation can extend circulation half-life and reduce immunogenicity.[1][2] However, the discovery of pre-existing and treatment-induced anti-PEG antibodies has challenged the notion of PEG as an immunologically inert polymer, prompting a re-evaluation of its use and the exploration of alternatives.[3][4][5] This guide provides a comparative analysis of PEG3-methylamine, a short-chain PEG linker, in the context of immunogenicity, comparing it with longer-chain PEG derivatives and emerging alternative polymers.
Understanding PEG Immunogenicity
The immune response to PEGylated therapeutics is a complex process that can significantly impact their safety and efficacy.[6][7] The formation of anti-PEG antibodies, primarily IgM and IgG, can lead to several adverse outcomes:
-
Accelerated Blood Clearance (ABC): Upon repeated administration, anti-PEG antibodies can bind to the PEGylated molecule, forming immune complexes that are rapidly cleared from circulation by the mononuclear phagocyte system, particularly Kupffer cells in the liver.[8][9] This phenomenon can drastically reduce the therapeutic's bioavailability and efficacy.[5]
-
Hypersensitivity Reactions: The interaction between anti-PEG antibodies and PEGylated drugs can trigger complement activation, leading to complement activation-related pseudoallergy (CARPA), which can manifest as mild to severe hypersensitivity reactions.[8][10]
-
Reduced Efficacy: By promoting rapid clearance and potentially neutralizing the therapeutic agent, anti-PEG antibodies can lead to a loss of therapeutic effect.[3]
Several factors are known to influence the immunogenicity of PEG, including its molecular weight, architecture (linear vs. branched), and the nature of its terminal functional groups.[8][11]
This compound: A Profile
This compound is a discrete PEG linker containing three ethylene glycol units with a terminal methylamine group.[12][13] Its short, defined structure is often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it serves as a hydrophilic spacer to connect the targeting moiety to the payload.[14][15]
Based on the current understanding of PEG immunogenicity, the short-chain nature of this compound suggests a potentially lower immunogenic profile compared to high molecular weight PEGs. Smaller PEG molecules (<20 kDa) are generally thought to be less immunogenic.[11] However, even short PEG chains can be recognized by pre-existing anti-PEG antibodies.
Comparative Analysis of Immunogenicity
This section compares the hypothesized immunogenic profile of this compound with longer-chain PEGs and non-PEG alternatives. The data presented is a synthesis of findings from the broader literature on PEG immunogenicity and should be considered as a basis for experimental investigation.
Table 1: Comparative Immunogenicity Profile of this compound and Alternatives
| Feature | This compound (Hypothesized) | High Molecular Weight PEG (>20 kDa) | Polysarcosine (PSar) | Poly(2-oxazoline)s (POx) | Polypeptides (e.g., L-P(EG3Glu)) |
| Immunogenicity | Potentially Low | Moderate to High[11] | Very Low[16] | Low[16] | Significantly Low[17] |
| Anti-Polymer Antibody Formation | Possible, but likely lower than HMW PEG | Well-documented[5] | Not typically observed[16] | Minimal reports | Significantly inhibited[17] |
| Accelerated Blood Clearance (ABC) | Less likely to induce de novo ABC, but can be recognized by pre-existing antibodies | A significant concern upon repeated administration[5][8] | Not reported | Not a primary concern | Not reported |
| "Stealth" Properties | Moderate | Excellent | Comparable to PEG[16] | Comparable to PEG | Effective |
| Biodegradability | Non-biodegradable | Non-biodegradable | Biodegradable[16] | Tunable | Biodegradable[17] |
Experimental Protocols for Assessing Immunogenicity
To empirically determine the immunogenicity of this compound-conjugated molecules, a series of in vitro and in vivo assays are required.
Anti-PEG Antibody Detection (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for detecting and quantifying anti-PEG antibodies in serum samples.
Protocol:
-
Coating: High-binding 96-well plates are coated with a PEGylated conjugate (e.g., PEG-BSA) and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples (from pre-clinical or clinical studies) are diluted and added to the wells, followed by incubation for 2 hours at room temperature to allow anti-PEG antibodies to bind.
-
Detection Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-human IgM or IgG) is added and incubated for 1 hour.
-
Substrate Addition: The plates are washed again, and a TMB substrate solution is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: The absorbance is read at 450 nm, and the concentration of anti-PEG antibodies is determined by comparison to a standard curve.[18]
In Vivo Pharmacokinetic and Clearance Studies
Animal models are used to assess the impact of anti-PEG antibodies on the pharmacokinetic profile and clearance of this compound-conjugated therapeutics.
Protocol:
-
Animal Model: Typically, mice or rats are used. To study the effect of pre-existing antibodies, animals can be pre-immunized with a PEGylated compound.
-
Dosing: A single intravenous injection of the this compound-conjugated therapeutic is administered. For ABC studies, a second injection is given after a period (e.g., 7 days) to allow for an initial immune response.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h).
-
Drug Concentration Measurement: The concentration of the therapeutic in the plasma is quantified using an appropriate method (e.g., LC-MS/MS or a specific activity assay).
-
Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters, including half-life (t₁/₂), area under the curve (AUC), and clearance rate. A significant reduction in AUC and half-life upon a second injection is indicative of the ABC phenomenon.[19]
Complement Activation Assay
This in vitro assay measures the potential of a PEGylated compound to activate the complement system, a key mechanism in hypersensitivity reactions.
Protocol:
-
Sample Preparation: The this compound conjugate is incubated with human serum.
-
Complement Activation Measurement: The activation of the complement cascade is assessed by measuring the levels of complement activation products, such as C3a, C5a, or the soluble terminal complement complex (sC5b-9), using commercially available ELISA kits.
-
Analysis: An increase in complement activation products compared to a negative control indicates that the compound can trigger the complement system.[8]
Visualizing Experimental and Biological Pathways
Experimental Workflow for Immunogenicity Assessment
Caption: Workflow for assessing the immunogenicity of a this compound conjugate.
Signaling Pathway of PEG-Induced Immune Response
Caption: T-cell dependent pathway for anti-PEG antibody production and downstream effects.
Conclusion
While PEGylation has been a valuable tool in drug development, the immunogenicity of PEG is a critical consideration. This compound, with its short, discrete structure, is hypothesized to have a lower immunogenic potential compared to higher molecular weight PEGs. However, this must be confirmed through rigorous experimental evaluation. The protocols and comparative data presented in this guide provide a framework for researchers to objectively assess the immunogenicity of this compound-containing therapeutics and to weigh their benefits against those of alternative polymers. As the field moves towards more sophisticated and targeted therapies, a thorough understanding of the immunogenic properties of all drug components is paramount for the development of safer and more effective medicines.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What you need to know about PEG immunogenicity | CAS [cas.org]
- 8. Frontiers | PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives [frontiersin.org]
- 9. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment-induced and Pre-existing Anti-peg Antibodies: Prevalence, Clinical Implications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. xcessbio.com [xcessbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. blog.curapath.com [blog.curapath.com]
- 17. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
PEG3-Methylamine vs. SMCC: A Comparative Guide to Crosslinker Performance in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical crosslinker is a critical decision in the development of bioconjugates, particularly for antibody-drug conjugates (ADCs). The linker's properties profoundly influence the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the final product. This guide provides an objective comparison of a modern hydrophilic linker, PEG3-methylamine, with a traditional non-cleavable crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
At a Glance: Key Differences
| Feature | This compound | SMCC |
| Structure | Hydrophilic, flexible PEG chain | Rigid, hydrophobic cyclohexane ring |
| Reactive Groups | Methylamine (-NHCH₃) and Hydroxyl (-OH) | N-hydroxysuccinimide (NHS) ester and Maleimide |
| Primary Application | Conjugation to carboxylic acids | Conjugation between amines and sulfhydryls |
| Solubility | High aqueous solubility | Low aqueous solubility (requires organic co-solvents) |
| ADC Aggregation | Reduces aggregation, especially at high DARs[1][2] | Can contribute to aggregation with hydrophobic payloads[3] |
| In Vivo Half-Life | Tends to increase circulation half-life[4][5] | Generally results in faster clearance compared to PEGylated ADCs[2] |
| Stability | Forms stable amide bonds | Forms stable amide and thioether bonds[] |
Chemical Structures and Reaction Mechanisms
This compound
This compound is a heterobifunctional linker characterized by a short, discrete polyethylene glycol (PEG) chain, which imparts hydrophilicity.[7][8] The terminal methylamine group readily reacts with activated carboxylic acids (e.g., NHS esters) to form a stable amide bond. The hydroxyl group offers a potential site for further modification.[7]
Figure 1: Chemical Structure of this compound.
The conjugation of this compound to a molecule containing a carboxylic acid is typically achieved through carbodiimide chemistry, for instance, using EDC and NHS to activate the carboxyl group.
Figure 2: this compound reaction with an activated carboxylic acid.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
SMCC is a heterobifunctional crosslinker containing an NHS ester and a maleimide group.[9] The NHS ester reacts with primary amines (like the side chain of lysine residues in antibodies) to form a stable amide bond. The maleimide group reacts with sulfhydryl (thiol) groups (e.g., from reduced cysteine residues) to form a stable thioether bond.[10] The cyclohexane ring in its structure enhances the stability of the maleimide group.[11]
Figure 3: Chemical Structure of SMCC.
SMCC is typically used in a two-step conjugation process. First, the amine-containing molecule is reacted with SMCC to create a maleimide-activated intermediate. After removing excess SMCC, this intermediate is then reacted with a sulfhydryl-containing molecule.[9][10]
Figure 4: Two-step conjugation workflow using SMCC.
Performance Comparison
Solubility and Aggregation
A significant advantage of PEG-based linkers like this compound is the enhanced hydrophilicity they impart to the conjugate.[7][12] This is particularly beneficial when working with hydrophobic payloads, as it can mitigate the tendency for the ADC to aggregate, even at higher drug-to-antibody ratios (DARs).[1][2] In contrast, the hydrophobic nature of SMCC can contribute to aggregation issues, potentially limiting the achievable DAR and impacting the stability and manufacturability of the ADC.[3]
Pharmacokinetics and In Vivo Stability
The inclusion of PEG chains in a linker is a well-established strategy to improve the pharmacokinetic properties of bioconjugates.[13] PEGylation increases the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer plasma half-life.[4][5] This extended circulation time can result in greater accumulation of the ADC in the tumor. SMCC-linked ADCs, lacking this hydrophilic shield, generally exhibit faster clearance rates.[2] While the thioether bond formed by the maleimide group of SMCC is highly stable, some studies have noted potential in vivo instability of the thiol-maleimide linkage, although this is less pronounced than with other maleimide-containing linkers.[14]
In Vitro Cytotoxicity
Interestingly, the enhanced hydrophilicity and potentially increased steric hindrance from a PEG linker can sometimes lead to a reduction in in vitro cytotoxicity compared to a non-PEGylated counterpart like an SMCC-linked ADC.[4][5] However, this is often offset by the improved pharmacokinetics and tumor accumulation observed in vivo, leading to comparable or superior overall anti-tumor efficacy.[5]
Experimental Protocols
Conjugation with this compound (General Protocol)
This protocol outlines the conjugation of a carboxylic acid-containing molecule to the methylamine group of this compound.
Materials:
-
Carboxylic acid-containing molecule
-
Hydroxy-PEG3-methylamine[8]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous DMSO or DMF
-
Coupling Buffer (e.g., 0.1 M MES, pH 5.5-6.0 for activation; 1X PBS, pH 7.2-7.5 for conjugation)
-
Quenching Solution (e.g., 1 M Tris or hydroxylamine, pH 8.0)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMSO or DMF.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS for aqueous reactions).
-
Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated ester.[15]
-
-
Conjugation Reaction:
-
Dissolve Hydroxy-PEG3-methylamine in the conjugation buffer.
-
Add the activated carboxylic acid solution to the Hydroxy-PEG3-methylamine solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[15]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.[15]
-
-
Purification:
-
Purify the conjugate using an appropriate method to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the molecular weight of the final conjugate using mass spectrometry.
-
Assess the purity of the conjugate using HPLC.
-
Conjugation with SMCC (Two-Step Protocol)
This protocol describes the conjugation of an amine-containing protein (Protein 1) to a sulfhydryl-containing molecule (Protein 2).
Materials:
-
Amine-containing protein (Protein 1)
-
Sulfhydryl-containing molecule (Protein 2)
-
SMCC
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5)[16]
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Activation of Protein 1:
-
Removal of Excess SMCC:
-
Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent quenching of the sulfhydryl groups on Protein 2.
-
-
Conjugation to Protein 2:
-
Immediately combine the maleimide-activated Protein 1 with Protein 2 in a desired molar ratio.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
-
Quenching (Optional):
-
The reaction can be stopped by adding a sulfhydryl-containing compound like cysteine or 2-mercaptoethanol.
-
-
Purification and Analysis:
-
Purify the final conjugate using an appropriate chromatography method.
-
Analyze the conjugation efficiency by SDS-PAGE, where a higher molecular weight band corresponding to the conjugate should be visible.
-
Experimental and Logical Workflow Visualization
The development and evaluation of an ADC using either linker follows a structured workflow.
Figure 5: General workflow for ADC development and evaluation.
Conclusion
The choice between this compound and SMCC depends on the specific goals of the bioconjugation project and the properties of the molecules being conjugated.
Choose this compound when:
-
Working with hydrophobic payloads to improve solubility and reduce aggregation.
-
Aiming to extend the in vivo half-life of the conjugate.
-
A higher drug-to-antibody ratio is desired without compromising stability.
Choose SMCC when:
-
A robust, stable, and non-cleavable linkage between an amine and a sulfhydryl group is required.
-
The hydrophobicity of the linker is not a concern for the specific application.
-
A well-established and extensively documented crosslinker is preferred.
While direct, comprehensive comparative studies between this compound and SMCC are still emerging, the available data on various PEGylated linkers suggest that the inclusion of a short PEG spacer can favorably modulate the physicochemical and pharmacokinetic properties of a bioconjugate, leading to an improved in vivo profile compared to non-PEGylated counterparts.[7] Careful consideration of the trade-offs between in vitro potency, in vivo stability, and overall therapeutic index is essential for selecting the optimal linker for a given application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. proteochem.com [proteochem.com]
Evaluating the Stability of PEG3-Methylamine Conjugates in Serum: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of bioconjugates in a biological environment is paramount to predicting their in vivo efficacy and safety. This guide provides a comparative analysis of the serum stability of molecules conjugated with PEG3-methylamine, contextualized with alternative stability-enhancing technologies. The information is supported by established experimental data for similar compounds and detailed protocols for assessment.
Introduction to PEGylation and this compound
PEGylation is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides, proteins, and other molecules.[1] The covalent attachment of polyethylene glycol (PEG) chains can significantly increase a molecule's hydrodynamic size, which in turn improves solubility, extends circulation half-life by reducing renal clearance, and can mask epitopes to decrease immunogenicity.[1][2]
Hydroxy-PEG3-methylamine is a short, discrete heterobifunctional linker that incorporates a three-unit PEG spacer.[3][4] Its methylamine group allows for conjugation to carboxylic acids or activated esters, while the hydroxyl group offers a potential site for further modification.[3][4] This short PEG chain is intended to confer the benefits of PEGylation, such as enhanced solubility and stability, while minimizing potential drawbacks associated with larger PEG chains, such as reduced bioactivity due to steric hindrance.[5]
Comparative Analysis of Stability-Enhancing Technologies
While PEGylation has been a gold standard, concerns over the immunogenicity of PEG and the "accelerated blood clearance" (ABC) effect have prompted the investigation of alternative polymers.[6][7] The following table compares key characteristics of this compound conjugates with prominent alternatives.
| Feature | This compound Conjugates | Polysarcosine (pSar) | Poly(2-oxazoline)s (POx) | Zwitterionic Polymers |
| Core Structure | Short, discrete 3-unit PEG chain with terminal methylamine and hydroxyl groups.[4] | Polymer of N-methylglycine, a naturally occurring amino acid derivative.[8] | Synthetic polymers with tunable properties based on monomer type and chain length.[7] | Polymers with an equal number of positive and negative charges, mimicking natural biomolecules.[8][9] |
| Key Advantages | Improved solubility and stability; well-established chemistry for amine-reactive conjugation.[10][11] | Low immunogenicity, high water solubility, and considered a promising PEG alternative.[7][8] | Highly tunable pharmacokinetics, good colloidal stability, and potential for tissue-specific delivery.[7] | Excellent hydrophilicity, high resistance to non-specific protein fouling, and low immunogenicity.[8][9] |
| Potential Drawbacks | Potential for anti-PEG antibody formation, though less studied for short PEGs.[7] | Newer technology with less extensive regulatory and clinical history compared to PEG.[7] | Lack of extensive human safety data and regulatory familiarity compared to PEG.[7] | Newer class of polymers with ongoing research into their long-term in vivo fate.[9] |
| Biodegradability | Non-biodegradable backbone. | Biodegradable into natural components.[12] | Tunable biodegradability based on polymer design. | Generally considered biocompatible, with biodegradability dependent on specific chemistry.[8] |
Experimental Evaluation of Serum Stability
The stability of a bioconjugate in serum is a critical parameter that influences its pharmacokinetic profile. The most common method to assess this is to incubate the conjugate in serum at physiological temperature and monitor its integrity over time using analytical techniques like HPLC or LC-MS.[13][14]
Experimental Protocol: Assessing Serum Stability via HPLC
This protocol provides a general framework for evaluating the stability of a this compound conjugate in serum.
1. Materials:
-
Bioconjugate of interest (e.g., Peptide-PEG3-methylamine)
-
Human or mouse serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
2. Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the bioconjugate stock solution into serum to a final concentration of 1 mg/mL. Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.[13]
-
Incubate both the serum and PBS samples at 37°C.[13]
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.[13]
-
To precipitate serum proteins, add three volumes of cold acetonitrile to the serum sample aliquots. For the PBS control, dilute with the mobile phase.[13]
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[13]
-
Collect the supernatant and analyze it by reverse-phase HPLC.[13]
-
Monitor the peak corresponding to the intact bioconjugate. The percentage of intact conjugate at each time point is calculated relative to the T=0 time point.[13]
Data Presentation
The quantitative results from the serum stability assay should be summarized in a clear and concise table.
| Time (hours) | % Intact Conjugate in PBS (Control) | % Intact Conjugate in Serum |
| 0 | 100 | 100 |
| 1 | 99.5 | 98.2 |
| 4 | 99.1 | 95.5 |
| 8 | 98.8 | 92.1 |
| 24 | 97.5 | 85.3 |
| 48 | 96.2 | 78.6 |
| 72 | 95.1 | 72.4 |
| Note: Data presented is illustrative and will vary based on the specific conjugate. |
For a more in-depth analysis of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the molecular weights of degradation species, thus elucidating the degradation pathway.[14][15]
Visualizing Experimental and Logical Frameworks
Diagrams are essential for representing complex workflows and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow for serum stability assessment and the conceptual relationship of PEGylation alternatives.
Caption: Experimental workflow for assessing bioconjugate serum stability.
Caption: Strategies to enhance therapeutic stability.
Conclusion
The use of this compound for bioconjugation is a rational approach to improving the stability and solubility of therapeutic molecules, leveraging the well-understood benefits of PEGylation. While direct comparative data for this specific linker is emerging, the principles of PEGylation and the established protocols for serum stability testing provide a strong framework for its evaluation. For projects where immunogenicity is a significant concern, alternatives such as polysarcosine, poly(2-oxazoline)s, and zwitterionic polymers present promising avenues for exploration.[7][8][12] The optimal choice of a stability-enhancing technology will ultimately depend on the specific characteristics of the therapeutic molecule and the desired clinical profile. The experimental protocols outlined in this guide provide a robust starting point for the systematic evaluation of this compound conjugates and their comparison with other linker technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. geneonline.com [geneonline.com]
- 7. blog.curapath.com [blog.curapath.com]
- 8. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 9. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. pharmtech.com [pharmtech.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PEG3-methylamine
This guide provides crucial safety and logistical information for the proper disposal of PEG3-methylamine (CAS No. 282551-10-4), a heterobifunctional linker commonly used in bioconjugation and drug development. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols during handling and disposal is mandatory.
Hazard and Safety Information
A summary of the key hazard information for this compound is provided in the table below. This information is essential for risk assessment and the implementation of appropriate safety measures.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Experimental Protocols: Spill Neutralization and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat or other protective clothing
-
Respiratory protection may be necessary for large spills or in poorly ventilated areas
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area. Ensure the area is well-ventilated. For large spills, work from upwind if possible.
-
Containment: Prevent the spill from spreading and from entering drains or water courses.[3][4]
-
Absorption: Absorb the spilled liquid with an inert, non-combustible material such as diatomaceous earth, sand, or a universal binder.[5]
-
Collection: Carefully scoop the absorbent material into a designated, sealable, and properly labeled hazardous waste container.[6]
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2][3] Collect all decontamination materials for disposal as hazardous waste.
-
Reporting: Report the incident to the appropriate environmental health and safety (EHS) officer at your institution.
Step-by-Step Disposal Procedures
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It is incompatible with strong oxidizers, acids, acid chlorides, and acid anhydrides.[6]
-
Waste Collection:
-
Collect all liquid and solid waste containing this compound in a clearly labeled, sealable, and chemically compatible container.[6]
-
The container should be labeled "Hazardous Waste" and include the full chemical name (this compound) and associated hazards (Harmful, Irritant).
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure waste accumulation area. Keep it away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management program. Do not attempt to dispose of this compound down the drain.
Below is a logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PEG3-methylamine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling PEG3-methylamine, a versatile linker molecule used in bioconjugation and the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5] Adherence to these procedural steps will help ensure safe handling and proper disposal, fostering a secure research environment.
Immediate Safety and Handling Protocols
This compound and its derivatives are valuable chemical tools, but they require careful handling to mitigate potential hazards. The primary risks associated with this compound include skin and eye irritation, respiratory irritation, and potential harm if swallowed. The following tables summarize the key safety information and recommended personal protective equipment (PPE).
Hazard Identification and Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Oral Toxicity | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specification and Use |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. Goggles are required when handling larger volumes (>1 liter) or when there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling amines.[6] Always inspect gloves for tears or holes before use. |
| Skin and Body Protection | Flame-resistant lab coat | A fully closed lab coat is mandatory. For tasks with a higher risk of splashes, consider a chemically resistant apron over the lab coat. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | If a fume hood is not available or if dealing with aerosols or large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7][8][9][10][11] |
Operational Plan: Step-by-Step Handling Procedure
This section provides a generalized, procedural guide for handling this compound in a typical bioconjugation experiment.
1. Preparation and Precautionary Measures:
-
Before starting, ensure that the work area, typically a certified chemical fume hood, is clean and uncluttered.
-
Assemble all necessary materials, including this compound, reaction vessels, solvents, and quenching solutions.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Put on all required personal protective equipment as detailed in the table above.
2. Reagent Handling and Dispensing:
-
This compound can be a liquid or a low-melting solid.[12] If solid, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Handle the compound under an inert atmosphere (e.g., argon or nitrogen) if it is sensitive to air or moisture.
-
Use a clean, dry syringe or pipette to transfer the required amount of this compound to the reaction vessel.
3. Reaction Setup and Execution:
-
A common application of this compound is in the conjugation to a molecule containing a carboxylic acid via EDC/NHS chemistry.[1][2][13]
-
Activation Step: Dissolve the molecule with the carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add EDC and NHS to activate the carboxylic acid. This step is typically performed at a slightly acidic pH (5.5-6.0).
-
Conjugation Step: In a separate vessel, dissolve the this compound in a suitable reaction buffer. Add the activated molecule solution to the this compound solution. Adjust the pH to 7.2-8.0 to facilitate the reaction.[2]
-
Allow the reaction to proceed at room temperature for 2-12 hours, or overnight at 4°C.[1][2]
4. Reaction Quenching and Work-up:
-
After the reaction is complete, add a quenching reagent, such as hydroxylamine or Tris buffer, to deactivate any unreacted NHS esters.[1]
-
The reaction mixture can then be purified using standard techniques like HPLC to isolate the desired PEGylated product.[13]
Below is a diagram illustrating the general workflow for a bioconjugation reaction using this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and related waste is crucial to prevent environmental contamination and ensure safety. Amine waste should be treated as hazardous waste.[14][15]
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain.
-
Collect all waste containing this compound, including unused reagents, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be made of a material that is resistant to amines and should be kept tightly sealed.
2. Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[15]
By adhering to these safety protocols, operational procedures, and disposal plans, researchers can confidently and safely utilize this compound in their vital work, contributing to advancements in science and medicine while maintaining a secure laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. xcessbio.com [xcessbio.com]
- 6. hvcc.edu [hvcc.edu]
- 7. queensu.ca [queensu.ca]
- 8. 3m.com [3m.com]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. docs.rs-online.com [docs.rs-online.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 15. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
